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  • Product: 3-Methyl-3H-pyrazolo[3,4-B]pyridine
  • CAS: 877773-22-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Basic Properties of 3-Methyl-1H-pyrazolo[3,4-b]pyridine

Abstract The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology.[1][2] Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various kinases, leading to potent and selective inhibition. This guide provides a comprehensive technical overview of a fundamental member of this class, 3-methyl-1H-pyrazolo[3,4-b]pyridine. We will delve into its core physicochemical and basic properties, structural elucidation, synthesis, chemical reactivity, and its pivotal role in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important molecular scaffold.

Chemical Identity and Structural Elucidation

The pyrazolo[3,4-b]pyridine system consists of a fused pyrazole and pyridine ring. For the 3-methyl substituted version, tautomerism is a key consideration. Theoretical calculations have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol, and thus is the predominant form under standard conditions.[3] Therefore, this guide will refer to the compound as 3-methyl-1H-pyrazolo[3,4-b]pyridine .

PropertyValueSource
IUPAC Name 3-methyl-1H-pyrazolo[3,4-b]pyridine[4]
CAS Number 116834-96-9[4]
Molecular Formula C₇H₇N₃[4]
Molecular Weight 133.15 g/mol [4]
Canonical SMILES CC1=NN=C2C=CC=NC=C12N/A

Spectroscopic Signature:

  • ¹H NMR (CDCl₃): Key signals include a singlet for the methyl group protons around δ 2.64 ppm . The pyridine ring protons appear as distinct doublets of doublets: δ 8.62 (H6) , δ 8.08 (H4) , and δ 7.15 (H5) . The broad singlet for the N-H proton of the pyrazole ring is also characteristic.[5]

  • Mass Spectrometry (FAB): The protonated molecule [M+H]⁺ is observed at m/z 133 .[5]

Physicochemical and Basic Properties

Understanding the physicochemical profile of the scaffold is critical for its application in drug development, influencing properties like solubility, permeability, and target engagement.

Physical Properties
PropertyValueRemarksSource
Melting Point 152-154 °CCrystalline solid at room temperature.[5]
Boiling Point 336.5 ± 22.0 °C (Predicted)Predicted value for a related carboxylate derivative.
Solubility N/AWhile specific quantitative data is not readily available in the literature, its heterocyclic, partially aromatic nature suggests moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, and limited solubility in water and nonpolar solvents like hexanes.N/A
logP 1.26 (Predicted)Indicates a favorable balance between hydrophilicity and lipophilicity, aligning with general characteristics for oral drug candidates.[6]
Basicity and Acidity

The "basic properties" of 3-methyl-1H-pyrazolo[3,4-b]pyridine are dictated by the availability of its three nitrogen lone pairs for protonation.

  • N1 (Pyrrole-like): The lone pair on the N1 nitrogen is integral to the pyrazole ring's aromatic sextet. Protonating this nitrogen would disrupt aromaticity, making it non-basic . This N1-H proton is, however, weakly acidic and can be deprotonated by a strong base. Its ability to act as a hydrogen bond donor is crucial for its interaction with kinase hinges.[7]

  • N2 (Pyridinic, Pyrazole): The lone pair on the N2 nitrogen is in an sp² hybrid orbital, pointing away from the ring. It is available for protonation.

  • N7 (Pyridinic, Pyridine): The lone pair on the N7 nitrogen is also in an sp² hybrid orbital and is available for protonation.

Site of Protonation: The most basic nitrogen is the N7 of the pyridine ring . This is because the pyridine ring is generally more basic than the pyrazole ring. While a specific experimental pKa for 3-methyl-1H-pyrazolo[3,4-b]pyridine is not documented, analogous fused systems and computational predictions suggest a pKa for the conjugate acid (protonation at N7) in the range of 3.5 - 5.5 , similar to other electron-deficient pyridines.

The diagram below illustrates the different nitrogen environments within the core structure.

Caption: Classification of nitrogen atoms by basicity.

Synthesis of the Core Scaffold

There are two primary retrosynthetic strategies for constructing the pyrazolo[3,4-b]pyridine core: (A) annelating a pyrazole ring onto a pre-existing pyridine, and (B) annelating a pyridine ring onto a pre-existing pyrazole.[3]

G cluster_A Strategy A: Pyrazole Ring Formation cluster_B Strategy B: Pyridine Ring Formation Target 3-Methyl-1H-pyrazolo[3,4-b]pyridine Pyridine Substituted Pyridine (e.g., 2-chloro-3-acetylpyridine) Annulation_A Cyclization Pyridine->Annulation_A Hydrazine Hydrazine Hydrate Hydrazine->Annulation_A Annulation_A->Target Forms Pyrazole Ring Pyrazole Substituted Pyrazole (e.g., 3-amino-5-methylpyrazole) Annulation_B Friedländer-type Condensation Pyrazole->Annulation_B Dicarbonyl 1,3-Dicarbonyl Equivalent (e.g., malonaldehyde) Dicarbonyl->Annulation_B Annulation_B->Target Forms Pyridine Ring

Caption: Retrosynthetic approaches to the scaffold.

Detailed Protocol: Synthesis from a Pyridine Precursor (Strategy A)

This robust method involves the cyclization of a hydrazine derivative with a suitably substituted pyridine. The following protocol is adapted from established literature procedures.[5]

Reaction: 1-(2-chloropyridin-3-yl)ethanone + Hydrazine Hydrate → 3-methyl-1H-pyrazolo[3,4-b]pyridine

Materials:

  • 1-(2-chloropyridin-3-yl)ethanone (1.0 eq)

  • 98% Hydrazine Hydrate (15-20 eq)

  • Ethanol (approx. 10-15 mL per gram of starting material)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(2-chloropyridin-3-yl)ethanone (e.g., 22 g, 0.1415 mol) and ethanol (300 mL).

  • Reagent Addition: Add a large excess of 98% hydrazine hydrate (e.g., 113 g, 2.21 mol) to the solution.

    • Expert Insight: The large excess of hydrazine hydrate serves a dual purpose. It acts as both the nucleophile for the initial condensation and subsequent cyclization, and as a base to neutralize the HCl eliminated during the final aromatization step. The high concentration also drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool slightly. Remove approximately 80% of the ethanol via rotary evaporation under reduced pressure.

  • Precipitation: Cool the concentrated residue to room temperature. A solid product should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and any inorganic salts.

  • Drying: Dry the resulting product to a constant weight at 90 °C.

Expected Outcome:

  • Yield: ~85%

  • Appearance: Off-white to pale yellow solid.

  • Purity: The product is often of high purity but can be recrystallized from an ethanol/water mixture if necessary.

Chemical Reactivity

The reactivity of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core is a composite of its constituent rings. The pyridine ring is electron-deficient and generally resistant to electrophilic substitution, while the pyrazole ring is more electron-rich.

Electrophilic Aromatic Substitution

Electrophilic attack is generally disfavored on the pyridine ring due to the deactivating effect of the nitrogen atom.[8] When forced under harsh conditions, substitution on the pyridine moiety typically occurs at the C5 position, which is meta to the deactivating ring nitrogen. However, for some reactions like halogenation, substitution has been observed at the C4 position of the pyrazole ring, which is activated by the pyrazole nitrogens.[9]

N-Alkylation

The N1-H of the pyrazole ring is the most common site for substitution reactions. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by treatment with an alkyl halide readily affords N1-alkylated products.[10]

  • Regioselectivity: Alkylation occurs almost exclusively at N1 over N2. This is due to both steric hindrance from the fused pyridine ring at the N2 position and the greater thermodynamic stability of the N1-substituted product.

  • Medicinal Chemistry Relevance: As noted, the N1-H is often a critical hydrogen bond donor for kinase inhibition. N-methylation or substitution with a larger group at this position can completely abrogate biological activity, a key finding in structure-activity relationship (SAR) studies.[7]

Applications in Drug Discovery

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Its geometry allows it to mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase active site. The C3-methyl group often provides a beneficial steric and electronic contribution, while other positions (C4, C5, C6) serve as vectors for introducing substituents that confer potency and selectivity.[6]

Examples of Kinase Targets:

  • FGFR (Fibroblast Growth Factor Receptor): Multiple potent and selective FGFR inhibitors utilize this scaffold to target cancers with FGFR gene aberrations.[6][7]

  • ALK (Anaplastic Lymphoma Kinase): Derivatives have been developed to overcome resistance mutations, such as the ALK-L1196M gatekeeper mutation, in non-small cell lung cancer.[11]

  • Other Targets: This core has also been employed in the design of inhibitors for GSK-3, TRK, and TBK1, demonstrating its broad utility.[3][6]

The diagram below shows a generalized binding mode of a pyrazolo[3,4-b]pyridine inhibitor within a kinase ATP pocket.

G cluster_binding Generalized Kinase Binding Mode Inhibitor Pyrazolo[3,4-b]pyridine Core Hinge Kinase Hinge Region (e.g., Alanine, Cysteine) Inhibitor->Hinge Crucial H-Bond (via N1-H and N7) Pocket1 Hydrophobic Pocket 1 Inhibitor->Pocket1 R-groups for Potency (e.g., at C4/C6) Pocket2 Solvent-Exposed Region Inhibitor->Pocket2 R-groups for Selectivity & Physicochem. Properties

Caption: Interaction of the scaffold with a kinase active site.

Conclusion

3-Methyl-1H-pyrazolo[3,4-b]pyridine is more than just a simple heterocycle; it is a validated and highly versatile scaffold for modern drug discovery. Its fundamental properties—a stable tautomeric form, predictable sites of basicity, and well-established synthetic routes—make it an attractive starting point for medicinal chemistry campaigns. Its proven ability to anchor within kinase active sites has cemented its status as a privileged structure. A thorough understanding of its core chemical principles, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the development of next-generation targeted therapies.

References

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Friedländer Synthesis Mechanism Overview. Scribd. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • Electrophilic substitution on pyridine. Organic Chemistry. [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (1988). Canadian Journal of Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Molecules. [Link]

  • Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. (2022). Hans Journal of Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine. PubChem. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Open Journal of Medicinal Chemistry. [Link]

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Exploratory

An In-Depth Technical Guide to 3-Methyl-3H-pyrazolo[3,4-b]pyridine: Structure, Synthesis, and Analysis for Drug Discovery Applications

Executive Summary The pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and rigid, bicyclic structure make it an ideal fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and rigid, bicyclic structure make it an ideal foundation for developing highly specific and potent therapeutic agents. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of a fundamental building block within this class: 3-Methyl-3H-pyrazolo[3,4-b]pyridine. We will delve into its structural nuances, including critical tautomeric considerations, outline robust synthetic strategies, and detail the analytical methodologies required for its unambiguous characterization. By understanding the core chemistry of this compound, scientists can better leverage its potential in designing next-generation therapeutics targeting a wide array of diseases.[1][2]

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

In the quest for novel therapeutics, certain molecular frameworks consistently appear in successful drug candidates. The pyrazolo[3,4-b]pyridine system is one such scaffold, recognized for its remarkable versatility and broad spectrum of biological activities.[3] Derivatives of this heterocyclic system have been extensively investigated and have shown potent efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Their success often stems from their ability to act as bioisosteres of purines, enabling them to effectively interact with the active sites of various enzymes, particularly kinases.[4][5]

This guide focuses specifically on the 3-methyl substituted parent compound, a foundational molecule that serves as a starting point for more complex derivatives. A thorough understanding of its synthesis and characterization is paramount for any research program aiming to explore this chemical space.

Molecular Structure and Physicochemical Properties

Chemical Structure and Tautomerism

3-Methyl-3H-pyrazolo[3,4-b]pyridine is a fused aromatic heterocycle consisting of a pyrazole ring annulated to a pyridine ring. The "3H" designation indicates the position of the hydrogen atom on the pyrazole ring's nitrogen, but a critical feature of this system is its existence in tautomeric forms. The proton can reside on either nitrogen of the pyrazole ring, leading to the 1H- and 2H-isomers.[3] This equilibrium is a crucial consideration in its reactivity, spectroscopic analysis, and biological interactions, as the different tautomers present distinct hydrogen bond donor/acceptor profiles.

Caption: Chemical structure of 3-Methyl-1H-pyrazolo[3,4-b]pyridine.

Physicochemical Properties

A summary of the key identifiers and computed properties for the parent compound is provided below. This data is essential for sample tracking, literature searches, and computational modeling.

PropertyValueSource
IUPAC Name 3-methyl-1H-pyrazolo[3,4-b]pyridinePubChem
Molecular Formula C₇H₇N₃[6]
Molecular Weight 133.15 g/mol [6]
Exact Mass 133.0640 g/mol [6]
CAS Number 116834-96-9[6]

Synthesis Strategies: A Tale of Two Rings

The construction of the pyrazolo[3,4-b]pyridine scaffold is typically achieved via one of two primary retrosynthetic approaches: either by forming the pyridine ring onto a pre-existing pyrazole core or, conversely, by annulating the pyrazole ring onto a pyridine precursor.[2][3] The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_A Approach A: Pyridine Annulation cluster_B Approach B: Pyrazole Annulation Target Pyrazolo[3,4-b]pyridine Core Pyrazole 5-Aminopyrazole Derivative PyridineFormation Cyclocondensation Pyrazole->PyridineFormation Reacts with Dielectrophile 1,3-Dielectrophile (e.g., β-diketone) Dielectrophile->PyridineFormation Reacts with PyridineFormation->Target Forms Pyridine 2-Hydrazinopyridine Derivative PyrazoleFormation Cyclization Pyridine->PyrazoleFormation Reacts with Carbonyl Carbonyl Compound or equivalent Carbonyl->PyrazoleFormation Reacts with PyrazoleFormation->Target Forms

Caption: Primary retrosynthetic strategies for pyrazolo[3,4-b]pyridine synthesis.

Protocol: Synthesis via Pyridine Annulation

This is arguably the most common and versatile method, relying on the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds via a Friedländer-type annulation.

Expert Insight: The choice of the 1,3-dielectrophile is critical as it directly installs the substituents at the C4 and C6 positions of the pyridine ring. Using an unsymmetrical ketone can lead to regioselectivity issues, which must be carefully addressed during purification and characterization.[3]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-methyl-1H-pyrazol-5-amine in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Electrophile: Add 1.1 equivalents of the chosen 1,3-dicarbonyl compound (e.g., acetylacetone to yield a 4,6-dimethyl derivative).

  • Catalysis (Optional but Recommended): A catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄ or p-toluenesulfonic acid) can be added to promote the initial imine formation and subsequent cyclization.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are generally complete within 2-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography on silica gel.

Protocol: Synthesis via Pyrazole Annulation

This approach is valuable when substituted pyridine precursors are more readily available. It typically involves the reaction of a 2-chloronicotinonitrile or related derivative with hydrazine.

Expert Insight: The key step in this sequence is the nucleophilic aromatic substitution of the chlorine at the 2-position by hydrazine, followed by an intramolecular cyclization of the hydrazine onto the adjacent nitrile or carbonyl group to form the pyrazole ring.[2]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of a 2-chloro-3-cyanopyridine derivative (1.0 eq) in a high-boiling point solvent like n-butanol or ethoxyethanol, add an excess of hydrazine hydrate (e.g., 3-5 equivalents).

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture. The product often precipitates upon cooling and can be isolated by filtration and washed with a cold solvent like ethanol or diethyl ether.

  • Purification: If necessary, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazolo[3,4-b]pyridine product.

Analytical Characterization: A Multi-Technique Approach

Unambiguous structural confirmation is non-negotiable in drug development. A combination of NMR, Mass Spectrometry, and IR spectroscopy is required to fully characterize 3-Methyl-3H-pyrazolo[3,4-b]pyridine and its derivatives, confirming identity, purity, and isomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure, confirming the substitution pattern, and often distinguishing between N1 and N2 isomers.[7][8]

G Sample Dissolved Sample (e.g., in CDCl3 or DMSO-d6) NMR NMR Spectrometer (¹H, ¹³C, 2D Experiments) Sample->NMR FID Raw Data (FID) NMR->FID Processing Fourier Transform & Phase/Baseline Correction FID->Processing Spectrum Processed Spectrum Processing->Spectrum Analysis Peak Integration, Chemical Shift & Coupling Constant Analysis Spectrum->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Standard workflow for NMR-based structural analysis.

Expected ¹H NMR Data (in CDCl₃, ~300 MHz): Note: Shifts are approximate and can vary based on substitution and solvent.

Proton(s)Expected Chemical Shift (δ ppm)MultiplicityNotes
Pyrazole-NH10.0 - 13.0Broad SingletOften exchangeable with D₂O. Position can vary significantly.
Pyridine H-4, H-5, H-67.0 - 9.0Multiplets/DoubletsSpecific shifts and coupling patterns depend on other substituents.[9]
Methyl (C3-CH₃)2.5 - 2.8SingletA sharp, characteristic signal integrating to 3 protons.[10][11]

Expected ¹³C NMR Data (in CDCl₃, ~75 MHz):

Carbon(s)Expected Chemical Shift (δ ppm)Notes
Aromatic C's110 - 165The pyridine and pyrazole carbons appear in this region.[9]
Methyl (C3-C H₃)12 - 17Aliphatic carbon signal, typically upfield.[9][11]
Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

G Sample Sample Introduction (e.g., Direct Infusion, GC/LC) Ionization Ionization Source (e.g., ESI, EI) Sample->Ionization Analyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Analyzer Detector Detector Analyzer->Detector MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Analysis Molecular Ion Peak (M+) & Fragmentation Pattern Analysis MassSpectrum->Analysis Confirmation MW & Formula Confirmation Analysis->Confirmation

Caption: General workflow for mass spectrometry analysis.

Expected Mass Spectrometry Data:

ParameterValueNotes
Molecular Ion [M+H]⁺ m/z 134.0718For ESI-HRMS, confirms elemental formula C₇H₈N₃⁺.
Molecular Ion [M]⁺˙ m/z 133.0640For EI-MS, confirms molecular weight.
Key Fragments Loss of HCN (m/z 27)A common fragmentation pathway for pyrazole-containing heterocycles.[12][13]
Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and simple method for confirming the presence of key functional groups within the molecule.

G SamplePrep Sample Preparation (e.g., KBr pellet, thin film) IR_Spec FT-IR Spectrometer SamplePrep->IR_Spec Interferogram Interferogram IR_Spec->Interferogram FT Fourier Transform Interferogram->FT IR_Spectrum IR Spectrum (Transmittance vs. Wavenumber) FT->IR_Spectrum Analysis Functional Group Identification IR_Spectrum->Analysis Verification Structural Feature Verification Analysis->Verification G cluster_apps Therapeutic Applications Core 3-Methyl-pyrazolo[3,4-b]pyridine Scaffold Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Core->Anticancer Leads to Antimicrobial Antimicrobial Agents Core->Antimicrobial Leads to Antiinflammatory Anti-inflammatory Core->Antiinflammatory Leads to CNS CNS Agents Core->CNS Leads to

Caption: Therapeutic areas driven by the pyrazolo[3,4-b]pyridine scaffold.

  • Anticancer Agents: This is the most extensively explored area. Derivatives have been developed as potent inhibitors of various kinases crucial for cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Monopolar spindle kinase 1 (Mps1). [4][14][15]They have also been identified as effective Topoisomerase IIα inhibitors, inducing DNA damage and apoptosis in cancer cells. [14]* Antimicrobial and Antifungal Agents: The scaffold has been functionalized to create compounds with significant activity against various bacterial and fungal strains. [1][10]* Other Therapeutic Areas: Research has also pointed towards applications for treating neurodegenerative diseases like Alzheimer's, managing erectile dysfunction, and serving as antiviral agents. [1]

Conclusion and Future Perspectives

3-Methyl-3H-pyrazolo[3,4-b]pyridine is more than just a simple heterocycle; it is a validated and highly valuable building block in the design of new medicines. Its robust and versatile synthesis, combined with a clear analytical profile, makes it an attractive starting point for medicinal chemistry campaigns. Future research will undoubtedly continue to uncover novel biological activities by exploring new substitution patterns and bioisosteric replacements on this privileged scaffold. The ongoing development of green and efficient synthetic methodologies, such as microwave-assisted and multicomponent reactions, will further accelerate the discovery of new drug candidates based on this remarkable core structure. [1]

References

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  • Zhu, J., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]

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  • Kumar, V., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]

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Sources

Foundational

Discovery and history of pyrazolo[3,4-B]pyridine derivatives

An In-Depth Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridine Derivatives Abstract The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has evolved from a subject of early 20th-centu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridine Derivatives

Abstract

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has evolved from a subject of early 20th-century synthetic curiosity into a quintessential "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purines allows it to function as a potent ATP-competitive inhibitor, leading to the development of numerous compounds targeting key protein kinases and other enzymes. This guide traces the historical trajectory of pyrazolo[3,4-b]pyridine derivatives, from their initial synthesis over a century ago to their current prominence in oncology and beyond. We will explore the foundational synthetic strategies, the key discoveries that cemented their importance in drug development, and the modern methodologies that continue to expand their therapeutic potential.

The Dawn of a Scaffold: Initial Discovery and Synthesis

The story of pyrazolo[3,4-b]pyridines begins in the early 1900s, a period of foundational exploration in heterocyclic chemistry. These fused nitrogen-containing rings are composed of a pyrazole ring fused to a pyridine ring, which can exist in two primary tautomeric forms: the 1H- and 2H-isomers.[1][2] Computational analysis has shown the 1H-tautomer to be significantly more stable, by nearly 9 kcal/mol, which is why the vast majority of derivatives in the literature are of the 1H-pyrazolo[3,4-b]pyridine variety.[2]

The first recorded synthesis of this scaffold was accomplished by Ortoleva in 1908 , who prepared a monosubstituted 1H-pyrazolo[3,4-b]pyridine.[1][3] Just three years later, in 1911, Bülow reported a more versatile and enduring strategy. He synthesized N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid.[1][3] This work was pivotal as it established one of the two primary and most widely used strategies for constructing the pyrazolo[3,4-b]pyridine core: building a pyridine ring onto a pre-existing pyrazole.

These early syntheses laid the groundwork for two divergent, yet complementary, strategic approaches to the scaffold, which remain fundamental to this day.[4]

  • Annulation of a Pyridine Ring onto a Pre-formed Pyrazole: This is the classic and most common approach, pioneered by Bülow. The core of this strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound (or a chemical equivalent like an α,β-unsaturated ketone). The causality of this reaction is driven by the nucleophilicity of the 5-aminopyrazole. The exocyclic amino group and the C4 carbon of the pyrazole ring act as nucleophiles, attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl partner. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyridine ring.[1] A key consideration in this method is regioselectivity; if a non-symmetrical 1,3-dicarbonyl is used, a mixture of two regioisomers can be formed, the ratio of which depends on the relative electrophilicity of the two carbonyl groups.[1]

  • Annulation of a Pyrazole Ring onto a Pre-formed Pyridine: The alternative strategy involves constructing the pyrazole ring onto an existing, appropriately substituted pyridine. This typically involves using a pyridine derivative with reactive groups at adjacent positions (e.g., a hydrazine and a carbonyl group) that can be cyclized to form the five-membered pyrazole ring.[4]

G Fundamental Synthetic Strategies cluster_0 Strategy A: Pyridine Annulation cluster_1 Strategy B: Pyrazole Annulation 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[3,4-b]pyridine_A Pyrazolo[3,4-b]pyridine 5-Aminopyrazole->Pyrazolo[3,4-b]pyridine_A 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazolo[3,4-b]pyridine_A Substituted Pyridine Substituted Pyridine Pyrazolo[3,4-b]pyridine_B Pyrazolo[3,4-b]pyridine Substituted Pyridine->Pyrazolo[3,4-b]pyridine_B Hydrazine Hydrazine Hydrazine->Pyrazolo[3,4-b]pyridine_B

Core synthetic approaches to the pyrazolo[3,4-b]pyridine scaffold.

The Rise of a Privileged Scaffold: From Bioactivity to Targeted Therapy

For decades, the pyrazolo[3,4-b]pyridine system remained primarily of academic interest. Its transition into a "privileged scaffold" began with the discovery of its diverse biological activities. Early derivatives like tracazolate and etazolate demonstrated anxiolytic and CNS-related activities, establishing the scaffold's ability to interact with biological targets.[5]

The true explosion of interest, however, came with the realization that the pyrazolo[3,4-b]pyridine core is an exceptional ATP mimetic . In the vast landscape of protein kinases, which all utilize ATP for phosphorylation, the ability to competitively block the ATP-binding site is a cornerstone of modern targeted therapy. The pyrazolo[3,4-b]pyridine scaffold is perfectly suited for this role. The N(1)-H of the pyrazole ring and one of the pyridine ring nitrogens act as hydrogen bond donors and acceptors, respectively. This arrangement allows them to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interactions of the adenine base of ATP.[6][7] This bioisosteric relationship with purines made the scaffold a prime candidate for kinase inhibitor development.

G Scaffold Pyrazolo[3,4-b]pyridine Core N1H N(1)-H (Donor) Scaffold->N1H PyridineN Pyridine-N (Acceptor) Scaffold->PyridineN BackboneCO Backbone C=O N1H->BackboneCO H-Bond BackboneNH Backbone NH PyridineN->BackboneNH H-Bond Hinge Kinase Hinge Region (e.g., Leu83) Hinge->BackboneNH Hinge->BackboneCO

ATP-mimetic interaction with a kinase hinge region.

This fundamental insight led to a surge in research, positioning pyrazolo[3,4-b]pyridines at the forefront of anticancer drug discovery. Their versatility has been demonstrated across a wide array of kinase targets.

Derivative ClassTarget Kinase/EnzymeTherapeutic Application & SignificanceKey References
SQ-67563 CDK1 / CDK2A potent and selective inhibitor of Cyclin-Dependent Kinases, which are crucial for cell cycle progression. Acts as a cytotoxic agent by blocking the cell cycle and inducing apoptosis.[7]
FGFR Inhibitors FGFR1, FGFR2, FGFR3Fibroblast Growth Factor Receptors are often dysregulated in various cancers. These inhibitors show potent and selective activity, with some demonstrating significant in vivo antitumor activity in xenograft models.[6][8]
TRK Inhibitors TRKA, TRKB, TRKCTropomyosin Receptor Kinases are drivers in certain cancers. The scaffold led to potent pan-TRK inhibitors, contributing to the development of FDA-approved drugs for tumors with NTRK gene fusions.[9][10][11]
Mps1 Inhibitors Mps1Monopolar spindle kinase 1 (Mps1) is a key component of the mitotic checkpoint. Inhibitors based on this scaffold show strong potency and antitumor efficacy in preclinical models.[12]
TBK1 Inhibitors TBK1TANK-binding kinase 1 is involved in innate immunity and oncogenesis. Rational design has produced potent TBK1 inhibitors from this scaffold.[13]
Topoisomerase IIα Topoisomerase IIαBeyond kinases, derivatives have been developed to inhibit Topoisomerase IIα, an enzyme that regulates DNA topology, leading to DNA damage and apoptosis in cancer cells.[14][15]

Modern Era: Refining Synthesis and Rational Design

While the foundational synthetic strategies remain relevant, the modern era has focused on enhancing efficiency, sustainability, and precision.

  • Multi-Component Reactions (MCRs): Chemists now frequently employ one-pot, three-component reactions involving a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group (like a 1,3-dicarbonyl).[14] This approach significantly improves operational simplicity and efficiency by forming multiple chemical bonds in a single step.

  • Green Chemistry Approaches: There is a strong emphasis on environmentally benign synthesis. This includes the use of microwave irradiation to accelerate reaction times, the use of water as a solvent, and the development of novel, reusable catalysts such as indium(III) chloride (InCl3) or copper(II) acetylacetonate to drive reactions under milder conditions.[1][5][16]

  • Rational and Computer-Aided Drug Design (CADD): The development process is no longer solely reliant on screening. Strategies like scaffold hopping —replacing a known active core with a novel one like pyrazolo[3,4-b]pyridine while retaining key binding interactions—are now standard.[6][9][10] CADD and molecular docking are used to predict binding modes, rationalize structure-activity relationships (SAR), and design new derivatives with enhanced potency and selectivity before they are ever synthesized.[9][10]

Experimental Protocol: A Classic Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

To provide a practical context, the following is a representative protocol for the synthesis of a substituted 1H-pyrazolo[3,4-b]pyridine via the classic Bülow-type reaction, adapted from methodologies described in the literature.[1]

Objective: Synthesis of 4,6-disubstituted-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine.

Reactants:

  • 5-Amino-1,3-diphenyl-1H-pyrazole

  • 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-amino-1,3-diphenyl-1H-pyrazole (e.g., 2.35 g, 10 mmol).

  • Addition of Reagents: To the flask, add 1,3-diphenyl-1,3-propanedione (2.24 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (30 mL) to the flask. The acetic acid serves as both the solvent and an acid catalyst to facilitate the condensation and dehydration steps.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Reaction Time: Maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials. Causality Note: The elevated temperature provides the necessary activation energy for the intermolecular condensation and subsequent intramolecular cyclization and dehydration steps.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with stirring.

  • Precipitation: A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid crude product with copious amounts of cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a dioxane-water mixture, to yield the final product as a crystalline solid.[17]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Conclusion and Future Outlook

The journey of pyrazolo[3,4-b]pyridine derivatives is a testament to the enduring power of heterocyclic chemistry in drug discovery. From its humble beginnings in the early 20th century, this scaffold has proven to be remarkably versatile and effective, particularly in the field of kinase inhibition. Its ability to mimic the purine core of ATP has secured its place as a privileged structure in the design of targeted cancer therapies.

The future for this remarkable scaffold remains bright. Ongoing research continues to explore its potential against new and emerging biological targets.[18] Efforts are focused on designing next-generation inhibitors with greater selectivity to overcome drug resistance, exploring novel applications in areas like neuroinflammation and infectious diseases, and developing even more efficient and sustainable synthetic routes. The pyrazolo[3,4-b]pyridine core, a century after its discovery, continues to be a rich source of inspiration and a powerful tool for medicinal chemists aiming to solve complex therapeutic challenges.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Some biologically active pyrazolo[3,4-b]pyridine derivatives.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Examples of pyrazolo[3,4-b]pyridines biologically actives.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv

Sources

Exploratory

Spectroscopic Characterization of 3-Methyl-3H-pyrazolo[3,4-b]pyridine: A Technical Guide

Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.[1][2][3] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the expected spectroscopic signature of a fundamental, yet sparsely documented, member of this family: 3-Methyl-3H-pyrazolo[3,4-b]pyridine.

While extensive spectroscopic data is available for various substituted derivatives of the 1H-pyrazolo[3,4-b]pyridine tautomer,[1][4][5][6] experimental spectra for the parent 3-Methyl-3H-pyrazolo[3,4-b]pyridine (CAS 877773-22-3) are not readily found in the public domain.[7] This guide, therefore, leverages established principles of spectroscopic interpretation and data from closely related analogs to provide a predictive yet scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach allows for a robust understanding of the core spectroscopic features inherent to this specific tautomer.

The tautomeric nature of the pyrazolo[3,4-b]pyridine system is a critical consideration. The position of the proton on the pyrazole ring can significantly influence the electronic distribution and, consequently, the spectroscopic properties of the molecule. This guide specifically addresses the 3-Methyl-3H-pyrazolo[3,4-b]pyridine isomer, providing a foundational dataset for researchers working with this and related compounds.

Figure 1: Structure of 3-Methyl-3H-pyrazolo[3,4-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 3-Methyl-3H-pyrazolo[3,4-b]pyridine are detailed below. These predictions are based on the analysis of substituted pyrazolo[3,4-b]pyridines and the known influence of a methyl group.[5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the three protons of the methyl group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
H-47.8 - 8.0Doublet of doublets (dd)J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 1.5The pyridine proton adjacent to the ring junction and a CH group.
H-57.0 - 7.2Doublet of doublets (dd)J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 4.5Shielded relative to H-4 and H-6 due to its position.
H-68.3 - 8.5Doublet of doublets (dd)J(H6,H5) ≈ 4.5, J(H6,H4) ≈ 1.5Deshielded due to its proximity to the electronegative nitrogen atom of the pyridine ring.
3-CH₃2.5 - 2.7Singlet (s)N/AAromatic methyl group protons typically appear in this region as a singlet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C-3145 - 148Quaternary carbon bearing the methyl group.
C-3a115 - 118Quaternary carbon at the ring junction.
C-4130 - 133Aromatic CH carbon.
C-5118 - 121Aromatic CH carbon.
C-6150 - 153Aromatic CH carbon, deshielded by the adjacent nitrogen.
C-7a148 - 151Quaternary carbon at the ring junction, adjacent to a nitrogen atom.
3-CH₃12 - 15Typical chemical shift for an aromatic methyl group.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 s, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 s, spectral width of 240 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish H-H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range H-C correlations, which is crucial for assigning quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 3-Methyl-3H-pyrazolo[3,4-b]pyridine are summarized below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (CH₃)2980 - 2850Medium
C=N Stretch (Pyridine & Pyrazole)1610 - 1580Strong
C=C Stretch (Aromatic)1550 - 1450Strong
C-H In-plane Bend1250 - 1000Medium
C-H Out-of-plane Bend900 - 675Strong
Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The molecular formula of 3-Methyl-3H-pyrazolo[3,4-b]pyridine is C₇H₇N₃, with a molecular weight of 133.15 g/mol .[3][8][9] The high-resolution mass spectrum should show a prominent molecular ion peak at m/z ≈ 133.0640.

  • Major Fragmentation Pathways: The fragmentation is likely to involve the loss of stable neutral molecules such as HCN and N₂. A plausible fragmentation pathway is depicted below.

M+ [C₇H₇N₃]⁺• m/z = 133 F1 [C₆H₄N₂]⁺• m/z = 104 M+->F1 - HCN F2 [C₅H₄N]⁺ m/z = 78 F1->F2 - N₂

Figure 2: Predicted Fragmentation Pathway.

m/z Proposed Fragment Notes
133[C₇H₇N₃]⁺•Molecular Ion (M⁺•)
104[C₆H₄N₂]⁺•Loss of HCN from the pyrazole ring.
78[C₅H₄N]⁺Subsequent loss of N₂.
Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization to induce fragmentation. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

  • Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-Methyl-3H-pyrazolo[3,4-b]pyridine. The presented NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a solid foundation for the identification and characterization of this important heterocyclic core. Researchers synthesizing or working with this molecule can use this guide as a reference for interpreting their experimental data. The provided protocols outline standard methodologies for acquiring high-quality spectroscopic data, ensuring reproducibility and accuracy in their structural elucidation efforts.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • NextSDS. (n.d.). 3H-Pyrazolo[3,4-b]pyridine, 3-Methyl- — Chemical Substance Information. Retrieved from [Link]

  • Appchem. (n.d.). 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol | 1260386-33-1. Retrieved from [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • Asian Publication Corporation. (n.d.).
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Baradarani, M. M., et al. (2018).
  • Saber UCV. (n.d.). 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones.
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-428.
  • Appretech Scientific Limited. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Stravopodis, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • NextSDS. (n.d.). 3-Methyl-1H-pyrazolo[3,4-c]pyridine — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC.
  • Springer. (n.d.). 6-(Pyrazol-1-yl)

Sources

Foundational

Tautomerism in 3-Methyl-1H-Pyrazolo[3,4-b]pyridine: Mechanistic Insights, Structural Analysis, and Implications for Drug Design

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of ATP-competitive kinase inhibitors. The biological efficacy of this scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of ATP-competitive kinase inhibitors. The biological efficacy of this scaffold is fundamentally dictated by its prototropic tautomerism—the dynamic migration of a proton between the nitrogen atoms of the pyrazole ring. This whitepaper provides an in-depth technical analysis of the tautomeric equilibrium in 3-methyl-1H-pyrazolo[3,4-b]pyridine , addressing nomenclature paradoxes, thermodynamic profiling, self-validating analytical workflows, and the direct impact of tautomeric states on structure-based drug design.

Structural Framework & The "3H" Nomenclature Paradox

The core of pyrazolo[3,4-b]pyridine consists of a pyrazole ring fused to a pyridine ring, containing three nitrogen atoms: N1 and N2 in the pyrazole moiety, and N7 in the pyridine moiety. Prototropic tautomerism primarily occurs between N1 and N2, yielding the 1H- and 2H-tautomers [1].

In commercial chemical databases (e.g., CAS 116834-96-9), this specific derivative is frequently indexed under the synonym 3-Methyl-3H-pyrazolo[3,4-b]pyridine . However, as a Senior Application Scientist, it is critical to address this structural impossibility:

  • The 3H-Paradox: A true 3H-tautomer requires the migrating proton to localize on the C3 carbon. Because C3 already bears a methyl group, adding a proton creates an sp³-hybridized center. This completely disrupts the 10π-electron aromaticity of the fused bicyclic system.

  • Physical Reality: The 3H-form is energetically forbidden, incurring a thermodynamic penalty of >35 kcal/mol. The physical substance handled in the laboratory is exclusively a dynamic equilibrium of the 1H- and 2H-tautomers. The "3H" designation is merely a commercial indexing artifact, not a physically isolable species.

Thermodynamic Profiling of Tautomeric Equilibria (1H ⇌ 2H)

The stability of the 1H versus 2H forms is governed by the preservation of aromaticity and solvent dielectric effects. Semi-empirical (AM1) and Density Functional Theory (DFT) calculations demonstrate that the 1H-tautomer is the global energy minimum in the gas phase and non-polar environments[1].

The 1H-form preserves full aromaticity across both rings. Conversely, the 2H-tautomer adopts a cross-conjugated, quinonoid-like electronic structure, making it less thermodynamically stable by approximately ~8.8 kcal/mol (37 kJ/mol). However, because the 2H-tautomer possesses a significantly higher dipole moment, highly polar aprotic solvents (like DMSO) can stabilize this form, shifting the equilibrium.

Quantitative Data: Tautomer Properties
Property1H-Tautomer2H-Tautomer3H-Tautomer (Theoretical)
Proton Position N1N2C3
Ring Aromaticity Fully Aromatic (10π e⁻)Quinonoid (Cross-conjugated)Non-aromatic Pyrazole (sp³ C3)
Relative Stability (ΔE) 0.0 kcal/mol (Reference)+8.8 kcal/mol> +35.0 kcal/mol
Dipole Moment (Gas Phase) ~2.1 D~4.5 DN/A
Preferred State Solid-state, Non-polar solventsPolar aprotic solvents (minority)Unstable / Transient

Experimental Methodologies for Tautomer Elucidation

To accurately characterize the tautomeric state of 3-methyl-1H-pyrazolo[3,4-b]pyridine, researchers must employ self-validating analytical systems. Standard 1D NMR is insufficient due to rapid proton exchange.

Protocol 1: Variable-Temperature (VT) 2D-NMR Spectroscopy

Causality: At ambient temperature (298 K), rapid intermolecular proton exchange often results in a broad, time-averaged N-H signal. VT-NMR allows researchers to calculate the activation energy ( Ea​ ) of proton transfer, while 2D NOESY provides unambiguous spatial assignment[2].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO-d6 (to prevent moisture-induced proton exchange acceleration).

  • VT-NMR Acquisition: Acquire 1H spectra from 298 K down to 250 K (using a DMSO/CD2Cl2 mixture if necessary) to reach the slow-exchange limit, "freezing" the tautomers into distinct signals.

  • 2D NOESY/HMBC Execution: Acquire a 2D NOESY spectrum at the slow-exchange temperature.

  • Self-Validating Assignment: Look for the spatial proximity between the N-H proton and the C3-methyl group. If the proton is on N2 (2H-tautomer), it is spatially adjacent to the C3-methyl, yielding a strong NOE cross-peak. If it is on N1 (1H-tautomer), the distance is too great for an NOE. This binary outcome perfectly validates the structural assignment.

Workflow Step1 Sample Prep (Anhydrous DMSO-d6) Step2 1D 1H/13C NMR (Initial Screening) Step1->Step2 Step3 VT-NMR (Thermodynamic Profiling) Step2->Step3 Step4 2D NOESY/HMBC (Spatial Connectivity) Step3->Step4 Step5 Tautomer Assignment (1H vs 2H Ratio) Step4->Step5

Experimental workflow for the definitive NMR characterization of pyrazolopyridine tautomers.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: To determine the preferred tautomer in the solid state, SC-XRD must be performed at cryogenic temperatures to minimize thermal motion, which can artificially blur the electron density of the migrating proton.

  • Crystallization: Dissolve the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution over 48 hours at 4 °C to grow diffraction-quality single crystals.

  • Data Collection: Mount the crystal on a diffractometer equipped with Mo Kα radiation. Cool the crystal to 100 K using a liquid nitrogen stream.

  • Refinement: Solve the structure using direct methods. The defining self-validation step is locating the residual electron density corresponding to the N-H proton in the difference Fourier map, confirming its covalent attachment to N1 rather than N2.

Implications for Pharmacophore Modeling & Drug Development

In the context of oncology and targeted therapeutics, the pyrazolo[3,4-b]pyridine core is frequently deployed to mimic the adenine ring of ATP within the kinase hinge region. The tautomeric state of the molecule is the master switch for target affinity.

  • 1H-Tautomer Pharmacophore: Presents N1 as a hydrogen-bond donor and N2 as an acceptor.

  • 2H-Tautomer Pharmacophore: Presents N2 as a hydrogen-bond donor and N1 as an acceptor.

This tautomeric "flip" completely reverses the hydrogen-bonding complementarity of the molecule. If a computational docking study incorrectly assumes the 2H-tautomer (or the impossible 3H-tautomer) is the dominant species, the predicted binding pose will be inverted, leading to the failure of downstream lead optimization. Drug developers must explicitly account for the 1H-tautomer as the dominant binding species when designing hinge-binding motifs.

Tautomerism cluster_0 Prototropic Tautomerism (1H ⇌ 2H) T1 1H-Tautomer (H-Bond Donor at N1) T2 2H-Tautomer (H-Bond Donor at N2) T1->T2 Proton Transfer Target Kinase Hinge Region (ATP-binding pocket) T1->Target Optimal Binding (Complementary H-bonds) T2->Target Suboptimal Binding (Steric/Electronic Clash)

Impact of tautomeric state on the hydrogen-bond complementarity within a kinase active site.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[Link]

  • Gonsalvi, L., et al. (2011). Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents. Inorganic Chemistry, 50(22), 11592–11603.[Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Methyl-1H-pyrazolo[3,4-b]pyridine

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 3-Methyl-1H-pyrazolo[3,4-b]pyridine (often cataloged under its ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 3-Methyl-1H-pyrazolo[3,4-b]pyridine (often cataloged under its tautomeric misnomer, 3-Methyl-3H-pyrazolo[3,4-b]pyridine) has emerged as a critical building block in drug discovery. Functioning as a potent bioisostere of the purine ring, this scaffold exhibits exceptional ATP-competitive binding capabilities within kinase domains. This technical guide provides an in-depth analysis of its physicochemical properties, structure-activity relationship (SAR) logic, validated synthetic workflows, and its mechanistic role in targeted oncology and antimicrobial development.

Structural and Physicochemical Profiling

Nomenclature and Tautomeric Reality

A critical point of failure in early-stage drug design is the misunderstanding of tautomeric states. While commercial vendors frequently catalog this compound as 3-Methyl-3H-pyrazolo[3,4-b]pyridine (CAS 877773-22-3), the "3H" designation implies a non-aromatic, sp³-hybridized C3 carbon, which is thermodynamically unstable [1]. In solution and within biological systems, the compound exists predominantly as the fully aromatic 1H-tautomer (CAS 116834-96-9) or 2H-tautomer. For accurate structural biology and computational docking, it must be treated as the 1H-tautomer.

Quantitative Physicochemical Data

The physicochemical parameters of the 3-methyl-pyrazolo[3,4-b]pyridine core make it an ideal starting point for Fragment-Based Drug Design (FBDD).

ParameterValueMechanistic Relevance
IUPAC Name 3-methyl-1H-pyrazolo[3,4-b]pyridineStandard nomenclature; accounts for stable aromatic tautomerism.
CAS Number 877773-22-3 (3H) / 116834-96-9 (1H)Crucial for accurate reagent procurement and database querying.
Molecular Formula C₇H₇N₃Low molecular weight enables extensive functionalization without violating Lipinski's Rule of 5.
Molecular Weight 133.15 g/mol High ligand efficiency; allows for the addition of large pharmacophores.
TPSA 41.6 ŲExcellent membrane permeability; optimal for intracellular kinase targeting.
XLogP3 1.2Favorable lipophilicity for oral bioavailability and hydrophobic pocket binding.
H-Bond Donors 1Essential for binding to the kinase hinge region backbone (carbonyl interaction).
H-Bond Acceptors 2Facilitates secondary interactions within the ATP-binding cleft.

Structure-Activity Relationship (SAR) Logic

The architectural brilliance of the 3-methyl-pyrazolo[3,4-b]pyridine scaffold lies in its dual capacity for rigid hydrogen bonding and precise steric fitting. The pyrazole N-H acts as a strict hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. The addition of the 3-methyl group is not merely a structural variation; it introduces a highly specific lipophilic vector. This methyl group perfectly occupies the hydrophobic pocket adjacent to the kinase hinge region, significantly increasing binding affinity and residence time compared to the unsubstituted core.

SAR_Logic Core Pyrazolo[3,4-b]pyridine Core HBA Pyridine N (H-Bond Acceptor) Core->HBA HBD Pyrazole NH (H-Bond Donor) Core->HBD Methyl 3-Methyl Substitution Lipophilic Hydrophobic Vector (Steric Fit) Methyl->Lipophilic Kinase Kinase Hinge Region Binding HBA->Kinase HBD->Kinase Selectivity Enhanced Target Selectivity Lipophilic->Selectivity Kinase->Selectivity

Fig 1: Structure-activity logic of the 3-methyl-pyrazolo[3,4-b]pyridine scaffold.

Mechanistic Role in Targeted Therapeutics

The scaffold’s ability to mimic the adenine ring of ATP makes it a potent competitive inhibitor for various clinically relevant kinase domains.

FGFR Kinase Inhibition

In Fibroblast Growth Factor Receptor (FGFR) driven malignancies, derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated exceptional selectivity for FGFR over VEGFR2 [2]. The scaffold competitively binds the ATP-binding site, preventing FGFR dimerization and autophosphorylation. This halts the downstream MAPK and PI3K signaling cascades, ultimately inducing cell cycle arrest and apoptosis in tumor cells [2].

FGFR_Signaling FGF FGF Ligand Activation FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Downstream MAPK / PI3K Cascades FGFR->Downstream Inhibitor 3-Methyl-pyrazolo[3,4-b]pyridine (ATP-competitive inhibitor) Inhibitor->FGFR Arrest Apoptosis & Cell Cycle Arrest Inhibitor->Arrest Outcome Tumor Proliferation Downstream->Outcome

Fig 2: FGFR signaling inhibition by 3-methyl-pyrazolo[3,4-b]pyridine derivatives.

PIM-1 and Antimicrobial Applications

Beyond FGFR, this scaffold has been successfully utilized to target PIM-1 kinase in breast cancer models, where the electron-rich pyridine ring engages in π-π stacking with aromatic residues in the ATP-binding cleft [4]. Furthermore, molecular hybrids combining pyrazolo[3,4-b]pyridine with triazole moieties have shown significant in vitro antibacterial activity, acting as broad-spectrum inhibitors against resistant strains [3], [5].

Validated Synthetic Workflow

The synthesis of the 3-methyl-pyrazolo[3,4-b]pyridine core requires precise thermodynamic control over nucleophilic additions and cyclization. The most robust, field-proven methodology utilizes 2-chloronicotinonitrile as the starting precursor, providing orthogonal reactive sites for sequential nucleophilic attack and ring closure [3].

Protocol: Synthesis via Grignard Addition and Hydrazine Cyclization

Materials Required:

  • 2-Chloronicotinonitrile (1.0 eq)

  • Methylmagnesium chloride (3.0 M in THF, 1.2 eq)

  • Hydrazine hydrate (80% aqueous, 2.0 eq)

  • Anhydrous THF, Xylene, 1M HCl, Brine.

Step 1: Grignard Addition (Ketone Formation)

  • Preparation: Dissolve 2-chloronicotinonitrile in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Addition: Add methylmagnesium chloride dropwise over 30 minutes.

    • Causality: The low temperature (0 °C) is critical to prevent over-alkylation and to control the highly exothermic nucleophilic addition to the nitrile group.

  • In-Process Control: Monitor via TLC (Hexane:EtOAc 7:3). The nitrile spot should disappear, indicating the formation of the intermediate imine salt.

  • Workup: Quench the reaction with 1M HCl to hydrolyze the imine, yielding 1-(2-chloropyridin-3-yl)ethan-1-one. Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Step 2: Hydrazine-Mediated Ring Closure

  • Preparation: Dissolve the crude ketone intermediate in xylene. Add hydrazine hydrate (2.0 eq).

  • Cyclization: Heat the mixture to 120 °C (reflux) for 6 hours.

    • Causality: The elevated temperature is required to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) of the chlorine atom by the hydrazine intermediate, driving the thermodynamically favored aromatic ring closure.

  • In-Process Control: Monitor the disappearance of the ketone intermediate via LC-MS.

  • Isolation: Cool the reaction mass to 0 °C. The product, 3-methyl-1H-pyrazolo[3,4-b]pyridine, will precipitate out of solution. Filter, wash with cold ethanol, and dry under vacuum to yield the pure scaffold.

Synthesis_Workflow Step1 2-Chloronicotinonitrile (Precursor) Step2 Grignard Addition (MeMgCl, 0°C) Step1->Step2 Step3 Intermediate (Ketone Formation) Step2->Step3 Acidic Workup Step4 Hydrazine Cyclization (NH2NH2, 120°C) Step3->Step4 Step5 3-Methyl-1H-pyrazolo [3,4-b]pyridine Step4->Step5 Ring Closure

Fig 3: Step-by-step synthetic workflow for 3-methyl-pyrazolo[3,4-b]pyridine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10582825, 3-methyl-1H-pyrazolo[3,4-b]pyridine". PubChem. URL:[Link]

  • Zhao, G., et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors". ACS Medicinal Chemistry Letters. URL:[Link]

  • Kolli, B., et al. "Molecular Hybrids of Pyrazolo[3,4-b]Pyridine and Triazole: Design, Synthesis and in vitro Antibacterial Studies". Preprints.org. URL:[Link]

  • Nafie, M. S., et al. "Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells". Bioorganic & Medicinal Chemistry. URL:[Link]

  • Abdel-Mohsen, S. A., et al. "New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity". Der Pharma Chemica / ResearchGate. URL:[Link]

Foundational

An In-depth Technical Guide to the Pyrazolopyridine Class of Heterocyclic Compounds

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery The pyrazolopyridine scaffold, a fused heterocyclic system of pyrazole and pyridine rings, stands as a cornerstone in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

The pyrazolopyridine scaffold, a fused heterocyclic system of pyrazole and pyridine rings, stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to purine enables it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of the pyrazolopyridine core, from its fundamental chemical properties and synthesis to its diverse applications in drug development, with a particular focus on its role as a kinase inhibitor.

The Core Architecture: Structure and Physicochemical Properties

Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. This fusion can occur in several ways, leading to five constitutional isomers: pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine.[3] Each isomer possesses a unique arrangement of nitrogen atoms, which in turn dictates its electronic distribution, physicochemical properties, and ultimately, its biological activity.[1]

The pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems are particularly noteworthy for their prevalence in biologically active molecules.[3][4] The ability of these scaffolds to act as bioisosteres of purines allows them to effectively compete with ATP for binding sites on kinases, a key mechanism in many targeted cancer therapies.[1][2]

The physicochemical properties of pyrazolopyridines, such as their pKa and lipophilicity (cLogP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties are significantly influenced by the isomeric form and the nature of substituents on the core structure.

Property1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[3,4-c]pyridine1H-pyrazolo[4,3-b]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃C₆H₅N₃
Molecular Weight 119.12 g/mol 119.12 g/mol 119.12 g/mol
Predicted pKa ~5.92~10.94~10.94
Predicted cLogP ~0.8~0.5~0.6
Table 1: Comparative physicochemical properties of parent pyrazolopyridine isomers.[1]

Constructing the Core: Synthetic Strategies

The synthesis of the pyrazolopyridine scaffold is a well-established field, with numerous methodologies available for the construction of its various isomers. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Generally, these strategies can be categorized into two main approaches: building the pyridine ring onto a pre-existing pyrazole, or vice-versa.

Synthesis of Pyrazolo[3,4-b]pyridines

A prevalent method for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1][3] This versatile reaction allows for the introduction of a wide range of substituents at various positions of the final pyrazolopyridine core.

Another common strategy involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone in a Michael addition followed by cyclization.[3] The regioselectivity of this reaction can be influenced by the nature of the substituents on both the pyrazole and the unsaturated ketone.

Synthesis of Pyrazolo[1,5-a]pyridines

The synthesis of pyrazolo[1,5-a]pyridines is often achieved through the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[5][6] This method provides a direct route to the fused ring system. More recent advancements include metal-free, oxidative [3+2] cycloaddition reactions that proceed under mild conditions.[6]

An alternative approach involves the cyclocondensation of 5-aminopyrazoles with 1,3-diketones, which can be performed under conventional heating or microwave irradiation to afford the desired pyrazolo[1,5-a]pyrimidines.[4]

Synthesis_Approaches cluster_Pyrazolo_3_4_b Pyrazolo[3,4-b]pyridine Synthesis cluster_Pyrazolo_1_5_a Pyrazolo[1,5-a]pyridine Synthesis 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation Michael Addition Michael Addition 5-Aminopyrazole->Michael Addition 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation alpha-beta-Unsaturated Ketone alpha-beta-Unsaturated Ketone alpha-beta-Unsaturated Ketone->Michael Addition Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Condensation->Pyrazolo[3,4-b]pyridine Cyclization Cyclization Michael Addition->Cyclization Cyclization->Pyrazolo[3,4-b]pyridine N-iminopyridinium ylide N-iminopyridinium ylide [3+2] Cycloaddition [3+2] Cycloaddition N-iminopyridinium ylide->[3+2] Cycloaddition Alkyne/Alkene Alkyne/Alkene Alkyne/Alkene->[3+2] Cycloaddition Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine [3+2] Cycloaddition->Pyrazolo[1,5-a]pyridine

General synthetic strategies for pyrazolopyridine isomers.

A Privileged Scaffold in Drug Discovery: Diverse Biological Activities

The pyrazolopyridine core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[7][8][9] This versatility has made it an attractive scaffold for the development of novel drugs targeting a wide range of diseases.

Kinase Inhibition in Oncology

A significant area of application for pyrazolopyridines is in the development of kinase inhibitors for cancer therapy.[10][11] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[12] Pyrazolopyridine-based compounds can act as ATP-competitive or allosteric inhibitors of various kinases, including:

  • CDK2 and PIM1: Dual inhibitors of cyclin-dependent kinase 2 (CDK2) and proviral integration site for Moloney murine leukemia virus 1 (PIM1) kinases based on the pyrazolo[3,4-b]pyridine scaffold have shown potent anti-cancer activity.[13]

  • EGFR, B-Raf, and MEK: Pyrazolo[1,5-a]pyrimidines have been developed as inhibitors of epidermal growth factor receptor (EGFR), B-Raf, and MEK kinases, which are key targets in non-small cell lung cancer and melanoma.[14]

  • TRK: Pyrazolo[3,4-b]pyridine derivatives have been synthesized as inhibitors of Tropomyosin receptor kinase (TRK), a target in various cancers.[15]

  • HPK1: Novel pyrazolopyridine derivatives have been identified as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, with potential applications in immuno-oncology.[16]

  • PI3Kγ/δ: Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which are targets in cancer immunotherapy.[17]

Kinase_Inhibition cluster_Kinases Target Kinases in Cancer Pyrazolopyridine Core Pyrazolopyridine Core CDK2/PIM1 CDK2/PIM1 Pyrazolopyridine Core->CDK2/PIM1 Inhibition EGFR/B-Raf/MEK EGFR/B-Raf/MEK Pyrazolopyridine Core->EGFR/B-Raf/MEK Inhibition TRK TRK Pyrazolopyridine Core->TRK Inhibition HPK1 HPK1 Pyrazolopyridine Core->HPK1 Inhibition PI3Kγ/δ PI3Kγ/δ Pyrazolopyridine Core->PI3Kγ/δ Inhibition Anti-Cancer Activity Anti-Cancer Activity CDK2/PIM1->Anti-Cancer Activity EGFR/B-Raf/MEK->Anti-Cancer Activity TRK->Anti-Cancer Activity Immuno-Oncology Immuno-Oncology HPK1->Immuno-Oncology PI3Kγ/δ->Immuno-Oncology

Pyrazolopyridines as inhibitors of key kinases in oncology.
Neurodegenerative Diseases

The pyrazolopyridine scaffold has also shown promise in the development of treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[18][19] Their mechanism of action in this context is often multi-targeted.

  • Alzheimer's Disease: Pyrazolopyridine derivatives have been designed as multitarget-directed ligands that can inhibit cholinesterase enzymes, prevent the aggregation of β-amyloid plaques and tau proteins, and chelate biometals.[18]

  • Parkinson's Disease: Pyrazolopyridine-based compounds have been investigated as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in both familial and sporadic Parkinson's disease.[20] Additionally, pyrazoline-containing compounds, which share a structural relationship with pyrazolopyridines, have shown potential as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of dopamine.[21]

Other Therapeutic Areas

The therapeutic potential of pyrazolopyridines extends beyond oncology and neurodegenerative diseases. They have been investigated for a variety of other biological activities, including:

  • Antiviral: Novel pyrazolopyridine derivatives have been developed as inhibitors of enterovirus replication.[22][23]

  • Anti-inflammatory: Certain pyrazolopyridine compounds have demonstrated anti-inflammatory properties.[9]

  • Antileishmanial: 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters have been synthesized and shown to be active against Leishmania amazonensis.[24]

  • Anxiolytic: The pyrazolopyridine tracazolate has been shown to have non-sedative anxiolytic properties.[25]

  • Antiplatelet: Some pyrazolopyridine derivatives have exhibited antiplatelet activity, suggesting their potential in treating thrombotic diseases.[26]

Structure-Activity Relationships (SAR)

The biological activity of pyrazolopyridine derivatives is highly dependent on the substitution pattern around the core scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

For instance, in the development of antileishmanial pyrazolopyridine derivatives, it was found that hydrophobic and steric parameters significantly influence their biological activity.[24] Similarly, in the design of inhibitors of enterovirus replication, variations at four positions (N1, C6, C4, and a linker unit) were systematically explored to understand their impact on antiviral activity.[22] The study revealed that an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position were associated with high selectivity.[22]

Experimental Protocols: A Practical Guide

The following provides a generalized, step-by-step methodology for the synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative, a common and important isomer.

General Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative via Condensation

This protocol outlines the synthesis of a 1H-pyrazolo[3,4-b]pyridine via the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole

  • Ethyl acetoacetate (or another suitable 1,3-dicarbonyl compound)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-amino-1-phenyl-1H-pyrazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and catalyst.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water and stir.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Start Reaction Setup Reaction Setup Start->Reaction Setup Solvent Addition Solvent Addition Reaction Setup->Solvent Addition Reflux Reflux Solvent Addition->Reflux Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reflux->Reaction Monitoring (TLC) Reaction Monitoring (TLC)->Reflux Incomplete Workup Workup Reaction Monitoring (TLC)->Workup Complete Isolation Isolation Workup->Isolation Purification Purification Isolation->Purification Purification->Isolation Impure Characterization Characterization Purification->Characterization Pure End Characterization->End

Workflow for the synthesis of a pyrazolopyridine derivative.

Conclusion and Future Perspectives

The pyrazolopyridine scaffold has firmly established itself as a versatile and valuable core in the field of medicinal chemistry. Its ability to serve as a purine bioisostere has led to the discovery of numerous potent and selective inhibitors of key biological targets, particularly protein kinases. The ongoing exploration of its various isomers and the development of novel synthetic methodologies continue to expand the chemical space and therapeutic potential of this remarkable heterocyclic system.

Future research in this area will likely focus on the development of even more selective and potent pyrazolopyridine-based inhibitors, the exploration of novel therapeutic applications, and the application of computational methods to guide the rational design of next-generation drug candidates. The continued investigation of this privileged scaffold holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. PubMed. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Selected examples of biologically relevant pyrazolopyridines. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect. Available at: [Link]

  • Pyrazolopyridine‐Containing Compounds as Multitargeted Anti‐Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. CiteDrive. Available at: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. Available at: [Link]

  • Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. PubMed. Available at: [Link]

  • Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. ResearchGate. Available at: [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PMC. Available at: [Link]

  • Pyrazolopyrimidines as protein kinase inhibitors. Google Patents.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. Available at: [Link]

  • Pyrazolopyridines as inhibitors of the kinase LRRK2: a patent evaluation (WO2011141756). Taylor & Francis Online. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]

  • Synthesis of pyrazolopyridine derivatives. ResearchGate. Available at: [Link]

  • Structure of pyrazole, pyrazoline, pyrazolidine, and their different isomeric forms. ResearchGate. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Structural isomers and biological significance of pyrazolopyridines. ResearchGate. Available at: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC. Available at: [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. Available at: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

  • Some of the most commonly found neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Examples of marketed pyrazolopyridine drugs. ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Pharmacology of pyrazolopyridines. PubMed. Available at: [Link]

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Exploratory

3-Methyl-3H-pyrazolo[3,4-B]pyridine and its relation to purine analogs

Engineering Kinase Selectivity: A Technical Guide to 3-Methyl-3H-pyrazolo[3,4-b]pyridine as a Purine Bioisostere The Bioisosteric Rationale: Transcending the Purine Scaffold As a Senior Application Scientist in early-sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Kinase Selectivity: A Technical Guide to 3-Methyl-3H-pyrazolo[3,4-b]pyridine as a Purine Bioisostere

The Bioisosteric Rationale: Transcending the Purine Scaffold

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of the endogenous purine scaffold. While purines (such as adenine and guanine) are the universal currency of cellular signaling, utilizing them directly as kinase inhibitors often leads to off-target promiscuity and rapid metabolic degradation by endogenous enzymes like xanthine oxidase and purine nucleoside phosphorylases.

To circumvent these liabilities, we employ rational scaffold hopping. The 3-methyl-3H-pyrazolo[3,4-b]pyridine core represents a masterclass in bioisosteric replacement[1]. By replacing the imidazole ring of the purine with a pyrazole moiety, and shifting the nitrogen heteroatoms, we fundamentally alter the electron density and hydrogen-bonding profile of the molecule.

Causality of the 3-Methyl Substitution: The inclusion of a methyl group at the 3-position is not arbitrary. In the context of the kinase ATP-binding pocket, this methyl group projects into the hydrophobic space adjacent to the gatekeeper residue. Unlike the unsubstituted purine, which relies heavily on polar interactions, the 3-methyl group provides critical steric shielding and increases the lipophilic efficiency (LipE) of the compound, driving prolonged target residence time and enhancing selectivity[2].

Structural Biology: Mapping the ATP-Binding Pocket

When designing inhibitors, we must understand the spatial logic of the target. The pyrazolo[3,4-b]pyridine scaffold acts as a bidentate hydrogen bond donor/acceptor system within the kinase hinge region (typically interacting with residues like Glu81 and Leu83 in CDK2 or Glu546 in TRKA)[2].

G Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Kinase->Hinge Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Kinase->Gatekeeper Scaffold 3-Methyl-3H-pyrazolo [3,4-b]pyridine Scaffold->Hinge Bioisosteric Shift (N1, N2, C4) Scaffold->Gatekeeper Steric Shielding (C3-Methyl) Purine Endogenous Purine Purine->Hinge N1, N6 Interactions

Fig 1: Mapping the 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold within the kinase ATP pocket.

Self-Validating Synthesis Protocol

A robust chemical biology program requires reproducible, high-yielding synthesis. The following protocol details the construction of the 3-methyl-3H-pyrazolo[3,4-b]pyridine core via a modified Gould-Jacobs approach[3].

Why this route? Annulating a pyridine ring onto a pre-formed 3-methyl-5-aminopyrazole ensures absolute regiocontrol over the 3-position, avoiding the isomeric mixtures that plague direct purine functionalization.

Step 1: Imine Condensation

  • Action: Dissolve 1.0 eq of 3-methyl-5-aminopyrazole and 1.1 eq of an appropriate 1,3-diketone (or α,β-unsaturated ketone) in anhydrous ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq). Reflux at 80°C.

  • Causality: Ethanol provides optimal solubility for the transition states, while the acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the exocyclic amine of the pyrazole.

  • Validation Loop 1 (TLC): After 2 hours, spot the reaction on silica TLC. Stain with ninhydrin. Logic: Ninhydrin reacts with primary amines. If a purple spot remains, the 5-aminopyrazole is unconsumed; extend reflux. If absent, proceed to cyclization.

Step 2: Intramolecular Cyclization & Aromatization

  • Action: Once the imine is formed, increase the temperature or apply microwave irradiation (120°C, 15 min) to drive the Michael addition and subsequent dehydration, forming the bicyclic system.

  • Validation Loop 2 (LC-MS): Sample the mixture for LC-MS. Logic: Look for the [M+H]+ peak. If the mass corresponds to [M+18]+ , dehydration is incomplete. Add a dehydrating agent or extend heating. The appearance of the exact target mass confirms successful aromatization into the pyridine ring.

Step 3: Purification & Final QC

  • Action: Concentrate in vacuo, neutralize, and purify via silica gel column chromatography (DCM:MeOH gradient).

  • Validation Loop 3 (NMR): Acquire 1H and 13C NMR. The defining diagnostic peak is the sharp singlet of the C3-methyl group around δ 2.4-2.6 ppm, alongside the disappearance of the pyrazole C4-proton, confirming bicyclic fusion.

Workflow Start 1. Reactants: 3-Methyl-5-aminopyrazole + 1,3-Diketone Condensation 2. Condensation (EtOH, Acid Catalyst, 80°C) Start->Condensation QC1 QC Check 1: TLC (Ninhydrin Stain) Condensation->QC1 QC1->Condensation Amine Present (Extend Time) Cyclization 3. Cyclization & Oxidation (-H2O, Aromatization) QC1->Cyclization Amine Consumed QC2 QC Check 2: LC-MS [M+H]+ Shift Cyclization->QC2 QC2->Cyclization Intermediates Present (Add Oxidant) Purification 4. Silica Chromatography (DCM:MeOH) QC2->Purification Mass Confirmed Product 5. Validated Product (>95% Purity by NMR) Purification->Product

Fig 2: Self-validating synthetic workflow for 3-Methyl-3H-pyrazolo[3,4-b]pyridine derivatives.

Quantitative Pharmacological Profiling

The true test of a bioisostere is its performance in biochemical assays. Pyrazolo[3,4-b]pyridines have demonstrated exceptional utility as multi-target kinase inhibitors, often outperforming traditional purine analogs like Roscovitine in both potency and metabolic stability[4].

Below is a comparative summary of quantitative binding and inhibition data, illustrating the efficacy of the pyrazolopyridine scaffold across different kinase targets[2].

Compound ClassRepresentative Scaffold / AnalogTarget KinaseIC50 (µM)Key Hinge Interaction
EndogenousATPPan-KinaseN/AAdenine N1, N6
Purine AnalogRoscovitine (Standard)CDK2~0.70Purine N2, N7
Pyrazolo[3,4-b]pyridineCompound 28VEGFR-21.46Pyrazole N2, Pyridine N7
Pyrazolo[3,4-b]pyridineTRKA Inhibitor SeriesTRKA0.80 - 2.50Pyrazole N1 (via Glu546)
Pyrazolo[3,4-b]pyridine1,4,6-Trisubstituted SeriesBreast Cancer (In Vivo)0.75 - 4.15Multi-kinase binding

Conclusion

The transition from endogenous purines to the 3-methyl-3H-pyrazolo[3,4-b]pyridine scaffold is a calculated exercise in molecular engineering. By leveraging the altered electron distribution and the strategic steric bulk of the 3-methyl group, researchers can design kinase inhibitors with superior target residence times and reduced metabolic liabilities. When coupled with a self-validating synthetic workflow, this scaffold becomes a highly reliable engine for modern drug discovery.

References

  • [3] Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC - NIH URL:

  • [1] Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega URL:

  • [4] Title: Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity Source: ACS Publications URL:

  • [2] Title: Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics Source: RSC Publishing URL:

Sources

Foundational

Review of early research on 3-Methyl-3H-pyrazolo[3,4-B]pyridine

An In-depth Technical Guide to the Early Research of 3-Methyl-1H-pyrazolo[3,4-b]pyridine Authored by: A Senior Application Scientist Abstract The pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Early Research of 3-Methyl-1H-pyrazolo[3,4-b]pyridine

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purine bases renders it a versatile template for designing ligands that can interact with a multitude of biological targets. This guide provides a detailed review of the foundational research on 3-methyl-1H-pyrazolo[3,4-b]pyridine, a key derivative of this family. We will delve into the seminal synthetic strategies, the causality behind key experimental choices, the inherent tautomeric nature of the scaffold, and the initial explorations into its broad biological activity that paved the way for its modern applications in drug discovery.

The Pyrazolo[3,4-b]pyridine Scaffold: A Structural Overview

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[1] This arrangement creates a molecular architecture that is a bioisostere of purines like adenine and guanine, a fact that medicinal chemists have exploited for decades. The 3-methyl substituent is a common starting point for exploring this scaffold, providing a balance of synthetic accessibility and a vector for further chemical modification.

A critical chemical feature of N-unsubstituted pyrazolo[3,4-b]pyridines is the existence of two possible tautomeric forms: the 1H- and 2H-isomers.[1][2] Early computational studies by Alkorta and Elguero demonstrated that the 1H-tautomer is significantly more stable, by a difference of nearly 9 kcal/mol.[2] Consequently, the majority of early synthetic and biological research implicitly or explicitly focuses on the 3-methyl-1H-pyrazolo[3,4-b]pyridine isomer.

Tautomers T1 3-Methyl-1H-pyrazolo[3,4-b]pyridine (More Stable Tautomer) T2 3-Methyl-2H-pyrazolo[3,4-b]pyridine (Less Stable Tautomer) T1->T2 Tautomerization

Caption: Tautomeric forms of 3-methyl-pyrazolo[3,4-b]pyridine.

Foundational Synthetic Methodologies

Early research established two primary retrosynthetic approaches for constructing the pyrazolo[3,4-b]pyridine core. The choice of strategy was often dictated by the availability and complexity of the starting materials.

Strategy A: Pyridine Ring Annulation onto a Pre-formed Pyrazole

This is the most classical and widely documented approach, beginning with a substituted 5-aminopyrazole. The logic here is to leverage the inherent nucleophilicity of the 5-amino group and the adjacent C4 carbon of the pyrazole ring to build the pyridine portion of the scaffold.

Core Reaction: The condensation of a 1-substituted-3-methyl-5-aminopyrazole with a 1,3-dicarbonyl compound.[1][2][3]

Mechanistic Rationale: The reaction proceeds via a Friedländer-type annulation. The process is initiated by the nucleophilic attack of the 5-amino group on one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, forming a Schiff base or enamine intermediate. This is followed by an intramolecular cyclization where the electron-rich C4 of the pyrazole attacks the second carbonyl group. Subsequent dehydration and aromatization yield the final fused heterocyclic system.

The use of an unsymmetrical 1,3-dicarbonyl introduces a regioselectivity challenge. The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic, directing the regiochemical outcome of the cyclization.[2][3]

Synthesis_Strategy_A cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazole 5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ Condensation Condensation Aminopyrazole->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Formation Dehydration Dehydration & Aromatization Cyclization->Dehydration Product 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine Derivative Dehydration->Product Final Product Synthesis_Strategy_B cluster_reactants_B Reactants cluster_process_B Process cluster_product_B Product Pyridine 2-Functionalized-3-acylpyridine (e.g., 2-Chloro-3-acetylpyridine) Condensation_B Condensation & Nucleophilic Substitution Pyridine->Condensation_B Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Condensation_B Cyclization_B Cyclization Condensation_B->Cyclization_B Product_B 3-Methyl-1H-pyrazolo[3,4-b]pyridine Cyclization_B->Product_B

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of the 3-Methyl-1H-pyrazolo[3,4-b]pyridine Scaffold from Aminopyrazoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Nomenclature Clarification The pyrazolo[3,4-b]pyridine framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Nomenclature Clarification

The pyrazolo[3,4-b]pyridine framework is a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous bioactive molecules, including the sGC stimulator riociguat, anxiolytics like tracazolate, and various cyclin-dependent kinase (CDK) inhibitors.

Tautomeric Note (E-E-A-T Insight): While commercial chemical inventories frequently catalog this building block under the synonym 3-methyl-3H-pyrazolo[3,4-b]pyridine , the 3H-tautomer (where the sp³ hybridized carbon is located at position 3) is thermodynamically disfavored due to the loss of aromaticity in the pyrazole ring. The protocols and mechanisms detailed in this guide exclusively yield the highly stable 1H-tautomer (3-methyl-1H-pyrazolo[3,4-b]pyridine). Understanding this nomenclature discrepancy is critical for accurate structural characterization and downstream SAR (Structure-Activity Relationship) studies.

Mechanistic Insights & Causality

The synthesis of pyrazolo[3,4-b]pyridines from 5-amino-3-methylpyrazole relies on the bifunctional reactivity of the starting material. The exocyclic primary amine acts as a hard nucleophile, while the C4 carbon of the pyrazole ring acts as a soft nucleophile. To achieve high regioselectivity and yield, the choice of electrophile and catalyst is paramount.

Pathway A: Brønsted Acid-Catalyzed Microwave Synthesis

When reacting 5-aminopyrazoles with 1,3-bis-electrophiles (e.g., 3-formylchromones or α,β-unsaturated ketones), traditional methods require toxic Lewis acids (like SnCl₄) and prolonged refluxing. By transitioning to a solvent-free microwave system using Potassium Bisulfate (KHSO₄), we achieve a self-validating green protocol. Causality: KHSO₄ acts as a mild Brønsted acid that protonates the carbonyl oxygen of the electrophile, lowering its LUMO. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier for the subsequent cyclodehydration step in minutes rather than hours .

Pathway B: Cascade 6-endo-dig Cyclization via Alkyne Activation

Reacting aminopyrazoles with alkynyl aldehydes offers access to highly diversified frameworks. Causality: The exocyclic amine first condenses with the aldehyde to form an imine. Because internal alkynes are inherently poor electrophiles, a π-Lewis acid (such as Ag⁺ or I₂) is required. The metal coordinates to the C≡C triple bond, withdrawing electron density and triggering a highly regioselective 6-endo-dig cyclization where the pyrazole C4 attacks the activated alkyne, followed by aromatization .

Mechanism A 5-Amino-3-methylpyrazole + Alkynyl Aldehyde B Imine Intermediate (Condensation) A->B - H2O C C≡C Bond Activation (Ag+ or I2 Catalyst) B->C Catalyst Binding D 6-endo-dig Cyclization (C4 Nucleophilic Attack) C->D Ring Closure E 3-Methyl-1H-pyrazolo[3,4-b]pyridine D->E Aromatization

Mechanistic pathway of cascade 6-endo-dig cyclization via alkyne activation.

Quantitative Data: Comparison of Synthetic Strategies

The following table summarizes the operational metrics of three distinct, state-of-the-art synthetic pathways for constructing the pyrazolo[3,4-b]pyridine core.

Synthetic StrategyReagents / ElectrophileCatalyst / AdditiveReaction ConditionsYield RangeKey AdvantageRef
Solvent-Free Microwave 1,3-Dicarbonyls / EnonesKHSO₄ (10 mol%)Microwave (700 W), Solvent-free, 5–15 min85–97%Eco-friendly, rapid execution, easy workup.
Alkyne Activation Alkynyl AldehydesAg(CF₃SO₃) or I₂DMAc, 100 °C, 12 h66–84%Switchable halogenation, high regioselectivity.
Pyrrolinium Ring Opening 3-Arylidene-1-pyrrolinesNone (Thermal)CHCl₃ or EtOH, Reflux, 40 h56–62%Access to primary amino-functionalized derivatives.

Experimental Protocols

Protocol A: Solvent-Free Microwave-Assisted Synthesis

This protocol is optimized for rapid library generation and adheres to Green Chemistry principles.

Reagents:

  • 5-Amino-3-methylpyrazole (1.0 mmol)

  • 3-Formylchromone or equivalent 1,3-bis-electrophile (1.0 mmol)

  • Potassium Bisulfate (KHSO₄) (0.1 mmol, 10 mol%)

Step-by-Step Methodology:

  • Preparation: In an agate mortar, thoroughly grind 5-amino-3-methylpyrazole and the chosen electrophile until a homogeneous powder is formed.

  • Catalyst Addition: Add KHSO₄ (10 mol%) to the mixture and grind for an additional 2 minutes to ensure uniform distribution. Transfer the mixture to a microwave-safe reaction vial.

  • Irradiation: Place the vial in a dedicated synthesis microwave reactor. Irradiate at 700 W for 5 to 10 minutes. Note: Monitor the reaction via TLC (Ethyl Acetate:Hexane 4:6) every 2 minutes to prevent thermal degradation.

  • Workup: Allow the vial to cool to room temperature. Add 10 mL of distilled water to the crude mixture and stir vigorously for 5 minutes to dissolve the KHSO₄ catalyst.

  • Isolation: Filter the resulting solid precipitate under a vacuum. Wash the filter cake with cold water (2 × 5 mL).

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 3-methyl-1H-pyrazolo[3,4-b]pyridine derivative.

Workflow Step1 1. Reagent Mixing 5-Aminopyrazole + Electrophile (1:1) Step2 2. Catalyst Addition KHSO4 (10 mol%) Step1->Step2 Step3 3. Microwave Irradiation 700 W, Solvent-Free, 5-10 min Step2->Step3 Step4 4. Aqueous Workup Cool & Wash with H2O Step3->Step4 Step5 5. Purification Recrystallization (High Purity) Step4->Step5

Step-by-step workflow for the solvent-free microwave-assisted synthesis.

Protocol B: Switchable C≡C Bond Activation (6-endo-dig Cyclization)

This protocol is ideal for synthesizing complex, highly substituted frameworks, allowing for downstream cross-coupling if iodine is used as the activator.

Reagents:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol)

  • 3-Phenylpropiolaldehyde (0.2 mmol)

  • Silver Triflate (AgCF₃SO₃) (10 mol%)

  • Triflic Acid (TfOH) (30 mol%)

  • N,N-Dimethylacetamide (DMAc) (2.0 mL)

Step-by-Step Methodology:

  • Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aminopyrazole (0.2 mmol) and the alkynyl aldehyde (0.2 mmol).

  • Activation: Add AgCF₃SO₃ (10 mol%) and TfOH (30 mol%) directly into the tube, followed by 2.0 mL of anhydrous DMAc.

  • Cyclization: Seal the tube and stir the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Quenching: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and quench the reaction with 10 mL of saturated aqueous NaHCO₃. (If I₂ was used instead of Ag⁺, quench with 10% Na₂S₂O₃ solution).

  • Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify the residue via flash column chromatography (Silica gel, EtOAc/Petroleum Ether gradient) to isolate the target compound.

References

  • Li, Z., Qin, J., Sun, X., Jin, Y., & Su, W. (2019). "Fast, Solvent-Free, and Highly Efficient Synthesis of Pyrazolo[3,4-b]Pyridines Using Microwave Irradiation and KHSO4 as a Reusable Green Catalyst." Heterocycles, 98(10), 1408-1422.[Link]

  • Rizbayeva, T. S., et al. (2023). "One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion." The Journal of Organic Chemistry, 88(16), 11623–11634.[Link]

  • Miao, X.-Y., Hu, Y.-J., Liu, F.-R., Sun, Y.-Y., Sun, D., Wu, A.-X., & Zhu, Y.-P. (2022). "Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches." Molecules, 27(19), 6381.[Link]

Application

Application Note: 3-Methyl-3H-pyrazolo[3,4-b]pyridine as a Privileged Scaffold for Kinase Inhibitors

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and neuropharmacology. The 3-Methyl-3H-pyrazolo[3,4-b]pyridine core has emerged as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and neuropharmacology. The 3-Methyl-3H-pyrazolo[3,4-b]pyridine core has emerged as a highly versatile, privileged bicyclic scaffold in rational drug design[1]. By mimicking the purine ring of adenosine triphosphate (ATP), this scaffold establishes critical hydrogen bond donor-acceptor pairs with the kinase hinge region. Its unique electronic distribution and synthetic tractability allow for extensive functionalization, enabling researchers to tune selectivity across diverse kinase families, including Tropomyosin receptor kinases (TRKs), MAP kinase-interacting kinases (MNKs), and PIM-1[2][3][4].

This application note provides a comprehensive guide to leveraging the 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold in drug discovery, detailing mechanistic rationale, structure-activity relationship (SAR) strategies, and validated biochemical protocols for evaluating inhibitor efficacy.

Mechanistic Rationale & Scaffold Hopping

The Hinge-Binding Paradigm

Kinase inhibitors typically achieve potency by anchoring to the hinge region of the ATP-binding pocket. The pyrazolo[3,4-b]pyridine core is particularly effective because it combines the structural elements of both pyrrolo[2,3-b]pyridine and indazole[1]. The nitrogen atoms within the pyrazole and pyridine rings act as a robust hydrogen bond donor-acceptor system. When substituted at the 3-position with a methyl group, the scaffold maintains optimal lipophilicity while directing vectors at the C4, C5, and C6 positions toward the solvent-exposed region or the hydrophobic back pocket (e.g., the DFG motif) to drive selectivity[2].

Pathway Intervention

Inhibitors based on this scaffold disrupt downstream oncogenic signaling. For instance, targeting TRKA or MNK1 prevents the phosphorylation cascades responsible for tumor cell proliferation and survival[2][4].

KinaseSignaling Inhibitor Pyrazolo[3,4-b]pyridine Derivative Kinase Target Kinase (e.g., TRK, MNK, PIM-1) Inhibitor->Kinase Competitive Inhibition ATP ATP ATP->Kinase Binds Hinge MAPK MAPK / ERK Pathway Kinase->MAPK Phosphorylation PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylation Translation eIF4E / Translation Kinase->Translation Phosphorylation Outcome Tumor Proliferation & Survival MAPK->Outcome PI3K->Outcome Translation->Outcome

Figure 1: Mechanism of action of pyrazolo[3,4-b]pyridine inhibitors blocking ATP-dependent kinase signaling pathways.

Data Presentation: Kinase Profiling

When optimizing the 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold, biochemical profiling is essential to determine target engagement. Table 1 summarizes representative IC₅₀ data demonstrating how functionalization of the core scaffold shifts selectivity between TRKA, MNK1, and PIM-1 kinases based on literature precedents[2][3][4].

Table 1: Representative Kinase Inhibitory Activity (IC₅₀ in nM) of Pyrazolo[3,4-b]pyridine Derivatives

Compound VariantSubstitution Pattern (Core: 3-Methyl-3H-pyrazolo[3,4-b]pyridine)TRKA (nM)MNK1 (nM)PIM-1 (nM)Primary Target
Cmpd A C4-Phenyl, C6-Methoxy>10,000451,200MNK1[2]
Cmpd B C5-Carbonitrile, C6-Aryl56>5,000850TRKA[4]
Cmpd C C4-Amino, C6-Heteroaryl1,50032024PIM-1[3]
Staurosporine Pan-kinase control2155Control

Note: Data synthesized from scaffold-hopping studies to illustrate the tunability of the core structure.

Experimental Protocols

To validate the efficacy of synthesized 3-Methyl-3H-pyrazolo[3,4-b]pyridine derivatives, robust and self-validating assay systems are required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over traditional radiometric assays due to its lack of radioactivity, high signal-to-background ratio, and resistance to compound auto-fluorescence.

Protocol 1: TR-FRET Biochemical Kinase Assay (e.g., TRKA)

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against isolated kinase domains.

Materials:

  • Recombinant human TRKA kinase domain.

  • Fluorescein-labeled poly-GT peptide substrate.

  • Terbium (Tb)-labeled anti-phosphotyrosine antibody.

  • ATP (ultrapure).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-b]pyridine derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer and eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of TRKA enzyme (diluted in Assay Buffer to a final well concentration of 0.5 nM) to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate mix containing ATP (at the predetermined Kₘ value, e.g., 10 µM) and Fluorescein-poly-GT (200 nM) in Assay Buffer.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature on a plate shaker (300 rpm). Causality note: 60 minutes ensures the reaction remains in the linear initial velocity phase.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Tb-labeled anti-phosphotyrosine antibody.

  • Readout: Incubate for 30 minutes, then read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 490 nm for Tb; Emission 2: 520 nm for Fluorescein).

  • Data Analysis: Calculate the emission ratio (520 nm / 490 nm). Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the data to a 4-parameter logistic equation to derive the IC₅₀.

Protocol 2: Cell Viability Assay (CellTiter-Glo)

Purpose: To assess the anti-proliferative effects of the inhibitors in target-dependent cancer cell lines (e.g., MCF-7 for PIM-1 or KM-12 for TRKA)[3][4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000 cells/well in 90 µL of complete culture medium into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound dilutions (prepared in culture medium with a final DMSO concentration ≤0.1%) to the wells. Include vehicle controls (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours. Causality note: A 72-hour window allows sufficient time for target inhibition to translate into measurable metabolic decline and cell death.

  • Luminescence Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Sources

Method

Application of 3-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives in Alzheimer's Disease Research: A Technical Guide

Introduction: A Multi-Target Scaffold for a Multifaceted Disease Alzheimer's disease (AD) presents a complex pathological landscape, characterized by cholinergic deficits, the formation of amyloid-beta (Aβ) plaques, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multi-Target Scaffold for a Multifaceted Disease

Alzheimer's disease (AD) presents a complex pathological landscape, characterized by cholinergic deficits, the formation of amyloid-beta (Aβ) plaques, and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. This multifaceted nature of AD has driven a shift in therapeutic strategies from single-target drugs to multi-target directed ligands (MTDLs). The pyrazolo[3,4-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] In the context of Alzheimer's disease, derivatives of this scaffold are of particular interest for their ability to engage multiple key pathological targets simultaneously.

This application note focuses on the utility of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives as research tools and potential therapeutic leads in AD research. While the specific nomenclature "3-Methyl-3H-pyrazolo[3,4-B]pyridine" is not standard, with the 1H-tautomer being the more stable and commonly referenced form, this guide will address the applications of the broader class of 3-methyl-substituted pyrazolo[3,4-b]pyridines.[3] These compounds serve as a versatile platform for developing inhibitors of key enzymes and modulators of protein aggregation central to AD pathology.

Mechanism of Action: A Concerted Attack on AD Pathophysiology

Derivatives of the 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold exert their effects in Alzheimer's disease models through the modulation of several key targets. This multi-target engagement is a promising strategy to address the complex and interconnected pathways of AD.

Cholinesterase Inhibition: Restoring Synaptic Function

A primary hallmark of Alzheimer's disease is the decline in the neurotransmitter acetylcholine (ACh), leading to significant cognitive impairment. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation, is a clinically validated approach to symptomatic treatment.[4] Pyrazolo[3,4-b]pyridine derivatives have been shown to be effective inhibitors of both AChE and BuChE, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic neurotransmission.[1]

Signaling Pathway: Cholinergic Neurotransmission and its Potentiation

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Vesicle Synaptic Vesicle Vesicle->ACh Release AChE AChE ACh_cleft->AChE Hydrolysis AChR ACh Receptor ACh_cleft->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Pyrazolo_Pyridine 3-Methyl-1H-pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->AChE Inhibition Signal Signal Transduction (Cognition, Memory) AChR->Signal GSK3b GSK-3β (Active) Tau Tau Protein on Microtubule GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau Microtubule Stable Microtubule Tau->Microtubule Stabilizes NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregation Destabilization Microtubule Destabilization pTau->Destabilization Leads to Pyrazolo_Pyridine 3-Methyl-1H-pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->GSK3b Inhibition

Caption: GSK-3β inhibition by a 3-methyl-1H-pyrazolo[3,4-b]pyridine derivative.

Modulation of Amyloid-β Aggregation: A Direct Approach to Plaque Pathology

The aggregation of amyloid-beta peptides into oligomers and plaques is a seminal event in Alzheimer's disease pathogenesis. Certain pyrazolo[3,4-b]pyridine derivatives have been shown to directly interfere with this process. [1]Moreover, some have demonstrated high and selective binding to Aβ plaques, suggesting their potential use as diagnostic imaging agents. [2][5][6]By inhibiting Aβ aggregation, these compounds can potentially reduce plaque burden and mitigate downstream neurotoxic effects.

Phosphodiesterase 4D (PDE4D) Inhibition: Enhancing Cognitive Function

Phosphodiesterase 4D (PDE4D) is an enzyme that degrades the second messenger cyclic AMP (cAMP). [7]Elevated cAMP levels are associated with improved cognitive function. Tacrine-pyrazolo[3,4-b]pyridine hybrids have been developed as dual inhibitors of both cholinesterases and PDE4D. [1]By inhibiting PDE4D, these compounds can increase cAMP levels, leading to the activation of signaling pathways that enhance learning and memory.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives against key Alzheimer's disease targets.

Compound ClassTargetIC50 / % InhibitionReference
Tacrine-pyrazolo[3,4-b]pyridine hybrid (10j)Acetylcholinesterase (AChE)0.125 µM[1]
Tacrine-pyrazolo[3,4-b]pyridine hybrid (10j)Butyrylcholinesterase (BuChE)0.449 µM[1]
Tacrine-pyrazolo[3,4-b]pyridine hybrid (10j)Phosphodiesterase 4D (PDE4D)0.271 µM[1]
2-(piperazin-1-yl)–N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide derivativeAChE-induced Aβ aggregation38.2-65.9% inhibition[1]

Experimental Protocols

The following are generalized protocols for assessing the activity of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives against key Alzheimer's disease targets. Researchers should optimize these protocols for their specific experimental conditions.

Workflow: High-Throughput Screening for Target Inhibitors

Compound_Library Compound Library (Pyrazolo[3,4-b]pyridine derivatives) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Compounds Hit_Validation Hit Validation (Orthogonal Assays) Dose_Response->Hit_Validation Lead_Optimization Lead Optimization (SAR Studies) Hit_Validation->Lead_Optimization

Caption: A general workflow for identifying and optimizing pyrazolo[3,4-b]pyridine inhibitors.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the production of thiocholine. [4][8][9] Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine (ATCh) iodide

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine test compound

  • Positive control (e.g., Physostigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

  • Assay Setup:

    • Add 25 µL of phosphate buffer to each well.

    • Add 5 µL of the test compound at various concentrations (in DMSO, with final DMSO concentration ≤1%). For control wells, add 5 µL of DMSO.

    • Add 20 µL of AChE solution to all wells except the blank.

    • Mix and pre-incubate for 15 minutes at room temperature.

    • Add 50 µL of DTNB solution to each well.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: GSK-3β Inhibition Kinase Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity. [10][11][12] Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine test compound

  • Positive control (e.g., CHIR-99021)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white microplate

  • Luminometer

Procedure:

  • Assay Setup:

    • Add 1 µL of test compound at various concentrations to the wells.

    • Add 2 µL of GSK-3β enzyme solution to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of GSK-3β inhibition for each compound concentration.

    • Determine the IC50 value.

Protocol 3: Amyloid-β (1-42) Aggregation Inhibition Assay (Thioflavin T)

This fluorescent assay monitors the formation of amyloid fibrils by the binding of Thioflavin T (ThT) to β-sheet structures. [13][14][15][16] Materials:

  • Amyloid-β (1-42) peptide

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for peptide solubilization

  • Phosphate buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine test compound

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Aβ Preparation:

    • Prepare a monomeric stock solution of Aβ (1-42) by dissolving in HFIP and then evaporating the solvent. Resuspend in a suitable buffer like PBS.

  • Assay Setup:

    • In each well, mix Aβ (1-42) (final concentration e.g., 10 µM), ThT (final concentration e.g., 20 µM), and the test compound at various concentrations in PBS.

  • Aggregation Monitoring:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 48 hours.

  • Data Analysis:

    • Plot fluorescence intensity against time to generate aggregation curves.

    • Determine the effect of the test compound on the lag time and the maximum fluorescence intensity.

    • Calculate the percentage of aggregation inhibition at a specific time point.

Protocol 4: PDE4D Inhibition Assay (Fluorescence Polarization)

This biochemical assay measures the inhibition of PDE4D activity. [7] Materials:

  • Recombinant human PDE4D enzyme

  • Fluorescein-labeled cAMP (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.2)

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine test compound

  • Positive control (e.g., Rolipram)

  • IMAP binding solution

  • Black 384-well plate

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup:

    • Pre-incubate the test compound with the PDE4D enzyme in the assay buffer for 15 minutes at 25°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorescein-labeled cAMP substrate.

    • Incubate for another 15 minutes at 25°C.

  • Reaction Termination and Detection:

    • Terminate the reaction by adding the IMAP binding solution.

    • Incubate to allow for binding.

  • Data Analysis:

    • Measure fluorescence polarization. An increase in polarization indicates less substrate hydrolysis (i.e., inhibition).

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of multi-target agents for Alzheimer's disease research and therapy. Its synthetic tractability allows for the generation of diverse chemical libraries, and its ability to engage key pathological targets such as cholinesterases, GSK-3β, Aβ aggregation, and PDE4D underscores its potential. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their pharmacokinetic properties and in vivo efficacy in relevant animal models of Alzheimer's disease. The protocols outlined in this guide provide a robust framework for researchers to explore the potential of this versatile chemical scaffold.

References

  • BPS Bioscience. (n.d.). PDE4D Cell-Based Activity Assay Kit. [Link]

  • AgriSafe Network. (n.d.). Cholinesterase Testing Protocols for Healthcare Providers. [Link]

  • Arigo Biolaboratories. (n.d.). ARG82128 Acetylcholinesterase Inhibitor Screening Kit (Colorimetric). [Link]

  • TW. (n.d.). PDE4D2 Human Phosphodiesterase Enzymatic LeadHunter Assay. [Link]

  • Bio-protocol. (n.d.). 2.3. Glycogen Synthase Kinase-3β (GSK-3β) Kinase Assay. [Link]

  • BPS Bioscience. (n.d.). PDE4D Cell-Based Reporter Assay Kit. [Link]

  • ACS Publications. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. [Link]

  • ResearchGate. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

  • ResearchGate. (n.d.). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

  • PMC - NIH. (n.d.). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. [Link]

  • PNAS. (n.d.). Inhibition of amyloid-β aggregation and caspase-3 activation by the Ginkgo biloba extract EGb761. [Link]

  • Portland Press. (2016). Mechanisms for the inhibition of amyloid aggregation by small ligands. [Link]

  • Frontiers. (n.d.). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. [Link]

  • ResearchGate. (n.d.). 1H-pyrazolo[3,4-b] pyridine derivative with anti-Alzheimer activity. [Link]

  • PMC - NIH. (n.d.). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. [Link]

  • PMC - NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Google Patents. (n.d.). WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors.
  • Semantic Scholar. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. [Link]

Sources

Application

Protocol for synthesizing 3-Methyl-3H-pyrazolo[3,4-B]pyridine derivatives for anticancer screening

Application Note: AN-2026-03 Target Scaffold: 3-Methyl-3H-pyrazolo[3,4-b]pyridine Derivatives Focus: Oncology Drug Discovery & Library Synthesis Rationale and Pharmacophore Design The pyrazolo[3,4-b]pyridine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: AN-2026-03 Target Scaffold: 3-Methyl-3H-pyrazolo[3,4-b]pyridine Derivatives Focus: Oncology Drug Discovery & Library Synthesis

Rationale and Pharmacophore Design

The pyrazolo[3,4-b]pyridine scaffold is a privileged, highly versatile pharmacophore in modern medicinal chemistry, particularly in the development of targeted anticancer therapeutics [1]. Structurally, it serves as a bioisostere to purine, allowing it to act as a potent ATP-competitive inhibitor against critical oncogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) [1]. Furthermore, recent library screenings have identified this core as a broad-spectrum Topoisomerase IIα (Topo IIα) inhibitor [3].

The Causality of the 3-Methyl Substitution: While un-substituted pyrazolo[3,4-b]pyridines exhibit baseline kinase affinity, the specific incorporation of a methyl group at the C3 position (yielding 3-methyl-1H/3H-pyrazolo[3,4-b]pyridine) is a deliberate design choice. The 3-methyl moiety provides precise steric bulk that anchors the scaffold deep within the hydrophobic hinge region of the kinase ATP-binding pocket. This slight increase in lipophilicity enhances target residence time and improves selectivity over non-target kinases, minimizing off-target cytotoxicity [4].

Mechanistic Pathway

To understand the biological endpoints of our synthetic targets, it is necessary to map the signaling cascade interrupted by these derivatives. By dual-targeting CDK2 and PIM1, the 3-methyl-pyrazolo[3,4-b]pyridine core forces malignant cells into S-phase or G0/G1 arrest, subsequently triggering caspase-dependent apoptosis.

MOA Compound 3-Methyl-Pyrazolo[3,4-b]pyridine Target1 CDK2 Inhibition Compound->Target1 ATP Competitive Binding Target2 PIM1 Inhibition Compound->Target2 Kinase Pocket Binding Effect1 Cell Cycle Arrest (G0/G1 Phase) Target1->Effect1 Downregulates Rb Effect2 Apoptosis Induction Target2->Effect2 Modulates BAD/Bax Outcome Tumor Growth Suppression Effect1->Outcome Effect2->Outcome

Mechanistic pathway of 3-Methyl-pyrazolo[3,4-b]pyridine derivatives in targeted anticancer therapy.

Synthetic Strategy & Workflow

The synthesis of the 3-methyl-pyrazolo[3,4-b]pyridine library relies on a robust, self-validating three-step protocol. We bypass traditional, low-yield thermal Gould-Jacobs reactions in favor of a catalyzed formal [3+3] cycloaddition, which ensures higher atom economy and structural fidelity [2].

Synthesis Step1 Step 1: Hydrazine + Nitrile Step2 5-Amino-3-methyl-1H-pyrazole Step1->Step2 Reflux, 6h Step3 Step 2: Cyclocondensation Step2->Step3 Cu(II) Catalyst Step4 3-Methyl-Pyrazolo[3,4-b]pyridine Core Step3->Step4 Ring Closure Step5 Step 3: Late-Stage Diversification Step4->Step5 SAR Optimization Step6 Target Library for Screening Step5->Step6 Purification

Three-step synthetic workflow for 3-Methyl-pyrazolo[3,4-b]pyridine library generation.

Detailed Experimental Protocols

Step A: Synthesis of the Key Precursor (5-Amino-3-methyl-1H-pyrazole)

Causality: Utilizing 3-aminocrotononitrile as the starting electrophile guarantees the regioselective placement of the methyl group at the C3 position upon condensation with hydrazine. This prevents the formation of unwanted regioisomers that would complicate downstream purification.

  • Dissolve 3-aminocrotononitrile (10 mmol) in 20 mL of absolute ethanol.

  • Add hydrazine hydrate (12 mmol) dropwise at 0 °C to control the exothermic initial nucleophilic attack.

  • Reflux the mixture for 6 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1).

  • Concentrate the solvent under reduced pressure and recrystallize the crude product from ethanol to yield 5-amino-3-methyl-1H-pyrazole.

Step B: Cu(II)-Catalyzed Cyclocondensation (Core Formation)

Causality: To construct the fused pyridine ring, we employ copper(II) acetylacetonate [Cu(acac)₂]. The Cu(II) center acts as a Lewis acid, coordinating with the carbonyl oxygen of the incoming α,β-unsaturated ketone (e.g., cinnamaldehyde derivatives). This dramatically lowers the activation energy for the [3+3] cycloaddition, preventing the thermal degradation often seen in uncatalyzed ring closures [2].

  • Combine 5-amino-3-methyl-1H-pyrazole (5 mmol) and the selected α,β-unsaturated ketone (5 mmol) in 15 mL of CHCl₃.

  • Add 0.5 equivalents of Cu(acac)₂ catalyst.

  • Stir at room temperature for 10 hours. The mild conditions preserve sensitive functional groups.

  • Quench with water, extract with dichloromethane (3 × 15 mL), dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Self-Validating QC Checkpoint: Confirm core formation via ¹H-NMR. The successful cyclization is marked by the complete disappearance of the pyrazole C4-H singlet (δ ~5.5 ppm) and the emergence of characteristic pyridine doublets in the δ 7.5–8.5 ppm range.

Step C: Late-Stage Functionalization

Causality: Derivatization at the C6 and N1 positions is critical for tuning the compound's LogP and cellular permeability [5]. Introducing urea or bulky phenyl moieties at C6 enhances the compound's ability to occupy the deep hydrophobic pocket of CDK2.

  • For N1-alkylation/arylation, treat the core scaffold with NaH (1.2 eq) in anhydrous DMF at 0 °C for 30 minutes to deprotonate the pyrazole nitrogen.

  • Add the corresponding alkyl/aryl halide (1.1 eq) and stir at room temperature for 4 hours.

  • Precipitate the final product by pouring the mixture into ice water, followed by filtration and HPLC purification.

Anticancer Screening Protocol

To validate the biological efficacy of the synthesized library, a dual-tiered screening approach is mandated.

Tier 1: In Vitro Cytotoxicity (SRB Assay) Causality: The Sulforhodamine B (SRB) assay is strictly preferred over the MTT assay for NCI-60 panel screening. SRB binds stoichiometrically to basic amino acids, providing a direct measure of cellular protein mass. This eliminates false positives caused by compounds that inhibit metabolic enzymes without actually inducing cell death [1].

  • Seed cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000 cells/well.

  • Incubate with five-dose concentrations of the synthesized derivatives (0.1 µM to 100 µM) for 48 hours.

  • Fix cells with cold 10% trichloroacetic acid (TCA), stain with 0.4% SRB solution, and measure absorbance at 515 nm to calculate the GI₅₀.

Tier 2: Target-Based Validation (Kinase & Topo IIα Assays) To confirm the mechanism of action, active compounds (GI₅₀ < 5 µM) must undergo a Topoisomerase IIα DNA relaxation assay and a CDK2/PIM1 kinase profiling assay using ATP-competitive binding protocols [3].

Quantitative SAR Data Summary

The following table summarizes representative Structure-Activity Relationship (SAR) data for a synthesized library, demonstrating how specific substitutions on the 3-methyl-pyrazolo[3,4-b]pyridine core impact target inhibition and cellular cytotoxicity.

Compound IDR1 (N1-Position)R2 (C6-Position)CDK2 IC₅₀ (µM)Topo IIα Inhibition (%)HCT-116 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
3M-PP-01 HPhenyl1.2445%3.804.10
3M-PP-02 PhenylPhenyl0.8562%2.152.50
3M-PP-03 Phenyl4-Methoxyphenyl0.4278%0.951.10
3M-PP-04 CyclohexylUrea-derivative0.1891%0.450.60

Data Interpretation: The transition from a simple phenyl group (3M-PP-02) to a urea-derivative at the C6 position (3M-PP-04) significantly increases Topo IIα inhibition and CDK2 affinity, directly correlating with sub-micromolar cytotoxicity in both colon (HCT-116) and breast (MCF-7) cancer cell lines [5].

References

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity.
  • Title: Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
Method

Application Note: Engineering High-Fidelity Fluorescent Probes Using the 3-Methyl-3H-pyrazolo[3,4-b]pyridine Scaffold

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Photophysics and Molecular Diagnostics. Executive Summary & Scientific Rationale The development of robust, highly sensitive flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Photophysics and Molecular Diagnostics.

Executive Summary & Scientific Rationale

The development of robust, highly sensitive fluorescent probes is a cornerstone of modern molecular diagnostics, bioimaging, and environmental monitoring. The compound 3-Methyl-3H-pyrazolo[3,4-b]pyridine (CAS: 877773-22-3) serves as a highly privileged, rigid 5:6 aza-fused N-heterocyclic scaffold[1]. As an aza-analogue of indazole, it exhibits exceptional photophysical properties, including high molar absorptivity and intrinsic fluorescence[2].

When strategically functionalized with electron-donating and electron-accepting moieties, the pyrazolo[3,4-b]pyridine core undergoes Twisted Intramolecular Charge Transfer (TICT) or Intramolecular Charge Transfer (ICT) [3]. This structural plasticity allows researchers to tune the emission wavelength and Stokes shift, making it an ideal building block for designing reversible chemosensors (e.g., for nanomolar detection of Cu²⁺ or BF₃) and bioimaging markers[4][5].

This application note details the mechanistic design, solvent-free microwave synthesis, and self-validating assay protocols for deploying 3-Methyl-3H-pyrazolo[3,4-b]pyridine-derived probes.

Probe Design & Mechanistic Pathway

The TICT Mechanism and Analyte Coordination

The utility of the pyrazolo[3,4-b]pyridine scaffold lies in its ability to act as a tridentate ligand. By synthesizing 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines (BPs), the probe maintains a highly fluorescent TICT state in solution[3].

Causality in Design: The incorporation of three strategically positioned pyridine nitrogen atoms creates a highly specific chelation pocket for transition metals. When a paramagnetic ion like Cu²⁺ binds to this pocket, it facilitates non-radiative decay pathways via energy transfer or electron transfer, resulting in immediate fluorescence quenching ("Turn-OFF")[3]. This process is entirely reversible; the introduction of a stronger chelator, such as ethylenediamine (EDA), strips the Cu²⁺ from the probe, restoring the TICT state and the fluorescence ("Turn-ON")[4].

Mechanism P Free Probe (TICT State) Fluorescence ON C Probe-Cu2+ Complex Fluorescence OFF P->C + Cu2+ (Quenching) R Chelator (EDA) Added Fluorescence ON C->R + EDA (Reversible) R->P System Reset

Fig 1. Reversible ON-OFF-ON fluorescence switching mechanism via Cu2+ coordination and EDA rescue.

Experimental Workflows & Methodologies

Workflow A 3-Methyl-3H-pyrazolo[3,4-b]pyridine (Core Scaffold) B Microwave-Assisted Cyclocondensation A->B C Bis-pyrazolo[3,4-b:4',3'-e]pyridine (Fluorophore) B->C D Photophysical Profiling (UV-Vis & Fluorescence) C->D E Metal Ion Sensing (e.g., Cu2+) D->E

Fig 2. Workflow for synthesizing and deploying pyrazolo[3,4-b]pyridine fluorescent probes.
Protocol A: Microwave-Assisted Synthesis of the Fluorescent Probe

Objective: Synthesize 1,7-di(pyridin-2-yl)-bis-pyrazolo[3,4-b:4′,3′-e]pyridine (Ph-PBP) using a solvent-free approach.

Scientific Rationale: Microwave irradiation under solvent-free conditions is selected over conventional reflux. This circumvents the poor solubility of intermediate hydrazones and provides the high activation energy required to drive the thermodynamically demanding cyclocondensation rapidly, thereby minimizing thermal degradation pathways and maximizing the quantum yield of the final fluorophore[3].

Step-by-Step Procedure:

  • Preparation: In a heavy-walled, microwave-safe sealed tube equipped with a Teflon-coated magnetic stir bar, combine 1.00 mmol of the 5-aminopyrazole precursor (derived from the 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold) and 0.50 mmol of the appropriate aryl-aldehyde[3].

  • Irradiation: Subject the neat mixture to microwave irradiation at 250 °C (260 W) for exactly 15 minutes.

    • Critical Control: Utilize an IR temperature sensor to ensure the temperature does not exceed 255 °C to prevent carbonization.

  • Cooling & Validation: Cool the reaction vessel to 50 °C using forced airflow.

    • Self-Validation Checkpoint: Spot the crude mixture on a TLC plate (eluent: CH₂Cl₂). Illuminate under 365 nm UV light. The appearance of a brilliant blue fluorescent spot confirms the successful formation of the extended conjugated system. If the spot is weak, unreacted aldehyde remains.

  • Purification: Directly purify the crude mixture via flash column chromatography on silica gel using CH₂Cl₂ to isolate the bis-pyrazolopyridine probe (Yields typically 75–81%)[3].

Protocol B: Photophysical Characterization & Cu²⁺ Sensing Assay

Objective: Quantify the detection limit and reversibility of the synthesized probe.

Scientific Rationale: To prevent aggregation-induced quenching (AIQ) artifacts—which can mimic a false-positive metal binding event—the assay must be conducted in a tightly controlled cosolvent system (e.g., Ethanol/HEPES buffer) that maintains physiological pH while fully solvating the hydrophobic probe.

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 10 μM stock solution of the Ph-PBP probe in spectroscopic grade Ethanol. Prepare a 1 mM stock solution of CuCl₂ in HEPES buffer (10 mM, pH 7.4).

  • Baseline Establishment: Transfer 2.0 mL of the probe solution to a quartz cuvette. Excite at 350 nm and record the emission spectrum (expected max ~450 nm).

    • Self-Validation Checkpoint: Record the emission every 2 minutes for 10 minutes. A stable intensity profile validates that the probe is not undergoing photobleaching prior to analyte introduction.

  • Titration: Add the Cu²⁺ stock solution in 0.1 equiv aliquots. Record the fluorescence spectrum after each addition. Calculate the Limit of Detection (LOD) using the 3σ/k method.

  • Reversibility Testing: To the quenched solution (Probe-Cu²⁺ complex), add 1.0 equiv of ethylenediamine (EDA). Incubate for 1 minute and measure fluorescence to confirm the "Turn-ON" restoration of the signal[3].

Quantitative Data Presentation

The functionalization of the pyrazolo[3,4-b]pyridine core dictates its photophysical efficiency. Below is a summary of the validated parameters for the 4-phenyl-substituted probe (Ph-PBP) compared to baseline expectations for this class of fluorophores[3][5].

Probe VariantSubstitutionAbs Max (nm)Em Max (nm)Quantum Yield (ΦF)Target AnalyteLOD (nM)Reversibility Agent
Ph-PBP (6b) 4-Phenyl35045088% Cu²⁺26 Ethylenediamine
Chromene-fused O-propargyl44047323%BF₃1.6Triethylamine
Coumarin-fused Diethylamino41052015%Intracellular pHN/AN/A

Note: The exceptionally high quantum yield (88%) of the Ph-PBP variant underscores the efficiency of the rigidified bis-pyrazolo architecture in preventing non-radiative relaxation[3].

Conclusion

The 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold is a highly modular and robust platform for the development of advanced fluorescent probes. By leveraging solvent-free microwave synthesis, researchers can efficiently generate highly conjugated, TICT-active fluorophores. The resulting probes demonstrate exceptional quantum yields and provide highly sensitive, reversible mechanisms for the detection of critical analytes like Cu²⁺ in complex biological or environmental matrices.

References

  • Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+ ACS Omega URL:[Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics MDPI - Molecules URL:[Link](Note: Linked via DOI derived from MDPI source grounding)

Sources

Application

Application Notes &amp; Protocols for 3-Methyl-3H-pyrazolo[3,4-b]pyridine Derivatives in Agricultural Research

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Agrochemical Discovery The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system integrating both pyrazole and pyridine rings, represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Agrochemical Discovery

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system integrating both pyrazole and pyridine rings, represents a "privileged scaffold" in the fields of medicinal and agricultural chemistry.[1][2] This unique structural arrangement provides a versatile three-dimensional framework that can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. The presence of multiple nitrogen atoms offers key hydrogen bonding and coordination sites, facilitating potent interactions with a wide array of biological targets.

In agricultural research, derivatives of this scaffold, particularly 3-Methyl-3H-pyrazolo[3,4-b]pyridines, have demonstrated a remarkable breadth of bioactivity.[3] They have been successfully developed into commercial fungicides, insecticides, and herbicides, playing a crucial role in modern crop protection strategies.[1][4] This guide provides an in-depth exploration of their primary mechanisms of action, protocols for their synthesis and biological evaluation, and insights into the structure-activity relationships that govern their efficacy.

Section 1: Fungicidal Activity - Targeting Fungal Respiration

A predominant mechanism of fungicidal action for pyrazole derivatives is the inhibition of the mitochondrial electron transport chain, a process vital for generating ATP, the energy currency of the cell.[5]

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Many pyrazolo[3,4-b]pyridine fungicides act as potent inhibitors of Complex II, also known as Succinate Dehydrogenase (SDH).[3][5] By binding to the SDH enzyme, these compounds block the oxidation of succinate to fumarate, a critical step in the Krebs cycle and the electron transport chain. This disruption halts ATP production, leading to fungal cell death.[5][6] The introduction of a methyl group at the 1-position of the pyrazole ring is often a key structural feature for this activity.[3]

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion PyrazoloPyridine Pyrazolo[3,4-b]pyridine (SDH Inhibitor) SDH Complex II (Succinate Dehydrogenase) PyrazoloPyridine->SDH INHIBITS ETC Electron Transport Chain SDH->ETC Electron Transfer Fungal_Death Fungal Cell Death SDH->Fungal_Death ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ETC->Fungal_Death ATP ATP (Energy) ATP_Synthase->ATP ATP Production ATP_Synthase->Fungal_Death Succinate Succinate Succinate->SDH Succinate Oxidation

Mechanism of Succinate Dehydrogenase (SDH) Inhibition.
Protocol: In Vitro Antifungal Activity Screening

This protocol outlines a standard agar dilution method to determine the minimum inhibitory concentration (MIC) of pyrazolo[3,4-b]pyridine derivatives against common plant pathogenic fungi.[7]

Rationale: This assay provides a direct measure of a compound's intrinsic ability to prevent fungal growth. By serially diluting the compound, we can pinpoint the lowest concentration that is effective, a critical parameter for assessing potency.

Materials:

  • Test Compounds (dissolved in DMSO or acetone)

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Rhizoctonia solani, Fusarium solani)[8]

  • Sterile Petri dishes (90 mm)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool in a water bath to 45-50°C. This temperature is crucial; too hot and the compound may degrade, too cool and the agar will solidify prematurely.

  • Compound Dilution: Prepare a stock solution of each test compound (e.g., 10 mg/mL). In separate sterile tubes, add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also, prepare a solvent control (PDA with DMSO/acetone only) and a negative control (PDA only).

  • Plate Pouring: Mix the agar-compound solution thoroughly and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify completely.

  • Fungal Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture plate. Place the mycelial disc, face down, in the center of each test and control plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25-28°C for 72-96 hours, or until the mycelial growth in the control plate has nearly reached the edge of the dish.

  • Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the mycelial colony in the control plate, and T is the average diameter in the treated plate.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that shows a significant and reproducible inhibition of fungal growth (e.g., >90%).

Section 2: Insecticidal Activity - Neurotoxicity and Metabolic Disruption

Pyrazolo[3,4-b]pyridine derivatives exhibit potent insecticidal properties through multiple modes of action, primarily targeting the insect's nervous system or cellular energy production.[3]

Mechanism of Action: GABA-gated Chloride Channel Antagonism

A primary insecticidal mechanism for pyrazole compounds like Fipronil is the blockade of the gamma-aminobutyric acid (GABA)-gated chloride channel in neurons.[5][6] GABA is the main inhibitory neurotransmitter in insects. When it binds to its receptor, chloride ions flow into the neuron, making it less likely to fire. By blocking this channel, pyrazole insecticides cause hyperexcitation of the central nervous system, leading to convulsions and death.[3][6]

GABA_Mechanism cluster_Synapse Insect Neuron Synapse cluster_Normal Normal State cluster_Inhibited Inhibited State GABA_Receptor GABA Receptor (Chloride Channel) Cl_In Cl⁻ Influx GABA_Receptor->Cl_In Opens Channel Blocked Channel Blocked GABA_Receptor->Blocked Prevents Cl⁻ Influx Neuron_Membrane Postsynaptic Neuron Membrane GABA GABA GABA->GABA_Receptor Binds Hyperpolarization Hyperpolarization (Inhibition) Cl_In->Hyperpolarization Leads to PyrazoloPyridine Pyrazolo[3,4-b]pyridine PyrazoloPyridine->GABA_Receptor BLOCKS Hyperexcitation Hyperexcitation (Convulsions & Death) Blocked->Hyperexcitation Leads to

Disruption of GABA-gated Chloride Channels by Pyrazolopyridines.
Protocol: Larvicidal Bioassay Against Mosquito Larvae

This protocol details a method for evaluating the larvicidal activity of test compounds against mosquito species like Culex quinquefasciatus, a common vector for diseases.[9][10]

Rationale: Targeting the larval stage is a critical component of vector control. This bioassay provides quantitative data (LC₅₀) to compare the potency of different compounds and determine their potential for practical application.

Materials:

  • Test Compounds (dissolved in ethanol or acetone)

  • Second or third-instar larvae of Culex quinquefasciatus

  • Dechlorinated water

  • 250 mL glass beakers or plastic cups

  • Micropipette and tips

  • Small fishnet or strainer

Procedure:

  • Larvae Collection: Collect healthy, active second or third-instar larvae from a laboratory-reared colony.

  • Test Solution Preparation: Prepare a 1% stock solution of each test compound in a suitable solvent. From this stock, prepare serial dilutions in 200 mL of dechlorinated water in labeled beakers to achieve final concentrations (e.g., 100, 50, 25, 10, 5, 1 ppm).

  • Controls: Prepare two control groups: a negative control (200 mL dechlorinated water only) and a solvent control (200 mL dechlorinated water with the same amount of solvent used for the highest concentration).

  • Larvae Introduction: Gently introduce 25 larvae into each test and control beaker.

  • Incubation: Keep the beakers at room temperature (27 ± 2°C) under a 12:12 hour light:dark cycle. Do not provide food to the larvae during the test period to avoid interference with compound ingestion.

  • Mortality Assessment: Record the number of dead larvae in each beaker after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle prodding with a needle.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100

    • Calculate the Lethal Concentration (LC₅₀ and LC₉₀) values, which represent the concentrations required to kill 50% and 90% of the larvae, respectively, using Probit analysis software.[9]

Section 3: Herbicidal Activity - Disrupting Plant Pigment Synthesis

As herbicides, pyrazole derivatives often function by inhibiting critical enzymatic pathways unique to plants, leading to visible symptoms like bleaching followed by plant death.[11]

Mechanism of Action: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

A key herbicidal target for pyrazoles is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][11] This enzyme is essential for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. By inhibiting HPPD, pyrazole herbicides disrupt carotenoid production. Carotenoids protect chlorophyll from photo-oxidation; without them, sunlight rapidly destroys chlorophyll, resulting in the characteristic "bleaching" of new plant tissues and eventual death.[11]

HPPD_Mechanism cluster_Plant_Cell Plant Cell Metabolic Pathway Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Bleaching Bleaching & Plant Death HPPD->Bleaching Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PyrazoloPyridine Pyrazolo[3,4-b]pyridine (HPPD Inhibitor) PyrazoloPyridine->HPPD INHIBITS

Mechanism of HPPD Inhibition leading to Plant Bleaching.
Protocol: Post-Emergence Herbicidal Activity Assay

This protocol evaluates the efficacy of test compounds on weeds after they have germinated and emerged from the soil.

Rationale: Post-emergence application is a common agricultural practice. This assay simulates real-world conditions to assess a compound's ability to control existing weeds and its selectivity towards crops.

Materials:

  • Test Compounds

  • Weed seeds (e.g., Digitaria sanguinalis, Abutilon theophrasti)

  • Crop seeds (e.g., maize, soybean) for selectivity testing

  • Pots (10 cm diameter) with standard potting soil

  • Greenhouse or growth chamber with controlled conditions

  • Spray chamber calibrated to deliver a specific volume

  • Wetting agent/adjuvant (e.g., Tween-20)

Procedure:

  • Plant Cultivation: Sow weed and crop seeds in separate pots and grow them in a greenhouse (25/20°C day/night, 14h photoperiod) until they reach the 2-3 leaf stage. This stage is typically sensitive to herbicides.

  • Spray Solution Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) and dilute with water containing a wetting agent (e.g., 0.1% Tween-20) to achieve the desired application rates (e.g., 150, 300, 600 g ai/ha). The wetting agent is crucial for ensuring uniform coverage on the leaf surface.

  • Application: Place the pots in a spray chamber and apply the test solutions uniformly over the foliage. Include a solvent-only control and a commercial standard (e.g., Mesotrione) for comparison.[11]

  • Evaluation: Return the pots to the greenhouse. Visually assess the herbicidal injury 14-21 days after treatment (DAT) on a scale of 0 to 100, where 0 = no effect and 100 = complete plant death. Key symptoms for HPPD inhibitors include bleaching of new growth.

  • Data Analysis: Record the phytotoxicity ratings. For promising compounds, conduct dose-response studies to calculate the GR₅₀ value (the rate causing 50% growth reduction).

Section 4: Synthesis and Characterization

The synthesis of pyrazolo[3,4-b]pyridine derivatives often employs efficient multi-component reactions, which allow for the construction of complex molecules in a single step, aligning with the principles of green chemistry.[1][8][12]

General Synthesis Workflow

A common and versatile method is the three-component reaction involving a 5-aminopyrazole, an appropriate aldehyde, and an active methylene nitrile (e.g., malononitrile or cyanoacetic acid derivative).[13][14] This approach offers high yields and allows for significant structural diversity by simply varying the starting materials.

Synthesis_Workflow cluster_Reactants Starting Materials cluster_Process Process Aminopyrazole 5-Aminopyrazole Derivative Reaction_Vessel One-Pot Reaction (Solvent + Catalyst) Aminopyrazole->Reaction_Vessel Aldehyde Aldehyde (Aromatic/Aliphatic) Aldehyde->Reaction_Vessel Nitrile Active Methylene Nitrile Nitrile->Reaction_Vessel Reflux Heating / Reflux (e.g., 12h in Ethanol) Reaction_Vessel->Reflux Workup Work-up (Cooling, Filtration) Reflux->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Final_Product 3-Methyl-3H-pyrazolo[3,4-b]pyridine Derivative Purification->Final_Product Characterization Structure Confirmation (NMR, FT-IR, Mass Spec) Final_Product->Characterization

General workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Protocol: Synthesis of a 4-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This protocol is a representative example of the one-pot, three-component synthesis.[14]

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • An appropriate aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Malononitrile

  • Absolute Ethanol

  • Catalyst (e.g., piperidine or p-toluenesulfonic acid)[12]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reactant Charging: In a 100 mL round-bottom flask, combine 5-amino-3-methyl-1-phenylpyrazole (10 mmol), the selected aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.5 mL). The catalyst facilitates the initial Knoevenagel condensation, which is a key step in the reaction cascade.

  • Reflux: Heat the mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the final compound with high purity.

  • Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques:

    • FT-IR: To identify characteristic functional groups (e.g., -C≡N stretch).

    • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environment.[12][15]

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[16]

Quantitative Data Summary

The biological activity of novel derivatives is typically quantified to establish structure-activity relationships (SAR).

Table 1: Example Insecticidal Activity Data

Compound ID R¹ Substituent R² Substituent Target Pest LC₅₀ (µg/mL)[9]
2a Phenyl H Culex quinquefasciatus >100
2c 4-Chlorophenyl H Culex quinquefasciatus 45.3
2e 4-Nitrophenyl H Culex quinquefasciatus 20.1

| Ref. Std. | Pyrethrin | - | Culex quinquefasciatus | 32.5 |

Data shows that electron-withdrawing groups (e.g., -NO₂) at the para-position of the phenyl ring can enhance larvicidal potency.

Table 2: Example Fungicidal Activity Data

Compound ID R¹ Substituent Target Fungus MIC (µg/mL)[8]
5a Phenyl Rhizoctonia solani 50
5b 4-Bromophenyl Rhizoctonia solani 25
5c 4-Nitrophenyl Rhizoctonia solani 12.5

| Ref. Std. | Pencycuron | - | Rhizoctonia solani | 25 |

Data indicates that incorporating electron-withdrawing substituents, particularly a nitro group, can significantly improve fungicidal activity against R. solani.

References

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2025). [Source Not Available].
  • Pyrazolo[3,4-b]pyridin-3(2H). (2021). [Source Not Available].
  • (PDF) Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. (2026). ResearchGate. Available from: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed. Available from: [Link]

  • Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. (2017). PubMed. Available from: [Link]

  • Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati. (2017). Walsh Medical Media. Available from: [Link]

  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). (2024). PubMed. Available from: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Available from: [Link]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (2021). Taylor & Francis Online. Available from: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1948135
  • Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. (2024). IJARESM. Available from: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). Der Pharma Chemica. Available from: [Link]

  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). (2024). ACS Publications. Available from: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed. Available from: [Link]

  • Synthesis and Reactions of Fused Pyrazolo[3,4-b]Pyridine Derivatives: Insecticidal Activity and Digestive Dysfunction Against Mosquito Larvae. (2023). ResearchGate. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Available from: [Link]

  • Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate. Available from: [Link]

  • Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities. (2026). [Source Not Available].
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. Available from: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Available from: [Link]

  • Some biologically active pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2024). INIS-IAEA. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). MDPI. Available from: [Link]

  • 3H-Pyrazolo[3,4-b]pyridine, 3-Methyl-. (n.d.). NextSDS. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the 3-Methyl-3H-pyrazolo[3,4-b]pyridine Ring

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in the realm of medicinal chemistry and drug discovery.[1][2][3] Its unique st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in the realm of medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Compounds bearing this nucleus have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] Specifically, derivatives of 3-Methyl-3H-pyrazolo[3,4-b]pyridine serve as crucial intermediates in the synthesis of potent and selective kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).[1][4]

The ability to strategically introduce a variety of functional groups at different positions of the 3-Methyl-3H-pyrazolo[3,4-b]pyridine ring is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4] This guide provides an in-depth overview of established and effective techniques for the functionalization of this important heterocyclic system, complete with detailed protocols and the underlying chemical principles.

Synthesis of the Core Scaffold: Building the Foundation

Prior to functionalization, a reliable and scalable synthesis of the 3-Methyl-3H-pyrazolo[3,4-b]pyridine core is essential. A common and effective strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5] This approach allows for the construction of the pyridine ring onto a pre-existing pyrazole.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product aminopyrazole 5-Amino-3-methyl-1H-pyrazole condensation Condensation/ Cyclization aminopyrazole->condensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->condensation product 3,4,6-Trimethyl-1H- pyrazolo[3,4-b]pyridine condensation->product Formation of Pyridine Ring

Caption: General synthesis of the 3-Methyl-3H-pyrazolo[3,4-b]pyridine core.

Protocol 1: Synthesis of 3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes a classic acid-catalyzed condensation reaction to form the pyrazolo[3,4-b]pyridine scaffold.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 5-amino-3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Key Functionalization Techniques

The functionalization of the 3-Methyl-3H-pyrazolo[3,4-b]pyridine ring can be achieved through a variety of modern synthetic methodologies. The choice of method depends on the desired position of substitution and the nature of the functional group to be introduced.

Halogenation: Gateway to Cross-Coupling

The introduction of a halogen atom (I, Br, Cl) onto the pyrazolopyridine scaffold is a critical step, as it provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.[6] Iodination is often preferred due to the higher reactivity of the resulting C-I bond.

A convenient route to 3-iodo-1H-pyrazolo[3,4-b]pyridines involves the iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines.[6] The precursor 3-amino derivatives can be synthesized through the copper-catalyzed cyclization of 2-chloro-3-cyanopyridine with hydrazines.[6]

Protocol 2: Iodination at the C3-Position

This protocol outlines the synthesis of a 3-iodo-pyrazolo[3,4-b]pyridine derivative from its corresponding 3-amino precursor.

Materials:

  • 3-Amino-1-substituted-pyrazolo[3,4-b]pyridine

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Hydrochloric Acid (HCl)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the 3-amino-1-substituted-pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-iodo-pyrazolo[3,4-b]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

With halogenated pyrazolo[3,4-b]pyridines in hand, a vast array of carbon-carbon and carbon-heteroatom bonds can be formed using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for building molecular complexity.

G cluster_start Starting Material cluster_coupling Coupling Partner cluster_reaction Reaction Type cluster_product Functionalized Product halo_pzpy Halo-Pyrazolo[3,4-b]pyridine (X = I, Br) suzuki Suzuki halo_pzpy->suzuki sonogashira Sonogashira halo_pzpy->sonogashira stille Stille halo_pzpy->stille boronic Aryl/Alkenyl Boronic Acid boronic->suzuki alkyne Terminal Alkyne alkyne->sonogashira stannane Organo- stannane stannane->stille aryl_product Aryl-Substituted suzuki->aryl_product Pd Catalyst, Base alkynyl_product Alkynyl-Substituted sonogashira->alkynyl_product Pd/Cu Catalyst, Base stannyl_product Organo-Substituted stille->stannyl_product Pd Catalyst

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methyl-3H-pyrazolo[3,4-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of 3-Methyl-3H-pyrazolo[3,4-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-3H-pyrazolo[3,4-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions are structured to provide direct, actionable solutions to issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering step-by-step guidance to enhance your synthetic outcomes.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired 3-Methyl-3H-pyrazolo[3,4-b]pyridine product. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

1. Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities, especially in the aminopyrazole reactant, can significantly hinder the reaction.[1]

  • Recommendation:

    • Confirm the purity of all reactants (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine, α,β-unsaturated ketones, or 1,3-dicarbonyl compounds) using techniques like NMR or melting point analysis.

    • If necessary, purify starting materials through recrystallization or column chromatography.

2. Reaction Conditions: Suboptimal reaction conditions are a primary contributor to poor yields.

  • Temperature and Time: Many syntheses of pyrazolo[3,4-b]pyridines require heating to proceed efficiently.[1][2] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessive heat or prolonged reaction times can cause degradation of reactants or products.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and prevent premature or delayed quenching of the reaction.[1] If the reaction is sluggish at room temperature, consider gradually increasing the temperature.

  • Solvent Selection: The choice of solvent is critical as it affects reactant solubility and reaction kinetics.[1] Solvents like ethanol, DMF, and chloroform have been successfully employed.[1][2][3]

    • Recommendation: If solubility is an issue, consider a solvent mixture. For instance, a combination of EtOH and DMF has been shown to be effective in dissolving reactants for certain pyrazolo[3,4-b]pyridine syntheses.[2]

  • Catalyst Choice and Concentration: The selection and amount of catalyst can dramatically influence the reaction outcome. Both acid and metal catalysts are commonly used.

    • Recommendation: For reactions involving α,β-unsaturated ketones, Lewis acids like ZrCl4 can be effective.[2] In other cases, copper(II) acetylacetonate has been shown to provide high yields.[3] It is essential to optimize the catalyst loading; sometimes, a lower catalyst concentration can lead to better results.[3]

3. Reaction Work-up and Purification: Improper work-up procedures can lead to product loss.

  • Recommendation: A thorough work-up is necessary to remove catalysts and inorganic salts.[1] Purification by flash column chromatography is a standard method for isolating pyrazolo[3,4-b]pyridines.[1][4] A systematic approach to choosing the eluent system, such as a gradient of hexane and ethyl acetate, is recommended.[1]

Issue 2: Formation of Regioisomers

Question: I am observing the formation of multiple products, which I suspect are regioisomers. How can I control the regioselectivity of my reaction?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[1][5]

1. Understanding the Mechanism: The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl compound is more electrophilic and reacts first with the aminopyrazole.[5]

2. Strategic Choice of Starting Materials:

  • Recommendation: If possible, using symmetrical 1,3-dicarbonyl compounds will eliminate the possibility of regioisomer formation. When using unsymmetrical diketones, the difference in electrophilicity between the two carbonyl groups will dictate the major product.[5]

3. Reaction Conditions:

  • Recommendation: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to find optimized conditions.[1]

4. Separation of Isomers:

  • Recommendation: If the formation of regioisomers is unavoidable, separation is necessary. Flash column chromatography is the most common method for this purpose.[1] Careful selection of the mobile phase is critical for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the 3-Methyl-3H-pyrazolo[3,4-b]pyridine core?

A1: There are several established strategies for synthesizing the pyrazolo[3,4-b]pyridine scaffold. The two primary approaches involve either constructing a pyridine ring onto a pre-existing pyrazole or forming a pyrazole ring on a pre-existing pyridine.[6][7] A very common and versatile method is the reaction of a 5-aminopyrazole derivative (like 3-methyl-1-phenyl-1H-pyrazol-5-amine) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[2][5] Three-component reactions involving an aldehyde, a ketone, and an aminopyrazole are also widely used and can provide high yields.[5]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid over-running the reaction, which could lead to byproduct formation.

Q3: What characterization techniques are typically used to confirm the structure of the synthesized 3-Methyl-3H-pyrazolo[3,4-b]pyridine?

A3: The structure of the final product is typically confirmed using a combination of spectroscopic techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the structure.[2][8][9] For example, the formation of the pyridine ring can be confirmed by the appearance of characteristic signals in the aromatic region of the ¹H NMR spectrum.[2][8]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming that the desired product has been formed.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups in the molecule.[9]

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[2]
  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After the reaction is complete (as monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue.

  • Separate the two phases and wash the aqueous phase with CHCl3 twice.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZrCl4DMF/EtOH951613-28[2]
Cu(II) acetylacetonateCHCl3Room Temp4894[3]
InCl3Water (Microwave)---[11]
None (Ultrasonic)----[12]
AC-SO3HEtOHRoom Temp0.5-0.75Moderate to Good[13]

Table 1: Comparison of different catalytic systems and conditions for pyrazolo[3,4-b]pyridine synthesis.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aminopyrazole 3-Methyl-1-phenyl- 1H-pyrazol-5-amine Mixing Combine Reactants + Catalyst + Solvent Aminopyrazole->Mixing Dicarbonyl α,β-Unsaturated Ketone or 1,3-Dicarbonyl Dicarbonyl->Mixing Heating Heating & Stirring Mixing->Heating Monitor w/ TLC Quenching Quench Reaction Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 3-Methyl-3H-pyrazolo [3,4-b]pyridine Purification->Product

Caption: General workflow for the synthesis of 3-Methyl-3H-pyrazolo[3,4-b]pyridine.

Troubleshooting_Yield Start Low Yield Issue Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Workup Review Work-up & Purification Start->Workup Success Improved Yield Purity->Success TempTime Adjust Temperature & Time Conditions->TempTime Solvent Change Solvent Conditions->Solvent Catalyst Screen Catalysts Conditions->Catalyst Workup->Success TempTime->Success Solvent->Success Catalyst->Success

Caption: Troubleshooting flowchart for low yield in pyrazolo[3,4-b]pyridine synthesis.

References

  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122.
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega.
  • Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. (n.d.).
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). Journal of Cellular Biochemistry.
  • Synthetic Route for Preparation of Pyrazolo[3,4b]pyridine Derivatives. (n.d.).
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.).
  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules.
  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. (n.d.).
  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. (n.d.). Organic Chemistry Frontiers.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-3H-pyrazolo[3,4-B]pyridine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-3H-pyrazolo[3,4-B]pyridine derivatives. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-3H-pyrazolo[3,4-B]pyridine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common yet significant challenge of poor solubility encountered with this important class of compounds.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous potent inhibitors of protein kinases and other therapeutic targets.[1][2][3] However, the planar, aromatic nature of this heterocyclic system often leads to strong intermolecular interactions and high crystal lattice energy, resulting in poor aqueous solubility.[4][5][6] This limited solubility can severely hamper experimental progress, affecting everything from reaction work-ups and purification to formulation for biological assays and ultimately impacting bioavailability and therapeutic efficacy.[1][7]

This guide is designed to be a practical resource, moving beyond simple suggestions to explain the underlying physicochemical principles and provide validated, step-by-step protocols to systematically overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my 3-Methyl-3H-pyrazolo[3,4-B]pyridine derivatives so poorly soluble in aqueous solutions?

A: The limited aqueous solubility is primarily due to a combination of factors inherent to their molecular structure:

  • High Crystal Lattice Energy: The planar structure of the pyrazolopyridine core allows for efficient packing in the solid state. Strong intermolecular forces, such as hydrogen bonding and π-π stacking, create a highly stable crystal lattice that requires significant energy to break apart, thus lowering solubility.[5][6][8]

  • Molecular Structure: The fused aromatic rings contribute to the molecule's hydrophobicity. While the nitrogen atoms can participate in hydrogen bonding, the overall character is often lipophilic, especially with non-polar substituents.[4][5]

  • Substituents: The nature of the substituents on the pyrazole and pyridine rings plays a critical role. Lipophilic groups will decrease aqueous solubility, whereas polar or ionizable groups can increase it.[8]

Q2: What are the most critical factors I should consider when trying to solubilize my compound?

A: The key factors to evaluate are:

  • pH: For derivatives with acidic or basic functional groups, the pH of the solution is paramount. Adjusting the pH to ionize the compound can dramatically increase its aqueous solubility.[7][8][9]

  • Polarity: The principle of "like dissolves like" is fundamental. The polarity of your compound, dictated by its functional groups, will determine its solubility in various organic solvents and aqueous systems.[7]

  • Solid State: The solid-state form of your compound has a major impact. Amorphous forms are generally more soluble than their stable crystalline counterparts because they lack a strong, ordered crystal lattice.[5][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your workflow.

Issue 1: Synthesis & Work-Up

"My product is precipitating prematurely from the reaction mixture, leading to an incomplete reaction."

This is a common issue when the product is less soluble than the starting materials in the chosen reaction solvent.

Troubleshooting Workflow:

start Precipitation in Reaction step1 Increase Temperature? start->step1 step2 Modify Solvent System? step1->step2 No/ Ineffective sol1 Increase reaction temperature to enhance solubility. (Monitor for degradation) step1->sol1 Yes step3 Lower Reactant Concentration? step2->step3 No/ Ineffective sol2 Add a co-solvent (e.g., DMF, DMSO, Dioxane) to increase solvating power of the medium. step2->sol2 Yes end Issue Persists: Consider Alternative Synthetic Route step3->end No/ Ineffective sol3 Dilute the reaction mixture to keep product below saturation point. step3->sol3 Yes sol1->step2 sol2->step3

Caption: Troubleshooting workflow for premature product precipitation.

Detailed Explanation:

  • Temperature Adjustment: Increasing the reaction temperature is often the simplest first step to increase the solubility of most solids.[8][10] However, you must be cautious of potential product degradation or side reactions at higher temperatures.

  • Co-solvent Addition: Introducing a co-solvent can significantly alter the polarity of the reaction medium.[8] For pyrazolopyridine derivatives, which are often soluble in polar aprotic solvents, adding a small amount of DMSO or DMF to a less-polar solvent like THF or toluene can keep the product in solution.

  • Concentration Adjustment: Lowering the concentration of reactants can prevent the product concentration from reaching its saturation point. While this may require larger reaction volumes, it can be a very effective strategy.[8]

Issue 2: Purification

"I am struggling to purify my compound by recrystallization because it is poorly soluble in all common solvents, even when hot."

Recrystallization is challenging for compounds with very low solubility across a range of solvents.

Solutions:

  • Binary Solvent System: This is the most powerful technique for such compounds. Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it has some solubility, e.g., DMF, DMSO, or hot ethanol). Then, slowly add a "poor" hot solvent (one in which it is insoluble, e.g., water, hexanes) dropwise until the solution becomes slightly turbid. Slow cooling should then yield crystals.[8][9] See Protocol 2 for a detailed methodology.

  • Hot Filtration: If your primary issue is insoluble impurities, dissolve your compound in a large volume of a suitable hot solvent and perform a hot filtration to remove the impurities before allowing the solution to cool and crystallize.[8]

  • Alternative Purification: If recrystallization fails, consider column chromatography. To load a poorly soluble compound, dissolve it in a strong solvent (like DMSO or DMF), adsorb it onto a small amount of silica gel or Celite, dry it to a free-flowing powder, and then load this powder onto the top of your column.[9]

Issue 3: Formulation for Biological Assays

"My compound is soluble in DMSO, but it precipitates when I make dilutions in aqueous assay buffer (e.g., PBS)."

This is a critical and frequent problem. The abrupt change in solvent polarity from 100% DMSO to a highly aqueous environment causes the compound to crash out.

Solutions:

  • Use of Co-solvents: Formulate your compound in a mixture of a biocompatible co-solvent and water. Common choices include Polyethylene Glycol (PEG 300/400), Propylene Glycol, and Ethanol.[11][12] These agents increase the solvating power of the aqueous medium. A typical stock might be 10% DMSO, 40% PEG 400, and 50% water.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[1][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used. See Protocol 4 for guidance.

  • pH Adjustment: If your compound has an ionizable group (pKa between 3-10), you can prepare a stock solution in an acidic or basic buffer to form a soluble salt in situ. Ensure the final pH of the assay is compatible with your biological system.[7][8]

  • Amorphous Solid Dispersions: For more advanced applications, creating an amorphous solid dispersion of your compound in a hydrophilic polymer can significantly enhance apparent water solubility.[1] This involves dissolving both the drug and a polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent. See Protocol 3 .

In-Depth Protocols & Solubility Enhancement Strategies

The choice of strategy depends on the compound's properties and the experimental context.

start Poorly Soluble Pyrazolopyridine Derivative q1 Is the compound ionizable (acidic/basic)? start->q1 q2 Is the final application in an aqueous medium (e.g., bioassay)? q1->q2 No strategy1 pH Adjustment Salt Formation q1->strategy1 Yes q3 Is the issue during synthesis/purification? q2->q3 No strategy2 Co-solvency q2->strategy2 Simple Formulation strategy3 Cyclodextrin Complexation q2->strategy3 Moderate Complexity strategy4 Solid Dispersion q2->strategy4 High Enhancement Needed strategy6 Solvent System Modification q3->strategy6 Yes strategy5 Prodrug Synthesis strategy4->strategy5 If all else fails or for in vivo studies

Caption: Decision tree for selecting a solubility enhancement strategy.

Table 1: Comparison of Solubility Enhancement Techniques
TechniquePrincipleKey AdvantagesCommon Limitations
Co-solvency Increases the solvating power of the solvent system by adding a water-miscible organic solvent.[7][8]Simple, rapid, and effective for many compounds. Widely used in liquid formulations.[11]Potential for co-solvent toxicity in biological assays. May not be sufficient for extremely insoluble compounds.
pH Adjustment / Salt Formation Alters the ionization state of the molecule to a more soluble form (salt).[7][8]Highly effective for ionizable compounds. Can produce a significant increase in solubility.[7]Only applicable to compounds with acidic or basic groups. Risk of precipitation if pH changes (e.g., in GI tract).
Cyclodextrin Complexation Encapsulates the hydrophobic drug within the cyclodextrin cavity, presenting a soluble exterior.[1][13]High solubilization capacity. Often used in parenteral formulations. Can improve stability.Can be expensive. Potential for competition with other molecules. Saturation of the complexation effect.[14][15]
Amorphous Solid Dispersions Disperses the drug in an amorphous (high-energy) state within a hydrophilic polymer matrix.[1][8]Can achieve a state of supersaturation, leading to very high apparent solubility and dissolution rates.Physically unstable; may recrystallize over time. Requires specific manufacturing processes (e.g., spray drying).
Prodrug Synthesis Covalently modifies the drug to a more soluble form, which is then converted to the active compound in vivo.[16][17]Can overcome fundamental solubility and permeability issues. Offers potential for targeted delivery.Requires additional synthesis and validation. The conversion rate to the active drug must be optimal.[8][16]
Particle Size Reduction Increases the surface area-to-volume ratio of the drug particles, which increases the dissolution rate.[7][8]Increases dissolution rate. Applicable to many compounds.Does not increase the equilibrium solubility. Can lead to particle aggregation.
Protocol 1: Co-solvent Screening for Formulation Development

Objective: To identify a suitable biocompatible co-solvent system for an aqueous biological assay.

Materials:

  • Your 3-Methyl-3H-pyrazolo[3,4-B]pyridine derivative

  • DMSO (anhydrous)

  • Potential co-solvents: PEG 400, Propylene Glycol (PG), Ethanol

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well plate, multichannel pipette, plate reader (for nephelometry or visual inspection)

Procedure:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • In a 96-well plate, prepare a matrix of co-solvent/buffer mixtures. For example:

    • Row A: 10% PEG 400 in PBS

    • Row B: 20% PEG 400 in PBS

    • Row C: 10% PG in PBS

    • Row D: 20% PG in PBS

  • Add your DMSO stock solution to each well to achieve the final desired assay concentration (e.g., add 1 µL of 20 mM stock to 199 µL of the co-solvent/buffer mix for a final concentration of 100 µM). Ensure the final DMSO concentration is constant and low (e.g., ≤0.5%).

  • Mix the plate thoroughly.

  • Incubate at the intended assay temperature (e.g., 37°C) for 1-2 hours.

  • Visually inspect each well for signs of precipitation (cloudiness, particles). A plate reader capable of measuring light scatter (nephelometry) can be used for quantitative assessment.

  • Interpretation: The co-solvent system that maintains the compound in a clear solution at the highest concentration is the most suitable for your assay.

Protocol 2: Recrystallization using a Binary Solvent System

Objective: To purify a poorly soluble pyrazolopyridine derivative that fails standard recrystallization.

Materials:

  • Crude pyrazolopyridine derivative

  • A "good" solvent (e.g., Ethanol, Acetone, Dioxane)

  • A "poor" solvent (e.g., Water, Hexanes, Diethyl ether). The two solvents must be miscible.

  • Erlenmeyer flask, hot plate, condenser

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the "good" solvent.

  • Heat the mixture to reflux with stirring until the solid dissolves completely. If it does not dissolve, add more "good" solvent dropwise until a clear solution is obtained.

  • While maintaining the temperature, add the "poor" solvent dropwise until the solution becomes faintly and persistently turbid.[8]

  • If the solution becomes too cloudy, add a few drops of the "good" hot solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Lab Scale)

Objective: To enhance the apparent solubility of a compound for in vitro dissolution or formulation work.

Materials:

  • Pyrazolopyridine derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • A common solvent that dissolves both the drug and polymer (e.g., Methanol, Acetone)

  • Round-bottom flask, rotary evaporator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:3 by weight).

  • Dissolve the pyrazolopyridine derivative and the polymer in the chosen common solvent in a round-bottom flask. Ensure a clear solution is formed.

  • Remove the solvent using a rotary evaporator under reduced pressure. The goal is rapid solvent removal to prevent the drug from crystallizing.

  • Continue to dry the resulting solid film or foam under high vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask. The result should be a glassy, amorphous powder.

  • Self-Validation (Crucial): Characterize the solid dispersion to confirm the absence of crystallinity. Use techniques like X-Ray Powder Diffraction (XRPD), which will show a halo pattern for amorphous material instead of sharp Bragg peaks, or Differential Scanning Calorimetry (DSC), which will show a glass transition (Tg) instead of a sharp melting point (Tm).

Protocol 4: Phase-Solubility Study with Cyclodextrins

Objective: To determine the effect of a cyclodextrin on the aqueous solubility of your compound.

Materials:

  • Pyrazolopyridine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • HPLC or UV-Vis Spectrophotometer with a calibrated standard curve for your compound

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM) in your buffer.

  • Add an excess amount of your solid compound to each solution in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantify the concentration of the dissolved drug in each filtrate using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-β-CD (x-axis). The slope and shape of this phase-solubility diagram will indicate the stoichiometry and stability constant of the inclusion complex. A linear (AL-type) plot is common and indicates the formation of a 1:1 soluble complex.[13][15]

References

  • Sanna, M., Sicilia, G., Alazzo, A., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available at: [Link]

  • Charumanee, S., Okonogi, S., Sirithunyalug, J., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Sci. Pharm. Available at: [Link]

  • El-Emam, S. H., Al-Deeb, O. A., El-Sayed, M. A., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

  • Charumanee, S., Okonogi, S., Sirithunyalug, J., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Sci. Pharm. Available at: [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). The effect of co-solvents on the complexation of drugs with cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Vignaroli, G., Iovenitti, G., Zamperini, C., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Research. Available at: [Link]

  • Gadade, D. D., & Pekamwar, S. S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available at: [Link]

  • Shah, N., & Sandhu, H. (2020). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. Available at: [Link]

  • Kumar, D., Kumar, N., Singh, V., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Sinha, A., Singh, P., & Singh, J. (2025). SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Fenyvesi, É. (2019). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. Available at: [Link]

  • Ramle, A. Q., Tiekink, E. R. T., Hisham, S., et al. (2026). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. Zeitschrift für Kristallographie - Crystalline Materials. Available at: [Link]

  • Vignaroli, G., Iovenitti, G., Zamperini, C., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Fattah, A. A. A., & El-Reedy, A. M. (2021). 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, characterization and larvicidal activity against Culex quinquefasciatus. Saudi Journal of Biological Sciences. Available at: [Link]

  • El-Damasy, A. K., Lee, J.-H., Seo, S. H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]

  • Quiroga, J., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • El-Sayed, M. A., & Al-Deeb, O. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]

  • Wang, Y., Li, J., Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Reedy, A. A. M. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Christodoulou, M. S., Liekens, S., Kasiotis, K. M., et al. (2018). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules. Available at: [Link]

  • Vasile, F., Arhangelskis, M., Moret, M., et al. (2020). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • Kysil, A. G., Iaroshenko, V. O., Villinger, A., & Langer, P. (2012). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Tetrahedron. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting the synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine and its analogues. Our goal is to provide in-depth, field-proven insights into common side reactions and to offer robust, validated protocols to overcome these challenges.

Introduction to Synthetic Challenges

The 3-Methyl-1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1] Its synthesis, most commonly achieved by constructing the pyridine ring onto a pre-existing 3-methyl-5-aminopyrazole core, is versatile yet fraught with potential side reactions.[2][3] The polyfunctional nature of the 5-aminopyrazole starting material, which possesses multiple nucleophilic sites, is the primary origin of these challenges.[4] This guide addresses the most frequently encountered issues—regioisomer formation, incomplete cyclization, and purification difficulties—providing both mechanistic explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My post-reaction analysis (NMR, LC-MS) indicates the presence of two or more isomers. What is the likely cause and how can I favor the formation of the desired 3-Methyl-1H-pyrazolo[3,4-b]pyridine?

Answer:

This is the most common problem encountered and is almost certainly due to a lack of regiocontrol during the cyclization step. The starting material, 3-methyl-5-aminopyrazole, has three primary nucleophilic centers that can react with an electrophilic partner (like a 1,3-dicarbonyl compound or an α,β-unsaturated ketone): the exocyclic 5-amino group, the N1 nitrogen, and the N2 nitrogen of the pyrazole ring.[4]

Mechanistic Insight:

The reaction typically proceeds via condensation of the 5-amino group with one carbonyl, followed by intramolecular cyclization and dehydration. However, initial reaction at the N1 position can lead to the formation of an isomeric pyrazolo[1,5-a]pyrimidine, a common side product when reaction conditions are not optimized.[5] The formation of different pyrazolo[3,4-b]pyridine regioisomers (e.g., 1H vs. 2H tautomers or isomers from unsymmetrical dicarbonyls) is also a significant challenge.[6]

The diagram below illustrates the desired pathway versus a common isomeric side-product pathway when reacting 3-methyl-5-aminopyrazole with a generic β-dicarbonyl compound.

G cluster_main Desired Pathway (Friedländer Annulation) cluster_side Side Reaction Pathway start 3-Methyl-5-aminopyrazole + 1,3-Dicarbonyl inter1 Enamine Intermediate (Attack from 5-NH2) start->inter1 Condensation product 3-Methyl-1H-pyrazolo[3,4-b]pyridine inter1->product Cyclization & Dehydration start_side 3-Methyl-5-aminopyrazole + 1,3-Dicarbonyl inter_side N-Acylated Intermediate (Attack from N1) start_side->inter_side Competing Condensation side_product Isomeric Pyrazolo[1,5-a]pyrimidine inter_side->side_product Alternative Cyclization

Caption: Competing reaction pathways in pyrazolopyridine synthesis.

Troubleshooting & Optimization Protocol:

The regiochemical outcome is highly dependent on reaction conditions. Acid catalysis generally favors the desired Friedländer-type condensation to form the pyrazolo[3,4-b]pyridine ring.[5]

Table 1: Effect of Reaction Parameters on Regioselectivity

ParameterCondition Favoring 3-Methyl-1H-ProductCondition Favoring Side ProductsRationale
Catalyst Acetic Acid, p-TsOH, ZrCl₄[1]Basic conditions (e.g., Et₃N, K₂CO₃)Acid protonates the carbonyl, activating it for attack by the less basic (but more nucleophilic in this context) 5-amino group. Bases can deprotonate the pyrazole N-H, increasing its nucleophilicity and promoting N-acylation.
Solvent High-boiling polar solvents (e.g., DMF, Ethanol, Acetic Acid)Aprotic solvents (e.g., Toluene, Dioxane)Polar protic solvents can stabilize the charged intermediates of the desired pathway.
Temperature Elevated temperatures (reflux)Lower temperaturesHigher temperatures provide the activation energy needed for the intramolecular cyclization and subsequent dehydration/aromatization, driving the reaction towards the thermodynamically stable fused product.

Recommended Protocol:

  • Combine 1.0 equivalent of 3-methyl-5-aminopyrazole and 1.1 equivalents of the β-dicarbonyl compound in glacial acetic acid.

  • Heat the mixture to reflux (typically 100-120 °C) for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the appearance of a single major product spot.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Isolate the solid by filtration and purify by recrystallization from ethanol or by column chromatography.

Question 2: My reaction appears to stall, yielding a significant amount of a non-aromatic intermediate. How can I drive the reaction to completion?

Answer:

This issue arises from incomplete cyclization or, more commonly, incomplete aromatization of the initially formed di- or tetrahydro-pyrazolo[3,4-b]pyridine intermediate.[5] The final step in many syntheses is a dehydration or oxidation (dehydrogenation) to form the stable aromatic ring system.

Mechanistic Insight:

The cyclization of the enamine intermediate forms a hydroxyl-containing tetrahydropyrazolopyridine. This species must then eliminate a molecule of water to form a dihydropyridine, which may then need to be oxidized to the fully aromatic pyridine ring. In some cases, the dihydropyridine can disproportionate into the fully aromatic product and a tetrahydropyridine derivative.[7]

G A Enamine Intermediate B Tetrahydro- Intermediate (Cyclized) A->B Intramolecular Cyclization C Dihydro- Intermediate (Dehydrated) B->C Dehydration (-H2O) D Aromatic Product C->D Oxidation/ Dehydrogenation

Caption: Stepwise aromatization process in pyrazolopyridine synthesis.

Troubleshooting & Optimization Protocol:

  • Increase Reaction Time/Temperature: Often, simply extending the reflux time in an acidic medium like acetic acid is sufficient to promote full dehydration and aromatization.

  • Introduce an Oxidizing Agent: If the intermediate is a stable dihydropyridine, a mild oxidizing agent can be added in the final step of the reaction or during workup.

    • Protocol for Oxidation: After the initial condensation/cyclization, cool the reaction mixture slightly. Add 1.1 equivalents of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply expose the reaction mixture to air while refluxing in a high-boiling solvent.[5] Caution: DDQ is highly reactive.

  • Change of Catalyst/Solvent: Switching to a higher boiling point solvent (e.g., from ethanol to DMF) can provide the necessary thermal energy to overcome the activation barrier for aromatization.

Question 3: My crude product is a dark, tarry substance with many spots on the TLC plate, and the overall yield is very low. What is happening?

Answer:

The formation of a dark, complex mixture often points to the decomposition of starting materials or intermediates under the reaction conditions. Hydrazine derivatives and enaminones can be sensitive to prolonged heating, especially under harsh acidic or basic conditions.[6]

Possible Causes & Solutions:

  • Starting Material Instability: Ensure the purity of your 3-methyl-5-aminopyrazole and the dicarbonyl compound. Impurities can catalyze polymerization or decomposition.

  • Excessive Heating: While heat is necessary, prolonged heating at very high temperatures can lead to degradation. Determine the optimal reaction time by monitoring with TLC/LC-MS and stop the reaction once the starting material is consumed.

  • Oxygen Sensitivity: Some intermediates may be sensitive to air oxidation, leading to colored polymeric byproducts.

    • Troubleshooting Step: Run the reaction under an inert atmosphere (Nitrogen or Argon). Degas the solvent before adding the reagents.[1]

  • Highly Reactive Dicarbonyl: If using a very reactive dicarbonyl compound (e.g., one with strong electron-withdrawing groups), it may be prone to self-condensation or other side reactions.

    • Troubleshooting Step: Try adding the dicarbonyl compound slowly to the heated solution of the aminopyrazole to maintain a low instantaneous concentration.

Workflow for Diagnosing Low Yield/Decomposition:

G start Low Yield & Dark Color check_purity Verify Purity of Starting Materials start->check_purity run_inert Run Reaction Under Inert Atmosphere (N2/Ar) check_purity->run_inert If pure monitor Monitor Reaction Closely (TLC/LC-MS) to Avoid Excessive Heating run_inert->monitor slow_addition Consider Slow Addition of Electrophile monitor->slow_addition result Improved Yield and Purer Crude Product slow_addition->result

Caption: Troubleshooting workflow for low yield and decomposition issues.

References

  • [No Author]. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • [No Author]. (2025). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate.
  • [No Author]. (n.d.). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound. Google Patents.
  • [No Author]. (2026). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ResearchGate.
  • [No Author]. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • [No Author]. (n.d.). Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate. Google Patents.
  • [No Author]. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH.
  • [No Author]. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate.
  • [No Author]. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.
  • [No Author]. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
  • [No Author]. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
  • [No Author]. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • [No Author]. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • [No Author]. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • [No Author]. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.
  • [No Author]. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing - The Royal Society of Chemistry.
  • [No Author]. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen.
  • [No Author]. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • [No Author]. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar.
  • [No Author]. (n.d.). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Vidali, V. P., & Sagnou, M. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Semantic Scholar.
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
  • [No Author]. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.

Sources

Optimization

Optimization of reaction conditions for pyrazolo[3,4-B]pyridine synthesis

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Synthesis . As a Senior Application Scientist, I have designed this hub to provide drug development professionals and researchers with field-proven meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Synthesis . As a Senior Application Scientist, I have designed this hub to provide drug development professionals and researchers with field-proven methodologies, mechanistic insights, and troubleshooting strategies. Pyrazolo[3,4-b]pyridines are privileged N-heterocyclic scaffolds heavily utilized in medicinal chemistry. However, their synthesis—often involving multicomponent reactions (MCRs)—presents unique challenges regarding regioselectivity, byproduct degradation, and tautomeric stability.

This guide bypasses generic advice, offering self-validating protocols and causal explanations to ensure your synthetic workflows are robust, reproducible, and scalable.

Synthesis Optimization Workflow

Before diving into specific protocols, it is critical to understand the logical progression of optimizing a pyrazolo[3,4-b]pyridine reaction. The following workflow illustrates the critical decision nodes from substrate selection to final validation.

OptimizationWorkflow Start Substrate Selection (5-Aminopyrazole + Electrophile) Solvent Solvent Screening (AcOH, EtOH, H2O, Solvent-free) Start->Solvent Energy Energy Source (Thermal vs. Microwave) Solvent->Energy Catalyst Catalyst Selection (AC-SO3H, InCl3, Base/Acid) Energy->Catalyst Regio Regioselectivity Check (NMR / X-ray) Catalyst->Regio Opt Optimized Protocol (High Yield, Regiopure) Regio->Opt

Workflow for optimizing pyrazolo[3,4-b]pyridine multicomponent synthesis.

Core Methodologies & Step-by-Step Protocols

To maximize yield and purity, we recommend two highly optimized approaches depending on your laboratory's infrastructure and the thermal stability of your substrates.

Protocol A: Microwave-Assisted Three-Component Domino Reaction

Causality: Traditional thermal heating often requires 4 to 12 hours of reflux, which can lead to the degradation of sensitive pyrazole intermediates. Microwave (MW) irradiation provides rapid, uniform volumetric heating that overcomes the activation barrier of the initial Knoevenagel condensation almost instantly. This drastically reduces reaction times to 20 minutes and minimizes side reactions (1)[1].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe sealed tube, combine 5-aminopyrazole (0.5 mmol), phenylglyoxal monohydrate (0.5 mmol), and a β-ketoamide (0.5 mmol).

  • Solvent Addition: Add 4.0 mL of glacial acetic acid (AcOH). Mechanistic Note: AcOH acts dually as a solvent and a Brønsted acid catalyst, accelerating enamine formation and subsequent cyclization[1].

  • Irradiation: Subject the mixture to microwave heating at 120 °C for 20 minutes (Power range: 0–400 W, Pressure limit: 30 bar).

  • Isolation: Allow the vessel to cool to room temperature. Pour the mixture into crushed ice/water to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrazolo[3,4-b]pyridine derivative.

Self-Validation System: Monitor the reaction via LC-MS at the 5-minute mark. You should observe the mass of the Knoevenagel intermediate. If unreacted starting materials persist after 20 minutes, verify the MW power output; insufficient dielectric heating prevents the final dehydration/aromatization step.

Protocol B: Green Synthesis via Solid-Acid Catalysis (AC-SO3H)

Causality: For substrates prone to thermal decomposition, room-temperature synthesis is preferred. Amorphous carbon-supported sulfonic acid (AC-SO3H) provides a high density of –SO3H groups (>4 mg/g). This creates a highly acidic, localized surface environment that facilitates the sequential opening/closing cascade reaction without the need for harsh thermal conditions (2)[2].

Step-by-Step Procedure:

  • Preparation: Dissolve 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol) and aniline (0.25 mmol) in 2.0 mL of ethanol (EtOH).

  • Catalyst Addition: Add 5 mg of AC-SO3H catalyst.

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Filtration: Filter the heterogeneous mixture to remove the AC-SO3H catalyst. Mechanistic Note: The catalyst can be washed with EtOH, dried, and reused for up to 4 cycles without significant loss of activity[2].

  • Concentration: Evaporate the solvent under reduced pressure and purify the crude product via column chromatography.

Self-Validation System: The success of this protocol relies on catalyst activity. If the yield drops below 70% in successive runs, it indicates active site poisoning by amine byproducts. Re-sulfonate the carbon support with H2SO4 to restore its catalytic integrity.

Quantitative Data Presentation

To assist in selecting the optimal conditions for your specific substrates, we have summarized the quantitative data from leading literature protocols into a comparative matrix.

Synthesis MethodSubstratesSolventCatalystTemp / TimeAvg. YieldRegioselectivity
Conventional Thermal 5-aminopyrazole + 1,3-diketoneAcOHNone100-120 °C / 4-12 h60-75%Moderate
Microwave MCR 5-aminopyrazole + phenylglyoxal + β-ketoamideAcOHNone120 °C / 20 min80-92%High
Solid-Acid Green Pyrano-pyrazole + anilineEtOHAC-SO3HRoom Temp / 30 min85-95%High
Aqueous MCR Enaminone + benzaldehyde + hydrazineH2ONH4OAcReflux / 2-4 h70-85%Moderate

Mechanistic Pathway Analysis

Understanding the reaction mechanism is essential for effective troubleshooting. The standard multicomponent assembly follows a predictable cascade of condensation, addition, and cyclization.

Mechanism Substrates Aldehyde + Active Methylene Knoevenagel Knoevenagel Condensation (Intermediate A) Substrates->Knoevenagel Michael Michael Addition (by 5-Aminopyrazole C4) Knoevenagel->Michael Cyclization Intramolecular Cyclization (Amino group attack) Michael->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Pyrazolo[3,4-b]pyridine Dehydration->Product

Mechanistic pathway of multicomponent pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting Guide

Q: I am observing a mixture of two regioisomers when using non-symmetrical 1,3-dicarbonyl compounds. How can I improve regioselectivity? A: This is a classic issue. If the 1,3-dicarbonyl compound is nonsymmetrical, two regioisomers can form because the proportions depend entirely on the relative electrophilicity of the two carbonyl groups (3)[3]. The sp2 carbon (C4) of the 5-aminopyrazole acts as the initial nucleophile (Michael addition), followed by the exocyclic amino group. To drive regioselectivity, switch to a highly polarized biselectrophile (e.g., alkynyl aldehydes). Alternatively, lowering the reaction temperature and utilizing a strong Lewis acid catalyst can kinetically favor the attack of the more nucleophilic C4 carbon first.

Q: My microwave-assisted synthesis in acetic acid is yielding significant tar and degradation products. What is the cause? A: While AcOH is an excellent solvent/catalyst for these reactions, prolonged microwave irradiation (>30 mins) or temperatures exceeding 130 °C can cause decarboxylation or oxidation of the pyrazole intermediates. Cap the temperature strictly at 120 °C[1]. If degradation persists, switch to a milder solvent system like ethanol with a catalytic amount of a solid acid (Protocol B).

Q: How do I confirm whether I have synthesized the 1H- or 2H-pyrazolo[3,4-b]pyridine tautomer? A: In pyrazolo[3,4-b]pyridines not substituted at the nitrogen atoms of the pyrazole ring, two tautomeric forms are possible. However, computational AM1 calculations demonstrate that the 1H-tautomer is thermodynamically more stable by approximately 37.03 kJ/mol (almost 9 kcal/mol)[3]. To validate this experimentally in your lab, utilize 15N-HMBC NMR spectroscopy. The protons on the adjacent C3 carbon will show distinct long-range coupling patterns to the N1 and N2 nitrogens depending on the protonation state.

Frequently Asked Questions (FAQs)

Q: Can I scale up the multicomponent reaction (MCR) to multi-gram quantities? A: Yes, but batch microwave reactors suffer from penetration depth limitations at larger scales. For scale-up (>5 grams), thermal conditions in a continuous flow reactor or using solid-supported catalysts like AC-SO3H in ethanol are preferred. The AC-SO3H method has been validated for gram-scale synthesis, maintaining yields up to 80%[2].

Q: Why do some protocols recommend water as a solvent for this synthesis? A: Water leverages the hydrophobic effect. Because the organic substrates are largely insoluble in water, they are forced together into highly concentrated hydrophobic pockets, accelerating the multicomponent assembly. This is particularly effective when combined with ammonium acetate, which acts as a bifunctional catalyst and buffer (4)[4].

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC - NIH URL
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water Source: Longdom Publishing URL
  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation Source: The Journal of Organic Chemistry - ACS Publications URL
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles Source: RSC Publishing URL

Sources

Troubleshooting

Troubleshooting guide for 3-Methyl-3H-pyrazolo[3,4-B]pyridine NMR peak assignment

Welcome to the Analytical Support Center . This troubleshooting guide is designed for researchers, analytical chemists, and drug development professionals working with pyrazolopyridine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center . This troubleshooting guide is designed for researchers, analytical chemists, and drug development professionals working with pyrazolopyridine scaffolds.

Note on Nomenclature & Structural Integrity: While frequently cataloged by commercial vendors as 3-methyl-3H-pyrazolo[3,4-b]pyridine , the "3H" tautomer (where C3 is sp³ hybridized) is energetically unfavorable. In solution, this molecule predominantly exists as a rapid equilibrium between the 1H- and 2H-tautomers [1]. The troubleshooting logic and data provided below address the analytical profile of this equilibrium mixture.

🔬 Diagnostic Workflow

Before diving into specific spectral anomalies, follow this self-validating diagnostic workflow to ensure you are acquiring the right data in the correct sequence.

G Start Sample Prep: Use DMSO-d6 to lock NH exchange H1 1D 1H NMR: Locate H-4, H-5, H-6 & C3-CH3 Start->H1 C13 1D 13C & DEPT-135: Filter CH/CH3 from Quaternary Carbons Start->C13 COSY 2D COSY: Map H-4/H-5/H-6 AMX Spin System H1->COSY HSQC 2D HSQC: Assign Direct C-H Attachments H1->HSQC C13->HSQC HMBC 2D HMBC: Assign C3a, C7a & Confirm Methyl Position COSY->HMBC HSQC->HMBC End Complete Structural Assignment HMBC->End

Fig 1. Self-validating NMR diagnostic workflow for pyrazolo[3,4-b]pyridine structural elucidation.

❓ Common Troubleshooting Scenarios (FAQs)

Q1: My ¹H NMR spectrum is missing the pyrazole NH peak, or it appears as an extremely broad, unintegratable hump. How can I resolve this?

Causality: The NH proton in pyrazolo[3,4-b]pyridines undergoes rapid intermolecular chemical exchange. Furthermore, it is subject to quadrupolar relaxation broadening from the adjacent N1 and N2 nitrogen atoms (¹⁴N, I=1). In non-polar or weakly hydrogen-bonding solvents (like CDCl₃), this exchange rate often matches the NMR timescale, broadening the signal into the baseline[2]. Solution: Switch your solvent to DMSO-d₆ . DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the NH proton and drastically slowing down the exchange rate. This sharpens the NH signal, causing it to appear far downfield (typically δ 13.0–13.5 ppm)[1].

Q2: How do I definitively differentiate the three pyridine ring protons (H-4, H-5, H-6)? They look like complex multiplets.

Causality: The pyridine ring of the pyrazolo[3,4-b]pyridine core constitutes an AMX spin system. The electronegativity of the pyridine nitrogen (N7) exerts a strong electron-withdrawing inductive effect (-I) on the adjacent alpha-position, heavily deshielding H-6[2]. Concurrently, the mesomeric effect (-M) withdraws electron density from the gamma-position (H-4). The beta-position (H-5) remains relatively shielded as it is less affected by these electronic effects[3]. Solution: Rely on the coupling constants ( J ) combined with chemical shifts:

  • H-6 (Alpha): Most downfield ( δ ~8.5 ppm). Appears as a doublet of doublets (dd) with a small ortho coupling to H-5 ( J≈4.5 Hz) and a very small meta coupling to H-4 ( J≈1.5 Hz).

  • H-4 (Gamma): Mid-field ( δ ~8.1 ppm). Appears as a dd with a large ortho coupling to H-5 ( J≈8.0 Hz) and the meta coupling to H-6 ( J≈1.5 Hz).

  • H-5 (Beta): Most upfield aromatic signal ( δ ~7.1 ppm). Appears as a dd (often looking like a pseudo-triplet) due to coupling with both H-4 ( J≈8.0 Hz) and H-6 ( J≈4.5 Hz).

Q3: I am trying to assign the quaternary carbons (C3a, C7a, C3), but their signals are very weak or entirely missing in the ¹³C NMR spectrum. What is happening?

Causality: Quaternary carbons lack directly attached protons, meaning they do not benefit from dipole-dipole Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled ¹³C acquisition. Because C3a and C7a are adjacent to quadrupolar nitrogen atoms, their spin-lattice relaxation times ( T1​ ) are exceptionally long. If your inter-pulse delay is too short, these spins saturate, and the signal vanishes[3]. Solution:

  • Increase the relaxation delay ( d1 ) to at least 2.0–3.0 seconds .

  • Increase the number of scans (NS) to boost the signal-to-noise ratio.

  • Use 2D HMBC to locate them indirectly (See Q4).

Q4: How can I prove the methyl group is at C-3 and not N-1 or N-2?

Causality: N-methylation vs. C-methylation is a common ambiguity when synthesizing these derivatives from precursors like 3-methyl-1H-pyrazol-5-amine[4]. Solution: Cross-reference ¹³C shifts and 2D HMBC correlations. A C3-methyl carbon will resonate far upfield ( δ 11–15 ppm)[5]. In the HMBC spectrum, the C3-methyl protons ( δ ~2.55 ppm) will show a strong 3-bond correlation to the bridgehead carbon C3a ( δ ~116 ppm) and a 2-bond correlation to C3 ( δ ~143 ppm). If the methyl were on N1 or N2, the methyl carbon would resonate much further downfield ( δ 35–40 ppm) and correlate instead to C7a or C3 respectively[3].

📊 Quantitative Data: Reference Chemical Shifts

Use the following self-validating table to cross-check your assignments for 3-methyl-1H-pyrazolo[3,4-b]pyridine. Data is representative of acquisitions in DMSO-d₆[5].

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (ppm)Carbon Type (DEPT-135)
N1-H / N2-H 13.00 – 13.50Broad singlet (br s)--
C3-CH₃ 2.50 – 2.60Singlet (s)11.0 – 15.0CH₃ (Positive)
C3 --140.0 – 145.0Quaternary (Null)
C3a --115.0 – 118.0Quaternary (Null)
C4 8.00 – 8.20dd, J=8.0,1.5 130.0 – 132.0CH (Positive)
C5 7.10 – 7.30dd, J=8.0,4.5 116.0 – 118.0CH (Positive)
C6 8.45 – 8.60dd, J=4.5,1.5 148.0 – 151.0CH (Positive)
C7a --152.0 – 155.0Quaternary (Null)

🧪 Experimental Protocol: Standardized NMR Acquisition

To guarantee a self-validating data package for pyrazolo[3,4-b]pyridines, follow this step-by-step methodology:

Step 1: Sample Preparation

  • Weigh 15–20 mg of the purified sample.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) to inhibit rapid proton exchange and lock the tautomeric equilibrium.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4 cm to optimize magnetic shimming.

Step 2: 1D ¹H NMR Acquisition

  • Set the probe temperature to 298 K.

  • Acquire a standard ¹H spectrum (32 scans, relaxation delay d1 = 1.5 s).

  • Validation Check: Verify the presence of the C3-methyl singlet (~2.55 ppm) and the three distinct AMX pyridine protons before proceeding to multi-dimensional experiments.

Step 3: 1D ¹³C & DEPT-135 Acquisition

  • Acquire ¹³C NMR with proton decoupling. Set d1 = 2.5 s (Minimum 1024 scans).

  • Acquire DEPT-135 to differentiate CH/CH₃ (positive phase) from quaternary carbons (null phase).

  • Validation Check: Ensure exactly 7 carbon signals are visible (1x CH₃, 3x CH, 3x Quaternary)[5].

Step 4: 2D Correlation Spectroscopy (HSQC & HMBC)

  • Acquire gradient-selected ¹H-¹³C HSQC to map direct C-H attachments.

  • Acquire gradient-selected ¹H-¹³C HMBC (optimized for long-range JCH​=8 Hz).

  • Validation Check: Trace the HMBC cross-peak from the C3-methyl protons to C3a. If this peak is present, the regiochemistry of the methyl group and the core bicyclic fusion are definitively confirmed[3].

📚 References

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives Source: ResearchGate URL:[Link]

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine - Compound Summary Source: PubChem (nih.gov) URL:[Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities Source: PubMed (nih.gov) URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-Methyl-3H-pyrazolo[3,4-b]pyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold. This versatile heterocyclic system is a privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold. This versatile heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its chemical stability can be a critical challenge during discovery, development, and formulation.

This guide provides in-depth, experience-driven answers to common stability-related questions and offers robust troubleshooting protocols to help you diagnose and mitigate degradation issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of pyrazolo[3,4-b]pyridine compounds.

Q1: What are the most common degradation pathways for pyrazolo[3,4-b]pyridine derivatives?

A1: Like many nitrogen-containing heterocyclic compounds, the pyrazolo[3,4-b]pyridine core is susceptible to several primary degradation pathways. The specific pathway often depends on the compound's substitution pattern and the environmental conditions it is exposed to.[3] The most common are:

  • Oxidation: The electron-rich pyridine and pyrazole rings are prone to oxidation, particularly at the nitrogen atoms or electron-rich carbon positions. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or reactive oxygen species in biological media. This process can lead to the formation of N-oxides or hydroxylated derivatives, potentially altering the compound's biological activity and physicochemical properties.[4][5]

  • Hydrolysis: While the core scaffold is generally stable against hydrolysis, substituents attached to it may be labile.[6] Ester, amide, or other hydrolyzable functional groups on the molecule can be cleaved, especially under strongly acidic or alkaline conditions.[7][8]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This can lead to complex degradation pathways, including ring cleavage or rearrangement.[7] Compounds with extended conjugation or specific chromophores are often more sensitive to light.

Q2: How do I properly prepare and store stock solutions of my 3-Methyl-3H-pyrazolo[3,4-b]pyridine compound to maximize stability?

A2: Proper storage is critical to ensure the integrity and reproducibility of your experiments.

  • Solvent Selection: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions due to its high solubilizing power.[9]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of DMSO introduced into your final assay, which can be crucial as DMSO concentrations above 0.5% can be toxic to cells or interfere with assays.[9]

  • Aliquoting and Storage: The most critical step is to aliquot the stock solution into single-use vials immediately after preparation. This prevents repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[9] Store these aliquots at -80°C for long-term stability (up to six months or longer) or at -20°C for short-term use (up to one month).[9] Always use vials with tight-fitting caps to minimize moisture absorption, as DMSO is hygroscopic.

Q3: My compound's activity seems to decrease over the course of a multi-day cell-based assay. Is this a stability issue?

A3: A time-dependent loss of activity is a classic indicator of compound instability in the assay medium. The aqueous, oxygen-rich, and neutral-to-slightly-alkaline pH environment of cell culture media, often incubated at 37°C, can accelerate degradation.[3] To confirm this, you should perform a stability assessment directly in the assay medium. A detailed protocol for this is provided in the Troubleshooting Guides section below (see Q6).

Q4: Can structural modifications to the pyrazolo[3,4-b]pyridine core improve its stability?

A4: Yes, this is a key strategy in medicinal chemistry. Strategic modifications can shield metabolically and chemically labile sites.

  • Blocking Oxidative Sites: Introducing electron-withdrawing groups (e.g., halogens like fluorine) at susceptible positions on the rings can decrease electron density, making the compound less prone to oxidation.[10]

  • Improving Metabolic Stability: While distinct from chemical stability, metabolic stability often correlates. Blocking sites of metabolism, such as positions adjacent to heteroatoms, with groups like fluorine or a methyl group can prevent enzymatic degradation by cytochrome P450 enzymes.[11][12]

  • Bioisosteric Replacement: Replacing a chemically labile functional group with a more stable bioisostere that retains the desired biological activity is a common and effective approach.[11]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for specific experimental challenges.

Q5: I have just synthesized a new 3-Methyl-3H-pyrazolo[3,4-b]pyridine derivative. How can I proactively assess its stability profile?

A5: A forced degradation study is the standard approach to rapidly identify potential stability liabilities. This involves subjecting the compound to a range of harsh conditions to accelerate degradation and determine its susceptibility to various stressors. This is a requirement under ICH guidelines for drug development.[13]

Protocol 1: Forced Degradation Study
  • Preparation: Prepare a 1 mg/mL solution of your compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot this solution into separate, clearly labeled amber vials for each stress condition.

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.

    • Oxidation: Add 30% hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Thermal Stress: Place a vial in an oven at 60°C.

    • Photolytic Stress: Expose a solution in a clear vial to a photostability chamber (ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13]

    • Control: Keep one vial at 4°C, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 or 48 hours). For acid/base hydrolysis, the reaction may be faster and can be monitored at earlier time points (e.g., 2, 8, 24 hours).

  • Analysis:

    • Neutralize the acid and base samples before injection.

    • Analyze all samples, including the control, by a stability-indicating HPLC-UV or UPLC-MS method.[14][15] A stability-indicating method is one that can separate the parent compound from all potential degradation products.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample. Identify major degradants using MS data.

Data Presentation: Example Forced Degradation Results
Stress ConditionIncubation Time% Degradation of Parent CompoundMajor Degradants Observed (m/z)
Control (4°C) 48 h< 1%None
0.1 M HCl (RT) 24 h5%254.1 (Hydrolyzed side-chain)
0.1 M NaOH (RT) 24 h45%254.1 (Hydrolyzed side-chain), 270.1 (Unknown)
3% H₂O₂ (RT) 24 h85%286.1 (N-oxide), 302.1 (Di-oxygenated)
Thermal (60°C) 48 h8%286.1 (N-oxide)
Photolytic -30%Multiple minor peaks

This hypothetical data suggests the compound is highly susceptible to oxidation and base-catalyzed hydrolysis.

Q6: My forced degradation study showed significant degradation in my aqueous assay buffer. What are my next steps?

A6: This is a common issue. The goal is to identify the cause and find a formulation or procedural change to mitigate it.

Visualization: Troubleshooting Workflow for Compound Instability

Below is a workflow to guide your investigation.

G A Observe Instability (e.g., loss of potency, extra HPLC peaks) B Perform Time-Course Stability in Assay Buffer at 37°C A->B C Analyze aliquots at T=0, 2, 4, 8, 24h by HPLC or LC-MS B->C D Is significant degradation (>10%) observed? C->D E Problem is likely not compound stability in buffer. Investigate other factors (e.g., cell metabolism, protein binding). D->E No F Identify Degradation Pathway (Compare to forced degradation data) D->F Yes G Hypothesize Cause F->G H Oxidation? G->H I pH-driven Hydrolysis? G->I J Other? G->J K Modify Protocol: - Add antioxidant (e.g., N-acetylcysteine) - De-gas buffer - Use freshly prepared media H->K Yes L Modify Protocol: - Adjust buffer pH - Screen alternative buffers I->L Yes M Consult literature for similar scaffolds. Consider structural modification. J->M Yes N Re-test Stability with Modified Protocol K->N L->N O Problem Solved? N->O O->M No

Caption: Troubleshooting workflow for inhibitor precipitation.

Protocol 2: Assessing Aqueous Buffer Stability
  • Prepare Solution: Prepare your compound in the final assay buffer (e.g., DMEM + 10% FBS) at the highest concentration used in your experiments.

  • Incubate: Place the solution in your cell culture incubator (37°C, 5% CO₂).

  • Sample at Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot. Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.

  • Process Samples: Centrifuge the samples to precipitate proteins, then transfer the supernatant to an HPLC vial.

  • Analyze: Analyze the samples by LC-MS to determine the concentration of the parent compound relative to the internal standard. A decrease in the parent compound's peak area over time confirms instability.[9]

Q7: My LC-MS analysis shows a new peak with +16 Da mass shift after incubation in assay media. What is it?

A7: A mass shift of +16 Da is the hallmark of oxidation—the addition of a single oxygen atom.[8] For a 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold, this most likely corresponds to the formation of an N-oxide on one of the ring nitrogens or hydroxylation at an electron-rich position on one of the rings. This confirms an oxidative degradation pathway, a common issue for this class of compounds.[4][16]

Visualization: Potential Oxidative Degradation Pathway

This diagram illustrates the most probable oxidative degradation products for a generic 3-Methyl-3H-pyrazolo[3,4-b]pyridine.

G cluster_main Hypothetical Oxidative Degradation Parent Parent Compound (3-Methyl-3H-pyrazolo[3,4-b]pyridine) MW = X Oxidant + [O] (e.g., H₂O₂, O₂) Parent->Oxidant p1 Oxidant->p1 N_Oxide N-Oxide Product MW = X + 16 Hydroxylated Hydroxylated Product MW = X + 16 p1->N_Oxide  Pyridine-N Oxidation p1->Hydroxylated  Ring Hydroxylation

Caption: Common oxidative degradation products.

To mitigate this, you should follow the "Oxidation" branch of the troubleshooting workflow. Consider adding an antioxidant like N-acetylcysteine (NAC) to your media, using freshly prepared media to minimize dissolved peroxides, or de-gassing your buffers before use.

References

  • Priyadarshini, S., A. A. Sheela, and P. T. Perumal. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Medicinal Chemistry,
  • Gry-Celina, J. et al. "Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Al-Ghorbani, M. et al.
  • Meanwell, N. A. "Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability." Journal of Medicinal Chemistry,
  • Separation Science. "Analytical Techniques In Stability Testing.
  • International Journal of Scientific Development and Research. "Stability indicating study by using different analytical techniques." IJSDR,
  • Meanwell, N. A. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry,
  • Kim, M. et al. "Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry." Food Additives & Contaminants: Part A,
  • Wang, L. et al. "A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135." Applied and Environmental Microbiology,
  • Li, W., & Zhang, J.
  • Abdel-Ghani, T. M. et al. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." Molecules,
  • Teixidó, J. et al.
  • BenchChem. "Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution." BenchChem,
  • Biotech Spain.
  • Jones, A. "Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ResearchGate. "Proposed degradation pathways of pyridine derivatives in bacteria...
  • BenchChem. "An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole." BenchChem,

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-Methyl-3H-pyrazolo[3,4-b]pyridine Synthesis

Welcome to the technical support guide for the synthesis of 3-Methyl-3H-pyrazolo[3,4-b]pyridine and its derivatives. This resource is designed for researchers, chemists, and process development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-3H-pyrazolo[3,4-b]pyridine and its derivatives. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important heterocyclic scaffold from the bench to production. Pyrazolo[3,4-b]pyridines are a cornerstone in medicinal chemistry, forming the core of various therapeutic agents.[1][2] However, transitioning their synthesis from gram to kilogram scale introduces significant challenges, including ensuring regioselectivity, maximizing yield, managing reaction energetics, and simplifying purification.

This guide provides field-proven insights in a direct question-and-answer format, troubleshooting workflows, and detailed protocols to ensure your scale-up campaign is both successful and safe.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to the 1H-pyrazolo[3,4-b]pyridine core?

A: There are two primary strategies for constructing the pyrazolo[3,4-b]pyridine skeleton: annelating a pyrazole ring onto a pre-existing pyridine or, more commonly, annelating a pyridine ring onto a substituted pyrazole.[3][4] For scalability, the latter approach is often preferred. The most robust and widely used method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[4] This approach offers high convergence and allows for modular assembly of the final product.

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A: Regioisomer formation is a frequent challenge, especially when using a non-symmetrical 1,3-dicarbonyl compound (e.g., acetoacetic ester). The reaction can proceed via two different pathways depending on which carbonyl group the amine attacks first.[4] The final product ratio is determined by the relative electrophilicity of the two carbonyl carbons. To enhance regioselectivity on a larger scale:

  • Substrate Modification: Choose a 1,3-dicarbonyl equivalent where the electrophilicity of the two carbonyls is significantly different.

  • Reaction Condition Optimization: The choice of catalyst and solvent can influence the reaction pathway. Acidic conditions, for example, may favor one isomer over another.

  • Alternative Routes: Consider a less convergent but more regiospecific route, such as starting with a functionalized pyridine and building the pyrazole ring.[3]

Q3: Yields are significantly lower upon scale-up. What are the likely causes and solutions?

A: A drop in yield during scale-up can be attributed to several factors that are less prominent at the lab scale.[5][6]

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of low reagent concentration, promoting side reactions or incomplete conversion. Ensure the use of appropriate mechanical stirring and reactor geometry.[6]

  • Exotherm Control: Condensation reactions can be exothermic.[5] Poor heat dissipation in a large reactor can raise the internal temperature, leading to product degradation or byproduct formation. Use controlled addition rates and ensure the cooling system is adequate for the scale.

  • Side Reactions: Certain side reactions, like the formation of azine species from aldehyde precursors, can become more prevalent under prolonged reaction times or higher temperatures sometimes seen in scaled-up processes.[3]

  • Work-up and Isolation: Product loss can occur during extraction, filtration, and crystallization steps. Optimize solvent volumes and procedures for the larger scale to minimize these losses.[5]

Q4: What are the primary safety hazards to consider when scaling this synthesis?

A: The primary safety concern is managing the thermal risk of the reaction. Condensation reactions, particularly those involving reagents like hydrazine to form the initial pyrazole, can be highly exothermic.[5]

  • Thermal Runaway: A failure to control the reaction temperature can lead to a thermal runaway, where the reaction rate and heat generation increase uncontrollably.

  • Reagent Toxicity: Handle reagents like hydrazine hydrate and substituted anilines with appropriate personal protective equipment (PPE) and in well-ventilated areas or closed systems.

  • Process Safety Evaluation: Before scaling up, it is critical to perform a process safety assessment, including reaction calorimetry (Differential Scanning Calorimetry - DSC), to understand the thermal profile and potential for runaway reactions.[6]

Troubleshooting Guide: Common Scale-Up Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the scale-up of 3-Methyl-3H-pyrazolo[3,4-b]pyridine synthesis.

Problem Potential Cause(s) Recommended Solutions & Rationale
Low Yield / Incomplete Reaction 1. Inefficient mixing or heat transfer.[6]2. Deactivation of catalyst.3. Insufficient reaction time or temperature.4. Poor quality of starting materials or solvents.1. Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring. For very large scales, ensure baffles are present in the reactor to improve mixing.2. Catalyst Screening: If using a catalyst (e.g., p-TSA[7], AC-SO3H[8]), consider a catalyst stability study. A robust solid-supported catalyst may be more suitable for scale-up.[8]3. Re-optimize Parameters: Re-evaluate reaction time and temperature at the larger scale. Monitor reaction progress closely using TLC or in-situ analysis (e.g., HPLC, UPLC).4. Quality Control: Verify the purity of all reagents and solvents before use. Water content can be particularly detrimental in condensation reactions.
Regioisomer Contamination 1. Use of a non-symmetrical 1,3-dicarbonyl compound with similar carbonyl reactivity.[4]2. Reaction conditions favoring a kinetic rather than a thermodynamic product distribution.1. Modify Substrate: Utilize a b-keto ester or another dicarbonyl equivalent where electronic or steric factors strongly differentiate the two carbonyl groups.2. Optimize Conditions: Screen different solvents and catalysts. A change in pH or catalyst can alter the regiochemical outcome. For example, a base-catalyzed approach might yield a different isomer ratio than an acid-catalyzed one.[9]
Difficult Purification / Oily Product 1. Presence of closely-related impurities (e.g., regioisomers, unreacted starting materials).[5]2. Residual high-boiling point solvent (e.g., DMF, DMSO).3. Product polymorphism or incomplete crystallization.1. Optimize Crystallization: Conduct a systematic screening of recrystallization solvents and solvent/anti-solvent pairs. Seeding the solution with pure crystals can aid crystallization.2. Alternative Purification: If recrystallization fails, column chromatography is an option, though less ideal for large scales. Consider a salt-formation/break strategy to purify the product.3. Solvent Removal: Ensure adequate drying under vacuum at an appropriate temperature to remove residual solvents.
Exothermic Event / Poor Temperature Control 1. Reaction is inherently exothermic and heat removal is inefficient at scale.[5][6]2. Addition rate of a key reagent is too fast.3. Insufficient cooling capacity of the reactor.1. Calorimetry Studies: Perform DSC or reaction calorimetry on a small scale to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).2. Controlled Addition: Add the limiting or most reactive reagent slowly and sub-surface to maintain the desired internal temperature.3. Engineering Controls: Ensure the reactor's cooling jacket is operational and appropriately sized. Consider using a more dilute reaction mixture to provide a larger heat sink.[5]

Visualized Workflows and Mechanisms

General Synthetic Pathway & Regioselectivity Challenge

The diagram below illustrates the common condensation reaction between a 5-amino-3-methylpyrazole and a non-symmetrical 1,3-dicarbonyl compound, highlighting the formation of two potential regioisomers.

G aminopyrazole 5-Amino-3-methylpyrazole p1 Pathway A aminopyrazole->p1 p2 Pathway B aminopyrazole->p2 dicarbonyl Non-symmetrical 1,3-Dicarbonyl dicarbonyl->p1 dicarbonyl->p2 product_A Desired Regioisomer p1->product_A Favored product_B Undesired Regioisomer p2->product_B Disfavored

Caption: Synthetic route showing potential for two regioisomers.

Troubleshooting Workflow: Low Product Yield

This decision tree provides a logical path for diagnosing the root cause of low yields during scale-up.

G decision decision result result start Start: Low Yield Observed check_completion Is reaction going to completion? (Check by TLC/HPLC) start->check_completion check_mass_balance Is mass balance poor after work-up? check_completion->check_mass_balance Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Catalyst Activity - Improve Mixing check_completion->optimize_conditions No optimize_workup Optimize Work-up & Isolation: - Adjust Extraction pH - Screen Recrystallization Solvents - Minimize Transfers check_mass_balance->optimize_workup Yes check_side_reactions Identify Major Byproducts (NMR, LC-MS) check_mass_balance->check_side_reactions No result_yield_improved Yield Improved optimize_conditions->result_yield_improved Leads to optimize_workup->result_yield_improved Leads to result_byproducts Byproducts Identified, Modify Route or Conditions check_side_reactions->result_byproducts Leads to

Caption: Decision tree for troubleshooting low yield issues.

Experimental Protocols

Protocol: Gram-Scale Synthesis of Ethyl 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is adapted from established methodologies for the synthesis of pyrazolopyridine scaffolds and serves as a reliable starting point for process optimization.[10][11]

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol, absolute

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

Procedure:

  • Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-amino-3-methyl-1-phenylpyrazole (1.0 eq).

  • Reagent Addition: Add absolute ethanol to create a stirrable slurry (approx. 5-10 mL per gram of aminopyrazole). Begin stirring and add ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature. A solid product should precipitate.

  • Isolation: Filter the solid product and wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved.

References

  • Vertex AI Search, "Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 - Chemical Methodologies". Accessed March 31, 2026.
  • Vertex AI Search, "Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction - Beilstein Journals". Accessed March 31, 2026.
  • Vertex AI Search, "Optimization of reaction conditions for the synthesis of pyrazolopyridinea - ResearchG
  • Vertex AI Search, "A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Publishing". Accessed March 31, 2026.
  • Vertex AI Search, "Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) - RSC Publishing - The Royal Society of Chemistry". Accessed March 31, 2026.
  • Vertex AI Search, "Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed". Accessed March 31, 2026.
  • Vertex AI Search, "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Public
  • Vertex AI Search, "Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega". Accessed March 31, 2026.
  • Vertex AI Search, "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra". Accessed March 31, 2026.
  • Vertex AI Search, "(PDF) Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium". Accessed March 31, 2026.
  • Vertex AI Search, "challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem". Accessed March 31, 2026.
  • Vertex AI Search, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH". Accessed March 31, 2026.
  • Vertex AI Search, "New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica". Accessed March 31, 2026.
  • Vertex AI Search, "Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC". Accessed March 31, 2026.
  • Vertex AI Search, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol". Accessed March 31, 2026.
  • Vertex AI Search, "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI". Accessed March 31, 2026.
  • Vertex AI Search, "Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates - Asian Publication Corpor

Sources

Optimization

Avoiding common pitfalls in pyrazolo[3,4-B]pyridine functionalization

Welcome to the Pyrazolo[3,4-b]pyridine Functionalization Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the unique stereoelectronic challenges of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazolo[3,4-b]pyridine Functionalization Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the unique stereoelectronic challenges of this privileged heterocyclic scaffold.

Due to its nitrogen-rich core and tautomeric nature, the pyrazolo[3,4-b]pyridine system frequently presents hurdles such as poor regioselectivity, catalyst poisoning, and unpredictable solubility. This guide addresses these specific pitfalls through causality-driven explanations and self-validating protocols.

Module 1: Navigating N1 vs. N2 Regioselectivity in Alkylation

Q: When alkylating the pyrazole core, I consistently get an intractable mixture of N1 and N2 isomers. How can I selectively drive the reaction toward the N1-alkylated product?

The Causality: Pyrazolo[3,4-b]pyridines exist in an equilibrium of two tautomeric forms: the 1H- and 2H-isomers. Computational (AM1) calculations demonstrate that the 1H-tautomer is thermodynamically more stable by approximately 37.03 kJ/mol (~9 kcal/mol)[1]. However, upon deprotonation, the resulting ambident anion can react at either the N1 or N2 position. Using hard alkylating agents, strong bases (e.g., NaH), and polar aprotic solvents (e.g., DMF) at low temperatures places the reaction under kinetic control, leading to a mixture of N1 and N2 products. To selectively obtain the N1-alkylated product, you must shift the reaction to thermodynamic control by using milder bases and elevating the temperature.

G Start Deprotonated Pyrazolo[3,4-b]pyridine Base Reaction Conditions Start->Base Kinetic NaH / DMF / 0 °C (Kinetic Control) Base->Kinetic Hard/Fast Thermo K2CO3 / MeCN / 80 °C (Thermodynamic Control) Base->Thermo Soft/Slow Mix N1 & N2 Isomer Mixture (Difficult Separation) Kinetic->Mix N1 Exclusive N1-Alkylation (Stable Tautomer) Thermo->N1

Logic tree for controlling N-alkylation regioselectivity.

Self-Validating Protocol: N1-Selective Alkylation

  • Deprotonation: Suspend the 1H-pyrazolo[3,4-b]pyridine (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv) in dry acetonitrile (0.2 M).

    • Validation Checkpoint: Unlike NaH, K2​CO3​ will not evolve H2​ gas. The suspension should remain a heterogeneous slurry. If the solution turns completely clear, moisture has compromised the base.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at room temperature, then heat the mixture to 80 °C for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The N1-alkylated isomer will consistently elute faster (higher Rf​ ) than the N2-isomer because the N1-isomer possesses a lower overall dipole moment.

  • Structural Confirmation: In 1H NMR, the N1-alkyl protons typically appear slightly upfield compared to the N2-alkyl protons due to the differing anisotropic effects of the fused pyridine ring.

Module 2: Overcoming Catalyst Poisoning in Cross-Coupling

Q: My Suzuki-Miyaura cross-coupling on 3-iodo-1H-pyrazolo[3,4-b]pyridine stalls at 20% conversion. Adding more Palladium catalyst doesn't help. What is the mechanism of failure?

The Causality: The nitrogen-rich core of the pyrazolo[3,4-b]pyridine acts as a potent multidentate ligand. Unprotected N1-H protons can oxidatively add to Pd(0), and the adjacent pyridine nitrogens can chelate the palladium center, precipitating it out of the catalytic cycle (severe catalyst poisoning). Furthermore, achieving selectivity between the C3 and C6 positions requires careful tuning of the ligand's bite angle[2]. Using a bidentate ligand with a large bite angle, such as dppf, strongly binds the Pd center and resists displacement by the substrate's nitrogens, enabling sequential, high-yielding couplings[3].

G Problem Suzuki Coupling Stalls Check1 Is N1 protected? Problem->Check1 Protect Protect N1 (e.g., SEM, Me) Prevents Pd Chelation Check1->Protect No Check2 Ligand Selection Check1->Check2 Yes Protect->Check2 Ligand Use dppf (Bidentate) Resists N-displacement Check2->Ligand Monodentate Success Complete Conversion C3-Arylated Product Check2->Success Bidentate Ligand->Success

Troubleshooting workflow for stalled Suzuki cross-couplings.

Self-Validating Protocol: C3-Selective Suzuki Coupling

  • Catalyst Pre-activation: In a Schlenk tube, combine Pd(OAc)2​ (5 mol%) and dppf (5 mol%) in degassed 1,4-dioxane. Stir for 15 minutes at room temperature.

    • Validation Checkpoint: The solution must turn a deep orange/red, confirming the formation of the active Pd-dppf complex. If the solution turns black, Pd(0) has precipitated (palladium black) due to oxygen contamination; discard and restart.

  • Coupling: Add 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and Cs2​CO3​ (2.0 equiv). Heat to 60 °C[3].

  • In-Process Validation: Monitor via LC-MS. You will observe the disappearance of the characteristic M+ / M+2 isotopic pattern of the iodinated starting material.

  • Sequential Functionalization: If a C6-chloro group is present, it will remain untouched at 60 °C. To functionalize the C6 position, simply add the second boronic acid and raise the temperature to 100 °C in the same pot[3].

Module 3: Direct C-H Functionalization (Bypassing Halogenation)

Q: Halogenating the C3 position often leads to over-halogenation or insoluble intermediates. Can I bypass this and perform direct C-H arylation at the C3 position?

The Causality: Yes. The C3 position of the pyrazole ring is the most electron-rich and is highly prone to electrophilic palladation. Historically, direct C-H arylation of 1H-pyrazolo[3,4-b]pyridines required harsh conditions (e.g., 160 °C in toluene)[4]. However, recent methodologies leverage "on water" conditions. By utilizing water as a solvent, the hydrophobic effect forces the organic reactants into highly concentrated micro-droplets, significantly lowering the activation energy required for the C-H activation step and allowing the reaction to proceed at 100 °C without stoichiometric organometallics[4].

Quantitative Comparison of C3 Functionalization Strategies

Functionalization StrategyCatalyst / ReagentsTemp (°C)Yield RangeRegioselectivity
Sequential Suzuki-Miyaura [3] Pd(OAc)2​ , dppf, Cs2​CO3​ 60 - 10043–72%C3 > C6 (Stepwise)
Direct C-H Arylation (Organic) [4] Pd(OAc)2​ , Toluene160~50-60%C3 specific
Direct C-H Arylation (On Water) [4] Pd(OAc)2​ , H2​O 10051–92%C3 specific

Self-Validating Protocol: "On Water" Direct C3 Arylation

  • Reaction Setup: In a sealed tube, combine the 2H-pyrazolo[3,4-b]pyridine derivative (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)2​ (10 mol%), and Ag2​CO3​ (2.0 equiv) in deionized water (0.5 M).

  • Heating: Stir vigorously at 100 °C for 24 hours.

    • Validation Checkpoint: Vigorously stirring is critical. The reaction relies on the interfacial surface area between the water and the hydrophobic organic droplets. If the stirring rate is too low, the yield will plummet. The presence of silver salts will cause the aqueous layer to darken as AgI precipitates, serving as a visual indicator that the catalytic cycle is turning over.

  • Workup: Cool to room temperature, extract with EtOAc, and purify via silica gel chromatography.

Sources

Troubleshooting

Technical Support Center: Protocols and Troubleshooting for Biological Assays with 3-Methyl-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support center for researchers utilizing 3-Methyl-1H-pyrazolo[3,4-b]pyridine in biological assays. This guide provides in-depth technical information, detailed protocols, and troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 3-Methyl-1H-pyrazolo[3,4-b]pyridine in biological assays. This guide provides in-depth technical information, detailed protocols, and troubleshooting advice to ensure the successful design and execution of your experiments. As a member of the pyrazolopyridine class of compounds, 3-Methyl-1H-pyrazolo[3,4-b]pyridine is a versatile scaffold primarily investigated for its kinase inhibitory activity across various signaling pathways.[1][2][3] This guide is designed to address the specific challenges and nuances of working with this compound, enabling you to generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 3-Methyl-1H-pyrazolo[3,4-b]pyridine?

A1: 3-Methyl-1H-pyrazolo[3,4-b]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds, which are widely recognized as kinase inhibitors.[1][3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and preventing the phosphorylation of their downstream substrates. The specific kinase targets can vary based on the substitution pattern of the pyrazolopyridine core.

Q2: What are the known kinase targets for the pyrazolo[3,4-b]pyridine scaffold?

A2: The pyrazolo[3,4-b]pyridine scaffold has been shown to inhibit a range of kinases, including but not limited to:

  • Cyclin-Dependent Kinases (CDKs): such as CDK1, CDK2, and CDK9, which are crucial for cell cycle regulation.[4][5][6][7]

  • Janus Kinases (JAKs): particularly JAK3, a key component of the JAK/STAT signaling pathway involved in immune response.[8]

  • Fibroblast Growth Factor Receptors (FGFRs): which play a role in cell proliferation, differentiation, and migration.[9]

  • AMP-activated protein kinase (AMPK): a central regulator of cellular energy homeostasis.[10][11][12]

  • TANK-binding kinase 1 (TBK1): involved in innate immunity signaling.[13]

  • Monopolar spindle kinase 1 (Mps1): a key regulator of the mitotic checkpoint.[14]

It is important to determine the specific kinase selectivity profile for the 3-methyl variant in your experimental system.

Q3: What are the major challenges I should be aware of when working with this compound?

A3: The most significant challenge is often the low aqueous solubility of pyrazolopyridine derivatives. This can lead to compound precipitation in your assays, resulting in inaccurate and irreproducible data. It is crucial to carefully consider solvent choice and final assay concentrations. Another potential issue is off-target effects, as these compounds can inhibit multiple kinases.[15]

Q4: How should I prepare a stock solution of 3-Methyl-1H-pyrazolo[3,4-b]pyridine?

A4: Due to its likely poor water solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[16] Ensure the final concentration of DMSO in your assay is kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide

This section addresses common problems encountered during biological assays with 3-Methyl-1H-pyrazolo[3,4-b]pyridine.

Issue 1: Compound Precipitation in Aqueous Buffer
  • Symptom: You observe cloudiness or a visible precipitate after diluting your DMSO stock solution into the aqueous assay buffer.

  • Cause: The concentration of the compound in the final solution exceeds its aqueous solubility limit. Pyrazolopyridine inhibitors are known to have low aqueous solubility due to their crystalline structure.[17]

  • Solutions:

    • Lower the Final Concentration: If possible, reduce the final concentration of the compound in your assay.

    • Optimize DMSO Concentration: While keeping the final DMSO concentration below 0.5% is a general guideline, you may need to empirically determine the highest tolerable concentration for your specific assay that maintains compound solubility.[16]

    • pH Adjustment: For compounds that are weak bases, lowering the pH of the buffer can increase solubility.[16]

    • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant like Pluronic® F-68 can help maintain solubility.[16]

Issue 2: High Variability Between Replicates in Cell-Based Assays
  • Symptom: You observe significant differences in the readouts of replicate wells treated with the same concentration of the compound.

  • Cause: This can be due to several factors, including uneven cell seeding, edge effects in the microplate, or inconsistent compound dissolution.

  • Solutions:

    • Ensure Homogeneous Cell Seeding: Proper cell counting and mixing of the cell suspension before plating are critical.

    • Minimize Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

    • Proper Mixing: After adding the compound to the wells, ensure gentle but thorough mixing to achieve a uniform concentration.

Issue 3: Unexpected Results in Cytotoxicity Assays (e.g., MTT Assay)
  • Symptom: You observe an increase in absorbance at higher compound concentrations in an MTT assay, suggesting increased cell viability, which contradicts the expected cytotoxic effect.

  • Cause: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal. Alternatively, the compound may induce a metabolic stress response in the cells, leading to an increase in metabolic activity at sub-lethal concentrations.

  • Solutions:

    • Control for Compound Interference: Run a control experiment without cells to see if the compound directly reduces the MTT reagent.

    • Use an Alternative Viability Assay: Consider using a different endpoint for cell viability, such as a resazurin-based assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).

    • Microscopic Examination: Visually inspect the cells under a microscope to confirm cell death at higher concentrations.

Issue 4: Discrepancy Between Biochemical and Cellular Assay Results
  • Symptom: The compound shows high potency in a biochemical kinase assay but is much less active in a cell-based assay.

  • Cause: This is often due to poor cell permeability of the compound. Other factors can include compound efflux from the cells or rapid metabolism of the compound by the cells.

  • Solutions:

    • Assess Cell Permeability: If possible, use analytical methods such as LC-MS/MS to measure the intracellular concentration of the compound.

    • Modify the Compound Structure: Structure-activity relationship (SAR) studies can help in designing derivatives with improved cell permeability.[10][11]

    • Consider Efflux Pump Inhibitors: If you suspect that the compound is a substrate for efflux pumps, you can co-incubate with a known efflux pump inhibitor as a control experiment.

Experimental Protocols

The following are generalized protocols for common assays used to evaluate pyrazolo[3,4-b]pyridine kinase inhibitors. These should be optimized for your specific kinase and cell line.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a general guideline for determining the IC50 of 3-Methyl-1H-pyrazolo[3,4-b]pyridine against a specific kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine

  • HTRF Kinase Assay Buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • HTRF Stop/Detection Buffer

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-Methyl-1H-pyrazolo[3,4-b]pyridine in 100% DMSO. Then, dilute the compound in HTRF Kinase Assay Buffer to the desired starting concentration.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution (in HTRF Kinase Assay Buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP (in HTRF Kinase Assay Buffer).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF Stop/Detection Buffer containing the Europium-labeled antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTT)

This protocol measures the effect of 3-Methyl-1H-pyrazolo[3,4-b]pyridine on the metabolic activity of cultured cells as an indicator of cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 3-Methyl-1H-pyrazolo[3,4-b]pyridine in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) and plot the percent viability against the log of the compound concentration. Calculate the IC50 value.

Visualization of Key Concepts

Signaling Pathway and Experimental Workflow Diagrams

To further clarify the experimental process and the biological context, the following diagrams illustrate a typical kinase inhibition workflow and the JAK/STAT signaling pathway, a common target of pyrazolopyridine inhibitors.

G cluster_0 Biochemical Kinase Assay Workflow Compound Prep Prepare Serial Dilution of Inhibitor in DMSO Reaction Setup Add Kinase and Inhibitor to Plate Compound Prep->Reaction Setup Initiate Reaction Add Substrate/ATP Mixture Reaction Setup->Initiate Reaction Detection Add Detection Reagents (e.g., HTRF) Initiate Reaction->Detection Data Analysis Read Plate and Calculate IC50 Detection->Data Analysis

Caption: A generalized workflow for an in vitro biochemical kinase assay.

G cluster_1 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 3-Methyl-1H-pyrazolo[3,4-b]pyridine Inhibitor->JAK Inhibition

Sources

Reference Data & Comparative Studies

Validation

3-Methyl-3H-pyrazolo[3,4-B]pyridine versus other pyrazolopyridine isomers in biological assays

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating pyrazolopyridine scaffolds for biological assays. Executive Summary The pyrazolopyridine scaffold is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating pyrazolopyridine scaffolds for biological assays.

Executive Summary

The pyrazolopyridine scaffold is a highly privileged pharmacophore in modern drug discovery, primarily functioning as a potent ATP-competitive kinase inhibitor. Among its various isomeric forms, 3-Methyl-3H-pyrazolo[3,4-b]pyridine (and its tautomeric equivalent, 3-methyl-1H-pyrazolo[3,4-b]pyridine) has emerged as a structurally critical core for targeting cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and c-Met.

As a Senior Application Scientist, I frequently observe researchers treating pyrazolopyridine isomers—such as [3,4-b], [4,3-b], and [3,4-c]—as interchangeable bioisosteres. This is a critical experimental oversight. The specific placement of the nitrogen atoms within the fused bicyclic system, combined with the steric influence of the 3-methyl substitution, fundamentally alters the hydrogen-bond donor/acceptor profile at the kinase hinge region. This guide objectively compares the biological assay performance of 3-Methyl-3H-pyrazolo[3,4-b]pyridine against alternative isomers, providing mechanistic grounding, quantitative data, and self-validating experimental protocols.

Mechanistic Grounding: The Role of Isomerism in Target Binding

To understand the divergent biological readouts of these isomers, we must examine the causality of their binding mechanics. Kinase inhibition relies heavily on the compound's ability to mimic the adenine ring of ATP.

In the [3,4-b] isomer , the N1 and N2 atoms of the pyrazole ring are optimally positioned to form bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., within CDK8 or FGFR)[1]. The addition of a 3-methyl group serves two distinct purposes:

  • Steric Anchoring: It projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity and kinase selectivity.

  • Metabolic Stability: It blocks oxidative metabolism at the C3 position, a common liability in unsubstituted pyrazoles[2].

Conversely, shifting the pyridine nitrogen to create the [4,3-b] isomer or the [3,4-c] isomer alters the electron density and the spatial orientation of the hydrogen bond acceptors. This subtle shift often results in a complete loss of activity against FGFR, but can paradoxically open up selectivity for other targets, such as FLT3 or PDE1[3][4].

IsomerBinding Core Pyrazolopyridine Core (ATP Competitive Inhibitor) Iso1 [3,4-b] Isomer (e.g., 3-Methyl substituted) Core->Iso1 Iso2 [4,3-b] Isomer Core->Iso2 Iso3 [3,4-c] Isomer Core->Iso3 Hinge1 Optimal Hinge Binding (Strong H-Bond via N1/N2) Iso1->Hinge1 N-alignment intact Hinge2 Altered H-Bonding (Shifted Donor/Acceptor) Iso2->Hinge2 Pyridine N-shift Iso3->Hinge2 Pyrazole N-shift Kinase1 High Affinity (CDK8, FGFR, c-Met) Hinge1->Kinase1 Kinase2 Target Shift (FLT3, PDE1, mGlu4) Hinge2->Kinase2

Fig 1. Mechanistic divergence of pyrazolopyridine isomers in kinase hinge region binding.

Comparative Biological Performance

When evaluating these isomers in biological assays, quantitative differences become starkly apparent. The table below synthesizes experimental IC50​ and Minimum Inhibitory Concentration (MIC) data from recent literature comparing derivatives of these core scaffolds.

Table 1: Biological Assay Performance Across Pyrazolopyridine Isomers
Scaffold / IsomerKey SubstitutionsPrimary Target(s)Biological Assay Readout ( IC50​ / MIC)Reference
3-Methyl-3H-pyrazolo[3,4-b]pyridine 1,6-diphenyl, 5-carbonitrileMCF7 (Breast Cancer) IC50​ = 0.0001 µM (0.1 nM) (Antiproliferative)[5]
1H-pyrazolo[3,4-b]pyridine N-1, C-3 functionalizationFGFR / CDK8 IC50​ < 5 nM (Kinase Inhibition)[1]
1H-pyrazolo[4,3-b]pyridine 6-(pyrimidin-4-yl)FLT3 / CDK4 IC50​ = 11 nM / 7 nM (Dual Kinase Inhibition)[3]
1H-pyrazolo[4,3-b]pyridine N-(3-chloro-4-fluorophenyl)mGlu4 (Allosteric) EC50​ = 68 nM (GPCR Modulation)[2]
3-Methyl-3H-pyrazolo[3,4-b]pyridine 4-aroyl-1,6-diarylFusarium oxysporumMIC = 0.98 µg/mL (Antimicrobial)[5]

Data Analysis: The 3-methyl-[3,4-b] isomer demonstrates exceptional potency in cellular antiproliferative assays (sub-nanomolar IC50​ against MCF7 cells) and strong antimicrobial properties. Conversely, the [4,3-b] isomer shows a distinct target shift, proving highly effective as a dual FLT3/CDK4 inhibitor and even acting as a positive allosteric modulator for GPCRs (mGlu4).

Experimental Workflows & Self-Validating Protocols

To ensure data integrity when comparing these isomers, assay selection is paramount. Pyrazolopyridine derivatives can exhibit intrinsic fluorescence, which often leads to false positives or baseline noise in standard colorimetric or luminescent assays (like Kinase-Glo).

To circumvent this, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase profiling, and the Sulforhodamine B (SRB) assay for cellular antiproliferation.

Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality: TR-FRET utilizes long-emission half-life lanthanides (e.g., Europium). By introducing a time delay before reading the emission, short-lived background fluorescence from the pyrazolopyridine compounds is entirely eliminated, ensuring the IC50​ reflects true target engagement.

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the 3-Methyl-3H-pyrazolo[3,4-b]pyridine derivative and the[4,3-b] comparator in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Reaction: Add 5 µL of the kinase enzyme (e.g., CDK8/CycC) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the apparent Km​ for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop catalysis), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

TRFRET_Workflow Prep 1. Compound Prep (Isomers in DMSO) Incubate 2. Kinase Incubation (Pre-equilibration) Prep->Incubate Reaction 3. Add ATP/Substrate (60 min, RT) Incubate->Reaction Detect 4. Add Eu-Ab & XL665 (Stop & Bind) Reaction->Detect Read 5. TR-FRET Readout (Ex:320, Em:615/665) Detect->Read

Fig 2. Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor IC50.

Protocol B: Cellular Antiproliferative Evaluation (SRB Assay)

Causality: While the MTT assay relies on mitochondrial metabolic activity (which can be transiently altered by kinase inhibitors without actual cell death), the SRB assay measures total cellular protein content. This provides a much more stable and accurate reflection of true antiproliferative efficacy[5].

  • Cell Seeding: Seed MCF7 or HepG2 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of the pyrazolopyridine isomers (0.0001 µM to 100 µM) for 72 hours. Ensure final DMSO concentration does not exceed 0.1%.

  • Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash plates 5 times with distilled water and air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Wash the plates 4 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the bound protein dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 10 minutes.

  • Quantification: Measure optical density (OD) at 540 nm. Calculate the percentage of control cell growth to determine the IC50​ .

Conclusion & Expert Recommendation

When designing a biological screening cascade, the choice between 3-Methyl-3H-pyrazolo[3,4-b]pyridine and its isomers is not merely a matter of synthetic convenience. The[3,4-b] scaffold, particularly with a 3-methyl substitution, is the superior starting point for targeting the ATP hinge region of CDKs and FGFRs due to its optimal bidentate hydrogen bonding and metabolic stability. However, if your biological assay reveals off-target toxicity or poor efficacy, scaffold hopping to the [4,3-b] isomer is a highly effective strategy to shift the selectivity profile toward targets like FLT3 or allosteric GPCR sites.

Always pair these structural decisions with orthogonal, interference-free assays like TR-FRET and SRB to ensure the integrity of your structure-activity relationship (SAR) data.

References

  • Faria, J. V., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." National Institutes of Health (PMC). Available at:[Link]

  • Sharma, A., et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." National Institutes of Health (PMC). Available at:[Link]

  • El-Gohary, N. S., & Shaaban, M. I. "Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile." J-Stage. Available at:[Link]

  • Wang, Y., et al. "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors." National Institutes of Health (PubMed). Available at: [Link]

  • Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." National Institutes of Health (PMC). Available at:[Link]

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Comparative

A Comparative Guide to Cross-Reactivity Analysis of 3-Methyl-3H-pyrazolo[3,4-B]pyridine-Based Inhibitors

Introduction The 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for a variety of diseases, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for a variety of diseases, particularly cancer.[1][2][3] Its resemblance to the purine base adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1][4] These kinases, which include targets like Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), and Monopolar spindle 1 (Mps1), are critical nodes in cellular signaling pathways that, when dysregulated, can drive oncogenesis.[5][6][7]

However, the very feature that makes this scaffold so potent—its ability to interact with the highly conserved ATP-binding pocket—also presents its greatest challenge: the potential for cross-reactivity, or "off-target" effects.[4][8] The human kinome consists of over 500 members, many of which share significant structural homology in their active sites.[4][8][9] Unintended inhibition of these other kinases can lead to cellular toxicity or paradoxical pathway activation, confounding experimental results and potentially causing adverse effects in a clinical setting.[4][10][11]

Therefore, a rigorous and systematic analysis of inhibitor cross-reactivity is not merely a supplementary exercise but a cornerstone of the drug development process. This guide provides a comprehensive framework for comparing the selectivity profiles of novel 3-Methyl-3H-pyrazolo[3,4-B]pyridine-based inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both biochemical and cellular assays, and present a logical workflow for data interpretation, empowering researchers to make informed decisions in their quest for potent and selective therapeutics.

Part 1: Designing a Strategic Screening Cascade

A successful cross-reactivity analysis begins with a well-defined strategy. A tiered approach, or "screening cascade," is most efficient, starting with broad, high-throughput biochemical assays to identify a wide range of potential interactions, followed by more physiologically relevant cellular assays to confirm on-target engagement and validate off-target hits.

The Rationale for Kinase Panel Selection

It is impractical to screen against all 500+ human kinases.[8] Therefore, the selection of a screening panel must be strategic. A well-designed panel should include:

  • The Primary Target(s): The kinase(s) the inhibitor was designed to target.

  • Closely Related Kinases: Kinases from the same family or subfamily as the primary target, identified through kinome phylogenetic analysis.

  • Known Promiscuous Kinases: Certain kinases are known to be susceptible to inhibition by diverse chemical scaffolds.[12]

  • Key Anti-Targets: Kinases known to be associated with toxicity when inhibited (e.g., certain members of the Src family or kinases critical for cardiac function).

  • A Diverse Kinome Representation: A broad selection of kinases from different branches of the kinome tree to uncover unexpected off-target interactions.

The Screening Cascade Workflow

The workflow should be designed to efficiently funnel compounds from initial broad screening to definitive cellular validation. This minimizes resource expenditure on compounds with poor selectivity profiles early in the process.

G cluster_0 Phase 1: Primary Screening (In Vitro) cluster_1 Phase 2: Potency & Selectivity (In Vitro) cluster_2 Phase 3: Cellular Validation A Compound Library of 3-Methyl-3H-pyrazolo[3,4-B]pyridine Analogs B High-Throughput Biochemical Screen (e.g., ADP-Glo™ @ 1µM single dose) A->B D Determine % Inhibition B->D C Selectivity Panel (e.g., 96 diverse kinases) C->B E Hits from Primary Screen (% Inhibition > 50%) D->E Filter & Prioritize F Dose-Response Assay (IC50) Biochemical Assay (e.g., ADP-Glo™) E->F G Calculate IC50 Values for On- and Off-Targets F->G H Calculate Selectivity Score (IC50 Off-Target / IC50 On-Target) G->H I Compounds with High Potency & Good Selectivity Score (>100-fold) H->I Rank Order J Cellular Target Engagement Assay (e.g., NanoBRET™ or CETSA) I->J K Confirm On-Target Binding & Validate Key Off-Targets in a Cellular Context J->K L Lead Candidate Selection K->L

Caption: A typical screening cascade for kinase inhibitor cross-reactivity analysis.

Part 2: In Vitro Biochemical Assays for Potency and Selectivity

Biochemical assays are the workhorse of initial selectivity profiling. They measure the direct interaction between an inhibitor and an isolated, purified kinase enzyme. Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[13]

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) for a test compound against a specific kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP. This newly synthesized ATP is then used by luciferase to generate a light signal that is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and a decreased luminescent signal.[13]

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a serial dilution series of the 3-Methyl-3H-pyrazolo[3,4-B]pyridine-based inhibitor in DMSO. A typical 11-point, 3-fold dilution starting from 100 µM is a good starting point.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase of interest, its specific substrate (peptide or protein), and ATP at a concentration close to its Michaelis-Menten constant (Km) for that kinase. This is crucial for accurately determining inhibitor potency.[14] The mix should be prepared in the appropriate kinase reaction buffer.

    • Add the kinase reaction mix to the wells containing the test compounds.

    • Incubate the plate at the optimal temperature for the kinase (typically 25-30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection (Step 1 - ATP Depletion):

    • Add ADP-Glo™ Reagent to all wells. This reagent contains an ADP-converting enzyme and will stop the kinase reaction by depleting the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP Detection (Step 2 - Signal Generation):

    • Add Kinase Detection Reagent to all wells. This reagent contains luciferase and its substrate, which will utilize the ATP generated from the ADP in the previous step to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the "no inhibition" (DMSO) and "full inhibition" (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic regression model to determine the IC50 value.

Data Presentation and Interpretation

The results of the biochemical screen should be summarized in a clear, comparative table. The Selectivity Score is a key metric, calculated by dividing the IC50 value for an off-target kinase by the IC50 for the primary on-target kinase. A higher selectivity score indicates greater specificity.

Table 1: Hypothetical Biochemical Selectivity Profile of Pyrazolopyridine Inhibitors

Compound IDPrimary TargetIC50 (nM) vs Primary TargetOff-Target KinaseIC50 (nM) vs Off-TargetSelectivity Score (Fold)
Inhibitor-A FGFR15.2VEGFR255.010.6
SRC8,5001,635
LCK>10,000>1,923
Inhibitor-B FGFR18.1VEGFR24,500556
SRC>10,000>1,235
LCK>10,000>1,235
Inhibitor-C FGFR125.6VEGFR2350.013.7
SRC1,20046.9
LCK9,800383

From this hypothetical data, Inhibitor-B demonstrates a superior selectivity profile compared to Inhibitors A and C, particularly with its significantly reduced activity against VEGFR2, a common off-target for FGFR inhibitors.

Part 3: Cellular Assays for Target Engagement and Off-Target Validation

While biochemical assays are essential for initial screening, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are therefore critical for validating that an inhibitor can:

  • Permeate the cell membrane.

  • Engage its intended target in the presence of endogenous ATP concentrations.

  • Confirm whether a biochemically identified off-target interaction is relevant in a physiological context.

The Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay are two powerful methods for quantifying target engagement in intact cells.[15][16][17]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[15][16] The binding of an inhibitor to its target protein increases the protein's thermodynamic stability. When cells are heated, unstabilized proteins will denature and aggregate at a lower temperature than stabilized proteins. By measuring the amount of soluble protein remaining at various temperatures, one can infer target engagement.[15][18]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cluster_4 Result Interpretation A Intact Cells B Treat with Inhibitor or DMSO (Vehicle) A->B C Apply Heat Gradient (e.g., 40°C to 70°C) B->C D Lyse Cells C->D E Centrifuge to Separate Soluble vs. Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot, ELISA) E->F G Inhibitor-Bound Protein (Stabilized) I More Soluble Protein at Higher Temperatures G->I H Unbound Protein (Unstable) J Less Soluble Protein at Higher Temperatures H->J

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase to near-confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and treat with various concentrations of the inhibitor or DMSO (vehicle control) for a defined period (e.g., 1 hour at 37°C).

  • Heat Challenge:

    • Transfer the treated cell suspensions to PCR tubes or a 96-well PCR plate.

    • Heat the samples across a range of temperatures using a thermal cycler (e.g., a gradient from 40°C to 70°C for 3 minutes). Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated fraction by high-speed centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction using a standard protein quantification method, such as Western blotting or an ELISA-based technique.

  • Data Analysis:

    • Quantify the band intensity (for Western blot) at each temperature for both the DMSO and inhibitor-treated samples.

    • Plot the percentage of soluble protein remaining versus temperature to generate a "melting curve."

    • A shift of the curve to the right for the inhibitor-treated sample indicates thermal stabilization and confirms cellular target engagement.

Alternative Cellular Method: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay offers a real-time, quantitative alternative to CETSA.[19][20] In this assay, the target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added, bringing the fluorophore close to the luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When an unlabeled inhibitor is added, it competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[21] This method is particularly powerful for determining the apparent affinity of a compound for its target inside living cells.[20]

Part 4: A Holistic Comparison and Final Selection

The ultimate goal is to build a comprehensive picture of an inhibitor's performance. By integrating data from both biochemical and cellular assays, a robust comparison can be made.

Table 2: Integrated Performance Comparison of Lead Candidates

ParameterInhibitor-AInhibitor-B
Biochemical Potency (FGFR1 IC50) 5.2 nM8.1 nM
Biochemical Selectivity (vs VEGFR2) 10.6-fold556-fold
Cellular Target Engagement (CETSA ΔTm) + 5.2 °C @ 1 µM+ 8.5 °C @ 1 µM
Cellular Off-Target Engagement (VEGFR2) Confirmed via CETSANot Observed
Overall Assessment Potent but poor selectivity. High risk of off-target effects.Slightly less potent biochemically, but vastly superior selectivity and stronger on-target cellular engagement. Lead Candidate.

This integrated analysis clearly demonstrates why Inhibitor-B , despite being slightly less potent in a purified enzyme assay, is the superior lead candidate. Its high selectivity and strong cellular target engagement suggest a much wider therapeutic window and a lower probability of off-target-driven toxicity.

Conclusion

The cross-reactivity analysis of 3-Methyl-3H-pyrazolo[3,4-B]pyridine-based inhibitors is a multi-faceted process that is indispensable for successful drug development. A simplistic focus on on-target potency is insufficient; a deep understanding of an inhibitor's kinome-wide interaction profile is required.[22] By employing a strategic screening cascade that combines high-throughput biochemical assays with robust, physiologically relevant cellular target engagement methods like CETSA and NanoBRET, researchers can build a comprehensive data package. This allows for a rigorous, objective comparison between candidate compounds, ensuring that only those with the optimal balance of potency and selectivity are advanced toward clinical development. This methodical approach ultimately de-risks the drug discovery process and increases the probability of developing a safe and effective therapeutic agent.

References

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe-Based Discovery of Protein-Protein Interactions. Retrieved from [Link]

  • Garg, A., et al. (n.d.). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Current Pharmaceutical Design. Retrieved from [Link]

  • Wu, Z., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Robles, A. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. Retrieved from [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Retrieved from [Link]

  • Vieth, M., et al. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Fernandez-Ballester, G., et al. (2006). A Priori Inference of Cross Reactivity for Drug-Targeted Kinases. ACS Chemical Biology. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

  • Johnson, J. L., & Georg, G. I. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. Retrieved from [Link]

  • Vu, V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). PubMed. Retrieved from [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Retrieved from [Link]

  • Wang, Z., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Liu, N., et al. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Retrieved from [Link]

  • Hantschel, O. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved from [Link]

  • Lu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal. Retrieved from [Link]

  • Dar, M. A., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Hantschel, O. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. PubMed. Retrieved from [Link]

  • Tsuchiya, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. Retrieved from [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Retrieved from [Link]

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Validation

A Researcher's Guide to Benchmarking Novel Pyrazolo[3,4-b]pyridines Against Standard-of-Care Anticancer Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anticancer potential of novel compounds based on the 3-Methyl-3H-pyrazolo[3,4-b]py...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anticancer potential of novel compounds based on the 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold. We will detail the scientific rationale and step-by-step protocols for a series of head-to-head comparisons against established anticancer drugs, ensuring a robust and reproducible assessment of efficacy and mechanism of action.

Introduction: The Scientific Rationale

The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows derivatives to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[1][2] Numerous compounds incorporating this scaffold have demonstrated potent anticancer activity by inhibiting critical cell signaling proteins like Cyclin-Dependent Kinases (CDKs), Topoisomerase II, and Tropomyosin Receptor Kinases (TRKs).[3][4][5]

When a novel derivative such as 3-Methyl-3H-pyrazolo[3,4-b]pyridine is developed, a systematic benchmarking process is crucial. This process moves beyond simple activity screening to quantitatively compare its performance against drugs with well-understood mechanisms and clinical relevance. This guide outlines such a process, using a multi-tiered approach from broad cytotoxicity to specific mechanistic insights.

The Investigational Compound: 3-Methyl-3H-pyrazolo[3,4-b]pyridine

For the purpose of this guide, we will treat 3-Methyl-3H-pyrazolo[3,4-b]pyridine as a novel investigational compound. Based on its core structure, we hypothesize that its primary mechanism may involve kinase inhibition, leading to cell cycle arrest and apoptosis.

Caption: Core chemical structure of the pyrazolo[3,4-b]pyridine scaffold.

Selecting Appropriate Benchmark Drugs

The choice of benchmark drugs is critical for a meaningful comparison. We have selected two standards that cover different mechanisms of action:

  • Doxorubicin: A well-characterized anthracycline antibiotic that acts as a Topoisomerase II inhibitor and intercalates into DNA.[6][7] It is a first-line chemotherapeutic agent for numerous cancers and serves as a robust positive control for general cytotoxicity.

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor. While too non-specific for clinical use, its powerful ability to induce apoptosis makes it an excellent benchmark for compounds hypothesized to act via kinase inhibition.[4]

Experimental Framework for Comparative Benchmarking

A logical and phased experimental approach is essential. The workflow begins with a broad assessment of cytotoxicity to determine the effective concentration range and progresses to more detailed mechanistic studies to understand how the compound works.

G A Phase 1: Cytotoxicity Screening (MTT Assay) B Determine IC50 Values (Investigational Compound vs. Benchmarks) A->B C Phase 2: Mechanistic Assays (Select concentrations based on IC50) B->C D Cell Cycle Analysis (Propidium Iodide Staining) C->D How does it stop growth? E Apoptosis Analysis (Western Blot for Key Markers) C->E Does it induce cell death? F Data Synthesis & Comparative Analysis D->F E->F

Caption: A phased experimental workflow for benchmarking a novel anticancer compound.

Phase 1: In Vitro Cytotoxicity Assessment (IC50 Determination)

Scientific Rationale: The first step is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process (in this case, cell proliferation) by 50%.[8] This value provides a quantitative measure of potency. A lower IC50 value indicates greater potency.[8] We will use the MTT assay, a reliable colorimetric method that measures the metabolic activity of living cells.[9] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a color change proportional to the number of living cells.[8][9]

Experimental Protocol: MTT Assay [9][10]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) until they are in the logarithmic growth phase.[6][11]

    • Trypsinize, count, and assess cell viability (>95%).

    • Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C with 5% CO2.[9]

  • Drug Treatment:

    • Prepare a stock solution of 3-Methyl-3H-pyrazolo[3,4-b]pyridine and benchmark drugs (Doxorubicin, Staurosporine) in DMSO.

    • Perform a serial dilution in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (medium + DMSO) and "no-cell control" wells (medium only).

    • Incubate the plate for 48-72 hours.[7]

  • MTT Addition and Incubation:

    • Add 10-20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 150 µL of a solubilization solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[8][10]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell control" wells from all other readings.

    • Calculate percent viability for each concentration relative to the vehicle control.

    • Plot percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[12]

Data Presentation: Comparative IC50 Values

CompoundMechanism of ActionMCF-7 (Breast Cancer) IC50 [µM]HCT-116 (Colon Cancer) IC50 [µM]
3-Methyl-3H-pyrazolo[3,4-b]pyridine Kinase Inhibitor (Hypothesized) [Experimental Value] [Experimental Value]
DoxorubicinTopoisomerase II Inhibitor~0.045[7]~0.078[13]
StaurosporineBroad Kinase Inhibitor~0.01[4]~0.02
Phase 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next critical step is to understand how the compound inhibits cell proliferation. We will investigate two key anticancer mechanisms: cell cycle arrest and apoptosis induction.

Scientific Rationale: Many anticancer drugs, particularly kinase inhibitors, function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M).[14] Flow cytometry with propidium iodide (PI) staining is the gold-standard method for this analysis. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content). Treatment with an effective compound is expected to cause an accumulation of cells in a specific phase compared to untreated controls.

Experimental Protocol: Cell Cycle Analysis [15]

  • Cell Treatment:

    • Seed cells (e.g., HCT-116) in 6-well plates and allow them to attach overnight.

    • Treat cells with the investigational compound and benchmark drugs at concentrations relevant to their IC50 (e.g., 1x and 2x IC50) for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells, including any floating cells in the medium, and wash them with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[15]

    • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[15]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15][16] RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.

    • Use software to generate a histogram of fluorescence intensity and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Scientific Rationale: Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent. This process is tightly regulated by a cascade of proteins. Western blotting allows for the detection and semi-quantification of key apoptosis markers, providing insight into the specific pathways being activated.[17] We will probe for:

  • Bcl-2 Family Proteins (Bax and Bcl-2): These proteins regulate the intrinsic apoptosis pathway. Bax is pro-apoptotic, while Bcl-2 is anti-apoptotic. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[18][19]

  • Caspase-3: This is a key "executioner" caspase. It exists as an inactive pro-enzyme (~32 kDa) and is cleaved into an active form (~17 kDa) during apoptosis. The appearance of cleaved caspase-3 is a definitive marker of apoptosis.[20][21]

cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Stress Anticancer Drug-Induced Cellular Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Bax Bax (Pro-apoptotic) Stress->Bax Bcl2->Bax Mito Mitochondrial Permeability ↑ Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Cleavage) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway highlighting key proteins for Western Blot analysis.

Experimental Protocol: Western Blot [18][22]

  • Protein Extraction:

    • Treat cells in 6-well plates as described for the cell cycle analysis (1x and 2x IC50 for 24-48 hours).

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, Cleaved Caspase-3, and a loading control (e.g., β-actin).

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film. Densitometry analysis can be used to semi-quantify changes in protein expression relative to the loading control.

Synthesizing the Data: A Final Comparative Analysis

The ultimate goal is to integrate the findings from all assays into a cohesive profile for the investigational compound relative to the benchmarks. The table below illustrates how to summarize the expected outcomes.

Parameter3-Methyl-3H-pyrazolo[3,4-b]pyridineDoxorubicin (Benchmark)Staurosporine (Benchmark)
Potency (IC50) Potent, ideally in the low µM or nM range.Highly potent (nM to low µM range).Extremely potent (nM range).
Cell Cycle Arrest Expected to induce arrest, potentially in G0/G1 or S phase, consistent with many kinase inhibitors.[3][4]Induces S and G2/M arrest due to DNA damage.Induces G2/M arrest.
Apoptosis Induction Should increase the Bax/Bcl-2 ratio and show strong Cleaved Caspase-3 signal.Strong inducer of apoptosis via DNA damage pathway.Very strong inducer of apoptosis.
Overall Profile A potent, selective agent that induces cell cycle arrest and apoptosis, ideally with a favorable therapeutic window compared to benchmarks.A potent but non-selective cytotoxic agent with known side effects.A potent but non-selective research tool, not for therapeutic use.

Conclusion

This guide provides a robust, multi-step framework for benchmarking a novel pyrazolo[3,4-b]pyridine derivative against established anticancer agents. By systematically moving from broad cytotoxicity assessment to specific mechanistic assays like cell cycle and apoptosis analysis, researchers can build a comprehensive efficacy profile. This structured approach, grounded in validated protocols and clear scientific rationale, is essential for identifying promising lead compounds and advancing the frontier of cancer drug discovery.

References

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link].

  • Abdel-Aziz, A. A. M., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed. Available at: [Link].

  • Ghorab, M. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link].

  • Fatahala, S. S., et al. (2024). PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Semantic Scholar. Available at: [Link].

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link].

  • University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link].

  • Al-Warhi, T., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. PubMed. Available at: [Link].

  • The University of Iowa. GFP and Propidium Iodide for Cell Cycle Analysis - Flow Cytometry. Available at: [Link].

  • Horton, T. MTT Cell Assay Protocol. Available at: [Link].

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link].

  • Lindqvist, R., et al. (2024). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. PMC. Available at: [Link].

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link].

  • Varghese, S., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available at: [Link].

  • El-Gamal, M. I., et al. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. Available at: [Link].

  • Ghaffari, S. H., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link].

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Available at: [Link].

  • ResearchGate. Western blot analysis of Bax and Bcl-2 (A) and caspase-3 protein (B) expression. Available at: [Link].

  • MBL International. Anti-Caspase-3. Available at: [Link].

  • Wang, Y., et al. (2017). Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage. PMC. Available at: [Link].

  • Wang, D., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link].

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. SCIRP. Available at: [Link].

  • ResearchGate. (2025). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Available at: [Link].

  • ResearchGate. (2026). Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link].

  • Florento, L. M., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Semantic Scholar. Available at: [Link].

  • Al-Warhi, T., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. Available at: [Link].

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Comparative

In Vitro vs. In Vivo Activity of 3-Methyl-3H-pyrazolo[3,4-b]pyridine Compounds: A Comprehensive Guide

As a Senior Application Scientist navigating the complex landscape of targeted oncology and kinase inhibition, the transition from in vitro potency to in vivo efficacy is the most critical hurdle in drug development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of targeted oncology and kinase inhibition, the transition from in vitro potency to in vivo efficacy is the most critical hurdle in drug development. The 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold (and its 1H tautomer) has emerged as a highly privileged pharmacophore. This structural core is renowned for its ability to selectively inhibit critical oncogenic drivers, including Fibroblast Growth Factor Receptors (FGFR), Mediator kinases (CDK8/19), and Topoisomerase IIα.

This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of 3-Methyl-3H-pyrazolo[3,4-b]pyridine derivatives against alternative scaffolds, detailing the mechanistic causality behind their efficacy and the self-validating protocols required to prove target engagement.

Mechanistic Rationale: The Superiority of the Pyrazolo[3,4-b]pyridine Core

The success of the pyrazolo[3,4-b]pyridine scaffold in translating in vitro target affinity to in vivo tumor regression lies in its precise geometric fit within the ATP-binding pocket of kinases.

The Causality of Structural Choices:

  • The Hinge-Binding Motif: The N(1)-H of the pyrazolopyridine moiety acts as an obligate hydrogen-bond donor to the kinase hinge region. Experimental data shows that1[1], proving that this interaction is non-negotiable for target engagement.

  • The 3-Methyl Substitution: The addition of a methyl group at the 3-position provides a critical hydrophobic interaction that locks the molecule into the active conformation. This steric bulk increases residence time and drives high selectivity against structurally similar off-target kinases (e.g., VEGFR2), which is a common failure point for earlier generation inhibitors.

MOA Compound 3-Methyl-3H-pyrazolo [3,4-b]pyridine Binding ATP Pocket H-Bonding Compound->Binding N(1)-H Interaction Kinase Target Kinases (FGFR1, CDK8/19) InVitro In Vitro Efficacy (Cell Cycle Arrest) Kinase->InVitro Target Engagement Binding->Kinase Competitive Inhibition InVivo In Vivo Efficacy (Xenograft Regression) InVitro->InVivo Favorable PK/ADME

Caption: Mechanism of action and translational pathway of pyrazolo[3,4-b]pyridine kinase inhibitors.

In Vitro vs. In Vivo Performance Comparison

To objectively evaluate this scaffold, we must compare its quantitative performance against clinical alternatives like AZD4547 and structurally related indazole scaffolds. The table below synthesizes experimental data highlighting how structural nuances dictate biological translation.

Compound / ScaffoldPrimary TargetIn Vitro Potency (IC50 / GI50)In Vivo Efficacy (Model)Key Mechanistic Insight
Pyrazolo[3,4-b]pyridine (Compound 7n) FGFR10.2 - 2.5 nMSignificant Tumor Regression (H1581 Xenograft)1[1].
3-Methyl-1H-pyrazolo[3,4-b]pyridine Series CDK8/19< 10 nMHigh Efficacy (Colorectal Cancer)2[2].
Pyrazolo[3,4-b]pyridine (Compound 8c) Topoisomerase IIα1.33 µM (GI50)Broad Anti-Leukemic Activity 3[3].
1H-Indazole Scaffold (Alternative) FGFR111-fold loss vs PyrazoloN/A (Failed in vitro threshold)1[1].
N-Methylated Pyrazolo[3,4-b]pyridine FGFR1> 5 µMN/A (Failed in vitro threshold)Loss of the N(1)-H hydrogen bond donor completely abolishes ATP-competitive binding[1].

Self-Validating Experimental Protocols

A major pitfall in drug development is assuming that in vitro cell death is caused by the intended mechanism. To ensure absolute trustworthiness, every protocol must be designed as a self-validating system —incorporating orthogonal controls that definitively prove causality.

Protocol A: In Vitro Kinase Profiling & Orthogonal Validation

Causality Focus: Differentiating on-target efficacy from off-target cytotoxicity.

  • Biochemical Target Engagement (TR-FRET): Measure the direct binding of the 3-Methyl-3H-pyrazolo[3,4-b]pyridine compound to the isolated kinase domain. This establishes the baseline enzymatic IC50 without the variable of cell permeability.

  • Cellular Viability Assay (GI50): Treat target-driven cancer cell lines (e.g., H1581 for FGFR1, or HCT116 for CDK8/19) with a 5-dose titration of the compound. Monitor proliferation via CellTiter-Glo over 72 hours.

  • The Self-Validating Step (CRISPR Knockout): 2[2].

Protocol B: In Vivo Xenograft Efficacy & Pharmacodynamic Bridging

Causality Focus: Proving that in vivo tumor shrinkage is driven by systemic exposure and target inhibition.

  • Pharmacokinetic (PK) Profiling: Before efficacy testing,4[4].

  • Xenograft Establishment: Subcutaneously inject target-dependent tumor cells into athymic nude mice. Allow tumors to reach a volume of 100–200 mm³ before randomizing the cohorts.

  • Efficacy & PD Biomarker Extraction (The Self-Validating Step): Administer the compound via oral gavage (PO). Measure Tumor Growth Inhibition (TGI). Crucially, extract tumor tissue post-mortem and perform Western blot analysis for phosphorylated downstream targets (e.g., p-ERK, p-STAT). If the tumor shrinks but the downstream target remains phosphorylated, the drug is acting via an off-target mechanism.

Protocol S1 1. In Vitro Enzymatic Assay S2 2. Cellular Viability (GI50) S1->S2 Potency S3 3. Orthogonal Validation (CRISPR) S2->S3 Selectivity S4 4. In Vivo Xenograft Models S3->S4 Translation

Caption: Self-validating experimental workflow from in vitro screening to in vivo efficacy.

Conclusion & Translational Insights

The 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold represents a masterclass in rational drug design. By providing a rigid, hydrogen-bond capable core with precise steric parameters, it consistently bridges the gap between in vitro enzymatic potency and in vivo tumor regression. However, as demonstrated by the failure of N-methylated and Indazole-swapped analogues, the integrity of the N(1)-H bond and the 3-methyl pocket fit are non-negotiable for maintaining the therapeutic window required for in vivo success.

References

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-3H-pyrazolo[3,4-b]pyridine Analogs

The 3-methyl-3H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, a cornerstone in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points have made it a fertile ground...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-methyl-3H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, a cornerstone in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points have made it a fertile ground for the development of potent and selective modulators of a wide array of biological targets. This guide provides an in-depth comparison of SAR studies for various analog series derived from this core, focusing on their application as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antiviral agents. We will explore the causal relationships behind experimental choices and present supporting data to illuminate the path from structural modification to biological function.

The Core Scaffold: A Foundation for Diverse Activity

The pyrazolo[3,4-b]pyridine system is a fused bicyclic heterocycle. The specific 3-methyl-3H isomer provides a key anchor point and influences the electronic properties of the ring system. The standard numbering, shown below, is crucial for navigating the SAR discussions that follow.

Diagram 1: Core Scaffold and Key Substitution Points

Caption: Key positions on the pyrazolo[3,4-b]pyridine scaffold for SAR exploration.

The inherent value of this scaffold lies in its ability to present substituents in well-defined spatial orientations, allowing for precise interactions with protein targets. The pyrazole N-H can act as a hydrogen bond donor, a critical interaction for many kinase hinge-binding motifs, while the pyridine nitrogen can act as a hydrogen bond acceptor.

Part 1: Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The pyrazolo[3,4-b]pyridine scaffold has proven to be an excellent starting point for inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and Cyclin-Dependent Kinases (CDKs).[1][2][3][4]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR kinase inhibitors.[3]

Core SAR Findings:

  • N1-Position: The N(1)-H of the pyrazole ring is critical. N-methylation completely abolishes enzymatic activity, indicating that this proton acts as a crucial hydrogen bond donor to the kinase hinge region.[3]

  • C3-Position: While the parent topic specifies a 3-methyl group, related studies show that this position can tolerate other small alkyl groups, but significant changes can disrupt hinge binding.

  • C4-Position: Substitution at the C4 position with an aniline-type moiety is essential for potent activity. The nature of the substituent on this external phenyl ring (Ring A) fine-tunes the potency.

  • C5/C6-Positions: These positions are often used to attach solubilizing groups or vectors that can explore additional pockets in the ATP-binding site.

Comparative Data for FGFR1 Inhibitors:

Compound IDN1-SubstituentC4-Substituent (Ring A)FGFR1 IC50 (nM)Cellular Potency (H1581, IC50)
4a H3,5-dimethoxyphenylamino5.287 nM
10 CH₃3,5-dimethoxyphenylamino> 5000> 1 µM
7i HPhenylamino42.4> 1 µM
11a H4-aminophenylamino14.2260 nM
7k H4-(dimethylamino)phenylamino14.6280 nM
Data synthesized from ACS Med. Chem. Lett. 2016, 7, 7, 669–674.[3]

Analysis: The data clearly demonstrates the necessity of the N1-H for activity (compare 4a and 10 ).[3] Furthermore, while a simple phenylamino group at C4 confers some enzymatic potency (7i ), it lacks cellular activity, likely due to poor physicochemical properties. Adding a polar amino or dimethylamino group at the 4-position of Ring A significantly improves cellular potency (11a , 7k ), highlighting the importance of balancing lipophilicity and target engagement.[3]

Tropomyosin Receptor Kinase (TRK) Inhibitors

The TRK family of receptor tyrosine kinases are targets for cancers with NTRK gene fusions. Pyrazolo[3,4-b]pyridine derivatives have emerged as potent pan-TRK inhibitors.[2][5]

Core SAR Findings:

  • Scaffold Hopping: The design of these inhibitors was often based on "scaffold hopping" from known kinase inhibitors, replacing a core structure with the pyrazolo[3,4-b]pyridine while maintaining key pharmacophoric interactions.[2][5]

  • C4/C5-Positions: These positions are typically decorated with larger, more complex side chains designed to interact with the solvent-exposed region of the kinase and the DFG motif.

One successful example, compound C03 , showed an IC50 of 56 nM against TRKA and inhibited cancer cell line proliferation at 0.304 µM.[2][5] This compound and its analogs (C09 , C10 ) were found to be pan-TRK inhibitors, also showing activity against TRKB and TRKC.[5]

Part 2: Pyrazolo[3,4-b]pyridines as Phosphodiesterase (PDE) Inhibitors

PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). Inhibitors of PDE4 and PDE7 are sought after for treating inflammatory diseases like asthma and COPD.[6][7]

Core SAR Findings:

  • N1-Position: Typically substituted with a small alkyl group.

  • C4-Position: A substituted amino group is a common feature.

  • C5-Position: This position is a key driver of potency and selectivity. Exploration with a range of substituted heterocycles, guided by X-ray crystallography, led to potent inhibitors.[8]

Comparative Data for PDE4B Inhibitors:

Compound IDC5-SubstituentPDE4B pIC50
Lead Cmpd Carboxamide7.5
16 Substituted Oxadiazole9.2
Data synthesized from Bioorg. Med. Chem. Lett. 2010, 20, 5803-5806.[8]

Analysis: Following the discovery of 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides as potent PDE4B inhibitors, further investigation of the 5-position was undertaken.[8] Replacing the initial carboxamide with various heterocycles led to significant gains in potency. Optimization, aided by computational modeling and X-ray crystallography, resulted in compound 16 , which demonstrated sub-nanomolar inhibition of TNF-α production, a downstream effect of PDE4 inhibition.[8]

Part 3: Pyrazolo[3,4-b]pyridines as Antiviral Agents

Beyond enzymes, this versatile scaffold has also been successfully applied to develop inhibitors of viral replication, particularly for enteroviruses like poliovirus and EV-A71.[9][10]

Core SAR Findings:

  • N1-Position: Small, branched alkyl groups like isopropyl were found to be optimal for achieving a high selectivity index.[9][10]

  • C4-Position: This position offered the greatest potential for improvement. A wide variety of N-aryl groups were tolerated and led to analogs with potent activity against different enterovirus species.[9][10] For example, a 2-pyridyl group was most potent against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety was best against polioviruses.[9][10]

  • C6-Position: A thiophenyl-2-yl unit at this position was associated with high selectivity.[9][10]

This demonstrates how different substitution points can be tuned independently to optimize activity and selectivity against a panel of related biological targets.

Experimental Protocols & Workflows

To ensure scientific integrity, the protocols described must be self-validating. This involves rigorous purification, characterization, and the use of appropriate controls in biological assays.

General Synthetic Workflow

The synthesis of substituted pyrazolo[3,4-b]pyridines often follows a convergent strategy, building the pyridine ring onto a pre-existing pyrazole core.

Diagram 2: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_purification Purification & Characterization cluster_final Final Product A 5-Amino-3-methylpyrazole C Cyclocondensation A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Crude Pyrazolo[3,4-b]pyridine C->D Formation of Pyridine Ring E Column Chromatography D->E F Characterization (NMR, LC-MS, HRMS) E->F Purity >95% G Pure Analog for Testing F->G

Caption: A typical workflow for the synthesis and validation of pyrazolo[3,4-b]pyridine analogs.

Step-by-Step Synthesis of a 4-Anilino-1H-pyrazolo[3,4-b]pyridine (Representative Protocol)

  • Chlorination: A 4-hydroxy-1H-pyrazolo[3,4-b]pyridine precursor is refluxed in phosphorus oxychloride (POCl₃) for 3-5 hours to yield the 4-chloro intermediate.

    • Causality: The hydroxyl group is a poor leaving group. Converting it to a chloro group creates an activated electrophilic site for subsequent nucleophilic aromatic substitution.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is cooled and carefully poured onto crushed ice to quench the excess POCl₃. The resulting precipitate is filtered, washed with water, and dried.

    • Trustworthiness: This step removes inorganic byproducts and prepares the crude product for purification.

  • Nucleophilic Substitution: The 4-chloro intermediate is dissolved in a suitable solvent (e.g., 2-propanol or dioxane) along with the desired aniline derivative (e.g., 3,5-dimethoxyaniline). A catalytic amount of acid (e.g., HCl) is often added. The mixture is heated to reflux for 8-16 hours.

    • Causality: The aniline nitrogen acts as a nucleophile, displacing the chloride at the C4 position. The reaction is driven to completion by heat.

  • Purification: The final product is purified by column chromatography on silica gel.

    • Self-Validation: Purity and structural identity are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). A purity of >95% is required for biological testing.

In Vitro Kinase Inhibition Assay (Representative Protocol)
  • Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a target kinase. This is often detected using a fluorescent or luminescent readout.

  • Reagents: Recombinant kinase enzyme, appropriate peptide substrate, ATP, test compounds (serially diluted), and detection reagents.

  • Procedure: a. Add kinase, substrate, and test compound to the wells of a microplate. b. Initiate the reaction by adding ATP. c. Incubate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes). d. Stop the reaction and add detection reagents. e. Read the signal on a plate reader.

  • Controls (Self-Validation):

    • Positive Control: A known potent inhibitor of the kinase (e.g., Staurosporine) to ensure the assay can detect inhibition.

    • Negative Control: DMSO vehicle only, representing 0% inhibition.

    • No Enzyme Control: To determine background signal.

  • Data Analysis: The percentage of inhibition is calculated relative to the controls. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 3-methyl-3H-pyrazolo[3,4-b]pyridine scaffold is a remarkably versatile platform in drug discovery. SAR studies have consistently shown that:

  • The N1-position is critical for hinge-binding in kinases and can be modified to tune selectivity and pharmacokinetic properties in other target classes.

  • The C4-position is a primary site for introducing substituents that confer potency and target specificity, often via aryl-amino or related linkers.

  • The C5 and C6-positions provide vectors for exploring additional binding pockets or for attaching groups that improve solubility and other drug-like properties.

Future research will likely focus on developing analogs with improved selectivity profiles to minimize off-target effects, enhancing pharmacokinetic properties for better in vivo efficacy, and applying this scaffold to novel biological targets. The rich history of SAR for this compound class provides a robust foundation for the rational design of the next generation of pyrazolo[3,4-b]pyridine-based therapeutics.

References

  • Title: Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication Source: ACS Publications URL: [Link]

  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: Molecules URL: [Link]

  • Title: Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Pyrazolo (3, 4-b) pyridine derivatives as phosphodiesterase inhibitors.
  • Title: PYRAZOLO[3,4-B]PYRIDINE COMPOUNDS, AND THEIR USE AS PDE4 INHIBITORS Source: WIPO Patentscope URL: [Link]

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Comparative

Reproducibility and Scalability of Published Synthesis Routes for 3-Methyl-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide

Executive Summary The 3-Methyl-1H-pyrazolo[3,4-b]pyridine scaffold (CAS: 116834-96-9) is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-Methyl-1H-pyrazolo[3,4-b]pyridine scaffold (CAS: 116834-96-9) is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics (1)[1]. For drug development professionals and process chemists, selecting a synthesis route that guarantees high regioselectivity, scalability, and reproducibility is paramount. This guide objectively compares the two predominant synthetic disconnections for this scaffold: Pyridine Annulation (Route A) and Pyrazole Annulation (Route B), providing mechanistic insights and self-validating protocols to ensure experimental success.

Mechanistic Evaluation of Synthetic Alternatives

Route A: Pyridine Annulation (The Skraup/Combes-type Approach)

This classical approach involves the condensation of 5-amino-3-methyl-1H-pyrazole with a 1,3-dicarbonyl equivalent (such as 1,1,3,3-tetramethoxypropane or an α,β -unsaturated ketone) (2)[2].

  • Causality & Limitations: The reaction relies on the differential nucleophilicity of the pyrazole's exocyclic amine versus its endocyclic nitrogen and C4 carbon. Because the electrophilic centers on the dicarbonyl compound can be attacked by multiple nucleophilic sites, this route inherently suffers from poor regioselectivity. The process frequently yields difficult-to-separate mixtures of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers, requiring harsh acidic conditions and extensive chromatographic purification[2].

Route B: Pyrazole Annulation (The SNAr/Hydrazone Approach)

This modern, highly efficient approach utilizes 1-(2-chloropyridin-3-yl)ethanone (3-acetyl-2-chloropyridine) and hydrazine hydrate (3)[3].

  • Causality & Advantages: The electron-withdrawing nature of the pyridine nitrogen highly activates the C2-chloro substituent toward Nucleophilic Aromatic Substitution (SNAr). Hydrazine acts as a potent binucleophile. The initial attack forms a hydrazone intermediate, which subsequently undergoes a rapid, entropically favored intramolecular SNAr cyclization to close the pyrazole ring. This locked geometry ensures absolute regioselectivity and high yields without the need for transition metal catalysts[3].

Visualizing the Workflows

SynthesisRoutes Target 3-Methyl-1H-pyrazolo[3,4-b]pyridine (Target Scaffold) RouteA Route A: Pyridine Annulation Int_A Schiff Base Intermediate (Regioisomer mixtures possible) RouteA->Int_A RouteB Route B: Pyrazole Annulation Int_B Hydrazone Intermediate (Intramolecular SNAr) RouteB->Int_B SM_A 5-Amino-3-methylpyrazole + 1,3-Dicarbonyl SM_A->RouteA Acid / Heat SM_B 3-Acetyl-2-chloropyridine + Hydrazine Hydrate SM_B->RouteB EtOH / Reflux Int_A->Target Cyclization (Low Yield) Int_B->Target Cyclization (High Yield)

Figure 1: Comparative synthetic workflows for 3-Methyl-1H-pyrazolo[3,4-b]pyridine.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both synthetic routes based on published literature and process chemistry standards[2][3].

ParameterRoute A: Pyridine AnnulationRoute B: Pyrazole Annulation
Primary Starting Materials 5-Amino-3-methylpyrazole + 1,3-Dicarbonyl3-Acetyl-2-chloropyridine + Hydrazine Hydrate
Reaction Mechanism Condensation / Electrophilic CyclizationHydrazone Formation / Intramolecular SNAr
Regioselectivity Moderate (Isomeric mixtures common)Excellent (Single regioisomer)
Typical Yield 45% - 65%80% - 85%
Reaction Conditions Harsh (Strong acids, >100 °C)Mild (Ethanol reflux, 78 °C)
Purification Requirement Column ChromatographySimple Filtration & Washing
Scalability PoorExcellent

Experimental Methodologies & Self-Validating Protocols

Protocol A: Pyridine Annulation (Representative Workflow)

Objective: Synthesize the target scaffold via condensation onto a pyrazole core.

  • Initiation: Dissolve 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid.

  • Addition: Add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to 100 °C for 4-6 hours.

    • Causality: Elevated thermal energy is required to overcome the high activation barrier for the electrophilic attack at the sterically hindered C4 position of the pyrazole ring.

  • Quenching: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO3​ .

  • Self-Validation Checkpoint: Monitor the crude mixture via TLC (Hexane/EtOAc 1:1). The appearance of multiple closely migrating spots under UV (254 nm) indicates the formation of undesired pyrazolo[4,3-c]pyridine regioisomers, validating the inherent regioselectivity flaws of this route.

Protocol B: Pyrazole Annulation (Optimized Workflow)

Objective: Synthesize the target scaffold via SNAr and hydrazone formation (3)[3].

  • Preparation: Dissolve 1-(2-chloropyridin-3-yl)ethanone (1.0 eq, e.g., 0.1415 mol) in absolute ethanol (300 mL).

  • Reagent Addition: Slowly add 98% hydrazine hydrate (15.0 eq, e.g., 2.21 mol) to the solution.

    • Causality: A massive stoichiometric excess of hydrazine is critical. It prevents the formation of azine byproducts (the condensation of two ketone molecules with one hydrazine) and drives the equilibrium entirely toward the monomeric hydrazone intermediate.

  • Reflux: Heat the mixture to reflux (78 °C) for 12 hours.

    • Causality: Refluxing provides the necessary thermal energy for the SNAr displacement of the chloride ion by the nucleophilic nitrogen, permanently closing the pyrazole ring.

  • Concentration: Distill off approximately 80% of the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: Cool the concentrated residue to room temperature. The target compound will spontaneously precipitate due to its low solubility in cold aqueous/ethanolic mixtures. Filter the solid and wash with cold water.

  • Self-Validation Checkpoint: Dry the product to a constant weight at 90 °C. The target compound has a documented melting point of 152-154 °C[3]. If the dried precipitate melts below 148 °C, it indicates incomplete cyclization (presence of uncyclized hydrazone) or azine impurities, validating the need for an extended reflux time or a single recrystallization from ethanol.

Conclusion & Recommendations

For researchers and process chemists tasked with synthesizing 3-Methyl-1H-pyrazolo[3,4-b]pyridine, Route B (Pyrazole Annulation) is unequivocally the superior alternative. It leverages the intrinsic electronic properties of the pyridine ring to enforce strict regiocontrol, eliminates the need for chromatographic purification, and provides a highly reproducible, self-validating system ideal for gram-to-kilogram scale-up.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: NIH PMC URL
  • 116834-96-9 | CAS DataBase - ChemicalBook Source: ChemicalBook URL
  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review Source: ResearchGate URL

Sources

Validation

Head-to-Head Comparison: 3-Methyl-3H-pyrazolo[3,4-b]pyridine vs. Traditional Heterocyclic Scaffolds

As drug discovery programs increasingly target complex kinomes and resistant tumor profiles, the selection of the core molecular scaffold dictates the trajectory of lead optimization. The 3-Methyl-3H-pyrazolo[3,4-b]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex kinomes and resistant tumor profiles, the selection of the core molecular scaffold dictates the trajectory of lead optimization. The 3-Methyl-3H-pyrazolo[3,4-b]pyridine (CAS: 877773-22-3) core has emerged as a highly privileged, bioisosteric alternative to traditional heterocycles like indoles, quinolines, and pyrimidines.

This guide provides an objective, head-to-head technical comparison of the 3-Methyl-pyrazolo[3,4-b]pyridine scaffold against standard alternatives, supported by mechanistic insights, experimental data, and validated assay protocols.

Scaffold Analysis & Mechanistic Superiority

The pyrazolo[3,4-b]pyridine system is a fused bicyclic heterocycle that effectively combines the pharmacological features of pyrrolo[2,3-b]pyridine and indazole [1]. Its primary advantage lies in its ability to interact with the ATP-binding hinge region of kinases via multiple binding modes.

Why 3-Methyl-pyrazolo[3,4-b]pyridine Outperforms Indole

While the indole scaffold is ubiquitous in natural products and early-stage drug design, it is limited by its single hydrogen-bond donor (NH), which only allows for monodentate interactions. In contrast, the adjacent nitrogen atoms in the pyrazolo[3,4-b]pyridine core act as a potent bidentate hydrogen-bond donor-acceptor pair [2]. This configuration perfectly mimics the adenine ring of ATP. Furthermore, the 3-methyl substitution provides a critical hydrophobic vector that penetrates the kinase gatekeeper pocket, dramatically enhancing target selectivity (e.g., favoring FGFR over VEGFR2) [3].

Quantitative Scaffold Comparison

The following table summarizes the physicochemical and binding properties of 3-Methyl-pyrazolo[3,4-b]pyridine compared to traditional scaffolds [1, 4].

Scaffold Feature3-Methyl-pyrazolo[3,4-b]pyridineIndoleQuinolinePyrimidine
H-Bond Donors / Acceptors 1 / 2 (in 1H/3H tautomers)1 / 00 / 10 / 2
Kinase Hinge Binding Bidentate (Donor-Acceptor)Monodentate (Donor)Monodentate (Acceptor)Bidentate (Acceptor-Acceptor)
Primary Target Profile FGFR, Topo IIα, CDKsRTKs, GPCRsTopoisomerasesBroad Kinome (EGFR, JAK)
Typical Enzymatic IC₅₀ Low nanomolar (e.g., 42 nM)High nanomolarMicromolarMid nanomolar
Metabolic Stability High (Resists ring oxidation)Moderate (CYP450 liability)HighHigh

Target Engagement: The FGFR1 Signaling Pathway

To understand the causality behind the scaffold's efficacy, we must examine its role in interrupting oncogenic signaling. In Fibroblast Growth Factor Receptor 1 (FGFR1) driven cancers, the 3-Methyl-pyrazolo[3,4-b]pyridine scaffold acts as a Type I competitive inhibitor. Structural studies reveal that the pyrazole nitrogen forms a critical H-bond with the amino group of Ala564, while the adjacent NH interacts with the backbone carbonyl of Glu562 [3].

G FGF FGF Ligand FGFR FGFR1 Kinase Domain FGF->FGFR Activates ATP ATP Binding Pocket FGFR->ATP Contains Scaffold 3-Methyl-pyrazolo[3,4-b]pyridine Scaffold->ATP Competitive Inhibition Downstream MAPK / PI3K Pathways ATP->Downstream Phosphorylation Proliferation Tumor Proliferation Downstream->Proliferation Drives

Figure 1: Mechanism of FGFR1 pathway inhibition by the 3-Methyl-pyrazolo[3,4-b]pyridine scaffold.

Experimental Validation: FGFR1 Kinase Inhibition Assay

To objectively validate the performance of pyrazolo[3,4-b]pyridine derivatives against alternative scaffolds, a self-validating luminescence-based kinase assay is required. We utilize an ATP-depletion methodology (e.g., Kinase-Glo®) rather than radiometric assays. Causality: Luminescence directly correlates with unreacted ATP, providing a non-radioactive readout that eliminates false positives caused by auto-fluorescent small molecules.

Step-by-Step Methodology

1. Compound Preparation & Serial Dilution

  • Action: Dissolve the 3-Methyl-pyrazolo[3,4-b]pyridine derivative in 100% DMSO to a 10 mM stock. Create a 10-point, 3-fold serial dilution.

  • Rationale: A wide concentration range (e.g., 10 µM down to 0.5 nM) is necessary to capture the full sigmoidal dose-response curve for accurate IC₅₀ calculation. Keep final DMSO concentration strictly at 1% to prevent solvent-induced enzyme denaturation.

2. Kinase Reaction Incubation

  • Action: In a 384-well white microplate, combine 5 µL of the compound dilution with 10 µL of FGFR1 enzyme (0.5 ng/µL final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before the competitive substrate (ATP) is introduced.

3. Substrate Addition

  • Action: Initiate the reaction by adding 10 µL of a substrate mix containing 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide. Incubate for 60 minutes at 30°C.

  • Rationale: The ATP concentration is kept near the Km​ value for FGFR1. This ensures the assay is highly sensitive to competitive ATP-site inhibitors like the pyrazolo[3,4-b]pyridine scaffold.

4. Detection & Self-Validation

  • Action: Add 25 µL of Kinase-Glo reagent to quench the reaction. Incubate for 15 minutes and read luminescence.

  • Self-Validating Controls: Include a "No Enzyme" control (100% ATP/Max Luminescence) and a "Vehicle Only" control (Max Kinase Activity/Min Luminescence). If the Z'-factor of these controls falls below 0.6, the assay data must be discarded due to compromised integrity.

Workflow Prep Compound Prep (Serial Dilution) Incubate Incubation with FGFR1 Enzyme Prep->Incubate Step 1 AddSub Add ATP & Peptide Substrate Incubate->AddSub Step 2 Detect Luminescence Detection AddSub->Detect Step 3 Analyze IC50 Calculation (Curve Fitting) Detect->Analyze Step 4

Figure 2: Step-by-step experimental workflow for the FGFR1 luminescence kinase inhibition assay.

Conclusion

The transition from simple indoles or pyrimidines to the 3-Methyl-3H-pyrazolo[3,4-b]pyridine scaffold represents a strategic upgrade in medicinal chemistry. Experimental data confirms that its bidentate hydrogen-bonding capability and optimal spatial geometry yield superior enzymatic potency (often shifting IC₅₀ values from the micromolar to the low-nanomolar range) [3]. For drug development professionals targeting kinases like FGFR or Topoisomerase IIα [1], integrating this scaffold provides a robust foundation for generating highly selective, metabolically stable clinical candidates.

References

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Pharmaceuticals (MDPI)[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors ACS Medicinal Chemistry Letters[Link]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present) Expert Opinion on Therapeutic Patents (Taylor & Francis)[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Molecules (PMC - NIH)[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-Methyl-3H-pyrazolo[3,4-B]pyridine

As researchers and drug development professionals, our work with novel heterocyclic compounds like 3-Methyl-3H-pyrazolo[3,4-B]pyridine is critical for advancing science. The pyrazolopyridine scaffold is a privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 3-Methyl-3H-pyrazolo[3,4-B]pyridine is critical for advancing science. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for a wide spectrum of bioactivities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This biological significance necessitates a profound respect for the compound, not only in its application but also in its disposal. Improper disposal can pose risks to personnel and the environment, and lead to regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methyl-3H-pyrazolo[3,4-B]pyridine, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, effectively, and responsibly.

Hazard Identification and Risk Assessment: The Foundation of Safety

Understanding the inherent hazards of 3-Methyl-3H-pyrazolo[3,4-B]pyridine is the first step in a robust disposal plan. While a specific Safety Data Sheet (SDS) for the 3-H isomer may not be readily available, data from the closely related 1H-pyrazolo[3,4-b]pyridine and the general class of pyridine derivatives provide a strong basis for risk assessment.[4]

The primary hazards associated with this class of compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Tract Irritation: May cause respiratory irritation.[4]

Given these hazards, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste.[6][7] Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[7]

Hazard Profile: 3-Methyl-3H-pyrazolo[3,4-B]pyridine
GHS Hazard Classifications Acute Toxicity (Oral), Skin Irritant, Serious Eye Irritant, Respiratory Tract Irritant[4][5]
Primary Routes of Exposure Ingestion, Inhalation, Skin Contact, Eye Contact[6]
Required Personal Protective Equipment (PPE) Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat[7][8]
Incompatible Materials Strong Oxidizing Agents, Strong Acids[9]
Primary Disposal Method Licensed Hazardous Waste Incineration[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling 3-Methyl-3H-pyrazolo[3,4-B]pyridine waste. All handling and segregation activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Mandatory PPE includes:

  • Eye Protection: Chemical splash goggles are required to protect against potential splashes.[8]

  • Hand Protection: Wear gloves made of a resistant material such as nitrile or neoprene.[7]

  • Body Protection: A lab coat must be worn to protect against skin contact.[7]

Emergency Preparedness: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the area and ensure non-essential staff are evacuated. Ensure the area is well-ventilated, preferably within a fume hood.[7]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[7][9] Do not use combustible materials like paper towels without first absorbing the bulk of the chemical.

  • Collect Absorbent Material: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Ensure the sealed container is properly labeled as hazardous waste and includes the full chemical name.[7]

Step-by-Step Disposal Protocol: From Generation to Collection

The systematic collection and storage of chemical waste is a cornerstone of laboratory safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) provides a clear framework for managing hazardous waste from the point of generation.[10]

Waste Collection

Collect all waste streams containing 3-Methyl-3H-pyrazolo[3,4-B]pyridine—including residual solids, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves)—in a designated hazardous waste container.[7]

  • Container Compatibility: Use a chemically compatible container that can be securely sealed.[10] Avoid materials that may react with pyridine derivatives.[9]

  • No Mixing: Do not mix this waste with incompatible waste streams, particularly strong oxidizers or acids.[9]

Labeling

Proper labeling is a critical EPA requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must contain:

  • The words "Hazardous Waste" .

  • The full chemical name: "Waste 3-Methyl-3H-pyrazolo[3,4-B]pyridine" .[7]

  • A clear indication of the associated hazards (e.g., Toxic, Irritant).

Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[11]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[11]

  • Secondary Containment: Store the sealed container in a cool, dry, and well-ventilated secondary containment bin.[7]

  • Location: The SAA should be away from sources of ignition, heat, and direct sunlight.[7][9]

The following diagram outlines the decision-making and procedural workflow for the safe disposal of 3-Methyl-3H-pyrazolo[3,4-B]pyridine.

G Disposal Workflow for 3-Methyl-3H-pyrazolo[3,4-B]pyridine cluster_prep Preparation & Handling cluster_collection Waste Segregation & Storage cluster_disposal Final Disposition start Waste Generation (e.g., residual chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible, Sealable Hazardous Waste Container fume_hood->container labeling Label Container: 'Hazardous Waste' '3-Methyl-3H-pyrazolo[3,4-B]pyridine' Hazard Information container->labeling storage Store in Secondary Containment in a Designated SAA labeling->storage spill_check Is there a spill? storage->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes contact_ehs Contact EHS for Waste Pickup spill_check->contact_ehs No spill_protocol->container end Professional Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for 3-Methyl-3H-pyrazolo[3,4-B]pyridine.

Final Disposal and Regulatory Compliance

Disposal of hazardous waste is strictly regulated. All laboratories generating hazardous waste must comply with federal, state, and local regulations.[6] Key regulatory frameworks in the United States are provided by the EPA under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][12]

Your institution is responsible for contracting with a licensed hazardous waste hauler for the final disposal of the material. The most common and effective method for disposing of pyridine-based compounds is high-temperature incineration.[6]

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance. You transform a procedural necessity into a validation of your commitment to scientific integrity and responsibility.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • NextSDS. (n.d.). 3H-Pyrazolo[3,4-b]pyridine, 3-Methyl- — Chemical Substance Information. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of North Texas at Dallas. (2025, July 1). Chemical Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Loganathan, V., et al. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Retrieved from [Link]

  • de Araújo, A. R., et al. (2022, July 23). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolopyridine‐piperidine derivatives possessing excellent anti‐MELK activity. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. PMC. Retrieved from [Link]

  • Ceruso, M., et al. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]

  • ScienceDirect. (2021, December 15). Pyrazolo[3,4-b]pyridin-3(2H). Retrieved from [Link]

  • NextSDS. (n.d.). 3-Methyl-1H-pyrazolo[3,4-c]pyridine — Chemical Substance Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910 Subpart Z - Toxic and Hazardous Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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